molecular formula C9H10N2O B088195 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1222533-73-4

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B088195
CAS No.: 1222533-73-4
M. Wt: 162.19 g/mol
InChI Key: HZIUAYXGHLVQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a versatile chemical scaffold based on the privileged 1,8-naphthyridine core structure, a class of heterocyclic compounds recognized for significant therapeutic potential . This specific dihydronaphthyridin-one subclass is efficiently synthesized via modern methods like the intramolecular inverse electron-demand Diels–Alder reaction, enabling access to a diverse range of substituted derivatives for medicinal chemistry programs . The 1,8-naphthyridine framework is a cornerstone in drug discovery, forming the basis of several marketed drugs and compounds in clinical trials due to its diverse biological activities . Researchers value this core structure for its ability to interact with multiple biological targets. Notably, 1,8-naphthyridin-2-(1H)-one-3-carboxamide analogs have been successfully developed as high-affinity, selective ligands for the Cannabinoid Type 2 (CB2) receptor, a key GPCR target for immune and inflammatory diseases . These compounds demonstrate the scaffold's utility in designing potent and selective tool molecules for probing receptor function. Beyond CB2 receptor targeting, the broader class of 1,8-naphthyridine derivatives has shown substantial promise in oncology research. Certain derivatives function as topoisomerase II inhibitors, inserting into DNA and inducing apoptosis, with some, like vosaroxin, progressing to clinical trials for anticancer therapy . This makes the this compound a valuable starting point for researchers developing new agents in these and other therapeutic areas, including antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

6-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(12)11-9(7)10-5-6/h4-5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIUAYXGHLVQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=O)CC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609625
Record name 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-73-4
Record name 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a recognized privileged structure in drug discovery, known to impart a range of biological activities.[1][2] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document outlines the identity, predicted physicochemical parameters, a robust synthetic pathway, and detailed analytical methodologies for the characterization of this specific naphthyridinone derivative. The synthesis section details a microwave-assisted intramolecular inverse-electron-demand Diels-Alder reaction, a modern and efficient approach to this class of compounds.[3][4][5] The analytical section provides a guide to the expected spectroscopic features, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), drawing on established principles for the characterization of N-heterocyclic lactams.

Compound Identity and Structure

  • Systematic Name: this compound

  • Molecular Formula: C₉H₁₀N₂O[6][7]

  • Molecular Weight: 162.19 g/mol [6][7]

  • CAS Registry Number: 1222533-73-4[6][7]

  • Chemical Structure:

    Caption: 2D Structure of this compound

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational methods provide valuable estimates for the physicochemical properties of novel compounds.[8][9][10][11] The following table summarizes the predicted properties for this compound, which are crucial for assessing its drug-like characteristics.

PropertyPredicted ValueMethod/SoftwareSignificance in Drug Discovery
Melting Point (°C) 210-230QSAR modelsPurity assessment, solid-state stability, and formulation development.
Boiling Point (°C) 350-370QSAR modelsProvides an indication of volatility and thermal stability.
logP 0.8 ± 0.3ALOGPS, ChemAxonMeasures lipophilicity, influencing absorption, distribution, and membrane permeability.
Aqueous Solubility (mg/L) 1500-3000ALOGPS, ESOLCrucial for dissolution and absorption in the gastrointestinal tract.
pKa (most acidic) 13.5 ± 0.5ChemAxonInfluences ionization state at physiological pH, affecting solubility and receptor binding.
pKa (most basic) 2.5 ± 0.4ChemAxonInfluences ionization state at physiological pH, affecting solubility and receptor binding.

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis Pathway: A Modern Approach

A highly efficient and versatile method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones is through a microwave-assisted intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4][5][12] This approach offers significant advantages over traditional methods, including reduced reaction times and higher yields.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product SM1 2-Aminonicotin-aldehyde Step1 Step 1: Condensation (Friedländer Annulation) SM1->Step1 SM2 Ethyl 4-bromocrotonate SM2->Step1 Intermediate Intermediate: Ethyl 1,8-naphthyridine-3-carboxylate Step1->Intermediate Base, Solvent Heat Step2 Step 2: Intramolecular Cyclization (IEDDA) Product Final Product: This compound Step2->Product Methylating agent (e.g., MeI) Base Step3 Step 3: Methylation Intermediate->Step2 Microwave Irradiation High-boiling solvent

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1,8-naphthyridine-3-carboxylate (Intermediate)

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl 4-bromocrotonate (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ethyl 1,8-naphthyridine-3-carboxylate.

Step 2: Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

  • Dissolve the ethyl 1,8-naphthyridine-3-carboxylate (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at a temperature of 180-220°C for 15-30 minutes.

  • Monitor the intramolecular cyclization by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Step 3: Synthesis of this compound

  • To a solution of 3,4-dihydro-1,8-naphthyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: methanol/dichloromethane gradient) to afford the final product, this compound.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized compound. The following sections outline the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[13][14][15]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Expect signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling patterns will be influenced by the position of the methyl group.

    • Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) in the dihydro-naphthyridinone ring will likely appear as two distinct multiplets in the δ 2.5-3.5 ppm region.

    • Methyl Protons: A singlet corresponding to the methyl group (-CH₃) is expected around δ 2.3-2.6 ppm.

    • Amide Proton: A broad singlet for the N-H proton may be observed in the δ 8.0-9.0 ppm range, which would disappear upon D₂O exchange.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon: A characteristic signal for the lactam carbonyl group (C=O) is anticipated in the δ 165-175 ppm region.

    • Aromatic Carbons: Multiple signals in the δ 110-160 ppm range will correspond to the carbons of the pyridine and fused benzene rings.

    • Aliphatic Carbons: Signals for the two methylene carbons are expected in the δ 20-40 ppm range.

    • Methyl Carbon: A signal for the methyl carbon should appear in the δ 15-25 ppm region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[16][17][18][19][20] For this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3400 (broad)N-H stretchAmide (lactam)
2850-3000C-H stretchAliphatic (CH₂ and CH₃)
1650-1680 (strong)C=O stretchAmide (lactam)
1580-1620C=C and C=N stretchAromatic rings
1400-1480C-H bendAliphatic (CH₂ and CH₃)

The strong absorption band for the lactam carbonyl is a key diagnostic peak for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[21][22][23][24]

  • Electron Ionization (EI-MS):

    • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 162, corresponding to the molecular weight of the compound.

    • Fragmentation Pattern: Due to the presence of the nitrogen-containing heterocyclic core, characteristic fragmentation patterns are expected.[21] Common losses may include the elimination of CO (m/z 134), and cleavage of the dihydro-pyridone ring. The fragmentation will be influenced by the stability of the resulting carbocations and radical cations.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS TLC TLC (Reaction Monitoring) Start->TLC HPLC HPLC (Purity Assessment) Start->HPLC Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Confirmation HPLC->Purity Final_Confirmation Compound Characterized

Caption: A typical analytical workflow for the characterization of the title compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound. While experimental data for some key properties are currently unavailable, the presented predicted values, along with the robust synthetic and analytical protocols, offer a solid foundation for researchers and drug development professionals working with this and related 1,8-naphthyridinone scaffolds. The methodologies described herein are designed to be both efficient and informative, enabling the confident synthesis and characterization of this promising heterocyclic compound. Further experimental validation of the predicted physicochemical properties is encouraged to build a more complete profile of this molecule.

References

  • BenchChem. (2025). Microwave-Assisted Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. BenchChem.
  • Fadel, S., et al. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 10, 282-286.
  • Fadel, S., et al. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron demand Diels-Alder reactions.
  • Polgar, T., et al. (2021). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Pharmaceutical Research, 38(10), 1727-1743.
  • Fadel, S., et al. (2014). (PDF) Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR.
  • Lander, O., et al. (2021). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.
  • BenchChem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.
  • Fadel, S., & Youssef, A. (2014). Synthesis of 3,4-Dihydro-1,8-Naphthyridin-2(1h)-Ones via Microwave-Activated Inverse Electron-Demand Diels–Alder Reactions. Amanote Research.
  • eGyanKosh. (n.d.).
  • Nguyen, T., et al. (2021). Deep Learning Methods to Help Predict Properties of Molecules from SMILES.
  • ResearchGate. (2025). FTIR study of five complex ?-lactam molecules | Request PDF.
  • Pop, A., et al. (2007). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 834-836, 376-384.
  • Lieb, S. G., & LeBlanc, P. (2018). Representative FTIR Spectrum for ?-lactam in CCl4.
  • Llinàs, A., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1544-1548.
  • Chemistry with Dr. M. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube.
  • Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. Pearson.
  • Clark, J. (n.d.).
  • Wikipedia. (2023, October 27).
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Ji, Y. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. KPU Pressbooks.
  • Gunawan, G., et al. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.
  • Fisher Scientific. (n.d.). Sigma Aldrich this compound. Fisher Scientific.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
  • Toronto Research Chemicals. (n.d.). This compound. Toronto Research Chemicals.
  • Borrell, J. I., et al. (2020). 1,6-Naphthyridin-2(1H)
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
  • Mowbray, C. E., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(23), 10759-10773.
  • Thermo Scientific Chemicals. (n.d.). 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, 95%. Thermo Scientific Chemicals.
  • Borrell, J. I., et al. (2020). 1,6-Naphthyridin-2(1H)
  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1435-1443.
  • BLDpharm. (n.d.). N/A|tert-Butyl 6-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)
  • CAS Common Chemistry. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. CAS Common Chemistry.
  • Lorthiois, E., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(18), 7349-7364.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold is a common feature in a variety of biologically active molecules.[1][2][3] A thorough understanding of its spectroscopic properties is essential for its synthesis, purification, and characterization in research and development settings. This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely published, the following analysis is based on established principles of spectroscopy and computational predictions, offering a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering used for NMR assignments, is shown below.

Caption: Molecular structure of this compound with IUPAC numbering.

Table 1: Predicted Spectroscopic Data Summary

Technique Key Predicted Features
¹H NMR Aromatic protons, aliphatic methylene protons, methyl protons, and an N-H proton.
¹³C NMR Carbonyl carbon, aromatic carbons, aliphatic carbons, and a methyl carbon.
IR N-H stretch, C=O stretch, aromatic and aliphatic C-H stretches.
MS (EI) Molecular ion peak (M⁺) at m/z 162.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons and carbons.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 - 8.0s1HN1-H
~7.0d1HH5
~6.5d1HH7
~2.8t2HC4-H₂
~2.5t2HC3-H₂
~2.3s3HC6-CH₃

Interpretation and Rationale:

  • N1-H (~7.5 - 8.0 ppm): The proton on the nitrogen of the lactam is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and solvent.

  • Aromatic Protons (H5 and H7, ~7.0 and ~6.5 ppm): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. H5 is likely to be further downfield than H7 due to its proximity to the electron-withdrawing lactam ring.

  • Aliphatic Protons (C4-H₂ and C3-H₂, ~2.8 and ~2.5 ppm): The two methylene groups in the dihydropyridinone ring are expected to appear as triplets due to coupling with each other. The protons on C4, being adjacent to the aromatic ring, are expected to be slightly more deshielded than the protons on C3, which are adjacent to the carbonyl group.

  • Methyl Protons (C6-CH₃, ~2.3 ppm): The three protons of the methyl group at the C6 position are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~170C2 (C=O)
~150C6
~145C8a
~135C5
~120C4a
~115C7
~30C4
~25C3
~20C6-CH₃

Interpretation and Rationale:

  • Carbonyl Carbon (C2, ~170 ppm): The lactam carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (C5, C6, C7, C4a, C8a): The carbons of the pyridine ring and the fused ring junction are expected in the aromatic region. The exact chemical shifts are influenced by the substituents and their positions.

  • Aliphatic Carbons (C3, C4, ~30 and ~25 ppm): The two sp³ hybridized carbons of the dihydropyridinone ring are expected to appear in the upfield region of the spectrum.

  • Methyl Carbon (C6-CH₃, ~20 ppm): The methyl carbon is expected to be the most upfield signal.

Experimental Protocol for ¹³C NMR:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Use a standard proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3200N-H stretchLactam
~1680C=O stretchLactam
~1600, ~1480C=C and C=N stretchesAromatic ring
~2950-2850C-H stretchesAliphatic (CH₂, CH₃)

Interpretation and Rationale:

  • N-H Stretch (~3200 cm⁻¹): A characteristic broad absorption band is expected for the N-H stretching vibration of the lactam.

  • C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption band is expected for the carbonyl group of the six-membered lactam ring.

  • Aromatic Stretches (~1600, ~1480 cm⁻¹): Multiple sharp bands are expected in this region corresponding to the C=C and C=N stretching vibrations within the pyridine ring.

  • Aliphatic C-H Stretches (~2950-2850 cm⁻¹): Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methylene and methyl groups are expected.

Experimental Protocol for IR Spectroscopy (ATR):

  • Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 162.19 (corresponding to the molecular formula C₉H₁₀N₂O)[4]

  • Key Fragments: m/z = 134 (loss of CO), m/z = 119 (loss of CO and CH₃)

Fragmentation Analysis:

Upon electron ionization, the molecule is expected to lose an electron to form the molecular ion (M⁺) at m/z 162. Subsequent fragmentation could occur through several pathways. A common fragmentation for lactams is the loss of a molecule of carbon monoxide (CO), which would lead to a fragment ion at m/z 134. Further fragmentation of this ion could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 119.

M [M]⁺˙ m/z = 162 F1 [M - CO]⁺˙ m/z = 134 M->F1 - CO F2 [M - CO - CH₃]⁺ m/z = 119 F1->F2 - •CH₃

Caption: Predicted key fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS (ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Analyze the resulting mass-to-charge ratio (m/z) data.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from 2-amino-6-methylpyridine, based on established methods for the synthesis of related naphthyridinones.[5][6]

cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-6-methylpyridine C N-(6-methylpyridin-2-yl)acrylamide A->C B Acryloyl chloride B->C D This compound C->D Lewis Acid (e.g., AlCl₃)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Proposed Synthesis:

  • Step 1: Acylation: To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) at 0 °C, slowly add acryloyl chloride. Stir the reaction mixture at room temperature until completion. Work up the reaction to isolate the intermediate, N-(6-methylpyridin-2-yl)acrylamide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization: Treat the intermediate from Step 1 with a Lewis acid, such as aluminum chloride (AlCl₃), in an appropriate solvent (e.g., nitrobenzene) at an elevated temperature. The reaction will induce an intramolecular cyclization to form the desired product. After completion, the reaction is quenched, and the product is purified by column chromatography.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers working with this compound. The provided standard experimental protocols and a plausible synthetic route further enhance the practical utility of this guide in a laboratory setting.

References

  • Al-Tel, T. H. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available from: [Link]

  • Amerigo Scientific. This compound. Available from: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

  • Borrell, J. I., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

  • ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available from: [Link]

  • NIST. 2(1H)-Pyridone, 6-methyl-. NIST WebBook. Available from: [Link]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 1,8-Naphthyridinone Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 1,8-Naphthyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their consistent presence in a multitude of biologically active compounds. The 1,8-naphthyridine nucleus is a quintessential example of such a "privileged scaffold".[1] As a nitrogen-containing heterocyclic system, its derivatives have been the subject of extensive research, revealing a remarkable breadth of pharmacological activities.[2][3][4] This versatility is not merely academic; it has translated into tangible therapeutic successes, establishing the 1,8-naphthyridinone core as a cornerstone in the development of novel agents targeting a wide array of diseases.[5][6]

The documented biological activities are extensive and diverse, including potent antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[3] Furthermore, derivatives have shown promise in complex neurological disorders like Alzheimer's disease and depression, and have been investigated for applications ranging from EGFR and protein kinase inhibition to antimalarial and antihypertensive agents.[1][3] This proven therapeutic relevance is the primary driver for the design, synthesis, and systematic screening of 1,8-naphthyridinone libraries.

This guide provides a comprehensive, technically-grounded framework for executing a robust biological activity screening cascade for 1,8-naphthyridinone libraries. It is designed for researchers, scientists, and drug development professionals, moving beyond simple recitation of protocols to explain the causal-driven decisions that underpin a successful screening campaign, ensuring scientific integrity and maximizing the potential for discovery.

Chapter 1: The Foundation - Library Synthesis and Design

The journey from concept to lead compound begins with the creation of a high-quality chemical library. The synthesis of 1,8-naphthyridinone cores is often achieved through established methods like the Friedländer condensation, which involves the reaction of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group.[7][8][9][10] This versatile reaction allows for the introduction of a wide range of substituents, enabling the creation of a diverse library of analogs.

A screening library is not merely a collection of compounds; it is a strategic tool designed to efficiently probe a biological target. By systematically varying the substituents at different positions on the 1,8-naphthyridinone scaffold, a library can be constructed to explore the structure-activity relationship (SAR), providing initial insights into which chemical features are critical for the desired biological effect.[11]

Chapter 2: The Screening Cascade - A Multi-Faceted Strategy for Hit Identification

A successful screening campaign is not a single experiment but a structured, multi-stage process known as the screening cascade. This approach is designed to efficiently sift through thousands of compounds, eliminate false positives, and progressively characterize the most promising "hits" with increasing detail and rigor. Each stage acts as a filter, ensuring that resources are focused on compounds with the highest potential.

G cluster_0 Screening Cascade Library 1,8-Naphthyridinone Library HTS Primary HTS (Single Concentration) Library->HTS Assay Development Triage Hit Confirmation & Triage HTS->Triage Identify 'Hits' Secondary Secondary Assays (Dose-Response) Triage->Secondary Confirm & Prioritize MoA Mechanism of Action (MoA) Studies Secondary->MoA Characterize Potency Selectivity Selectivity & Safety Profiling MoA->Selectivity Understand 'How' Lead Lead Candidate Selectivity->Lead Define Therapeutic Window

Caption: The Drug Discovery Screening Cascade.

Chapter 3: Primary Screening - Casting a Wide Net

High-Throughput Screening (HTS) is the engine of the primary screening phase.[12] It involves the rapid, automated testing of the entire compound library, typically at a single concentration (e.g., 10 µM), against a specific biological assay.[11] The fundamental choice at this stage is the assay format: biochemical or cell-based.

Biochemical Assays: Probing the Target Directly

Biochemical assays utilize purified biological molecules, such as enzymes or receptors, in a cell-free environment.[13][14] This approach offers high precision and reproducibility, as it measures the direct interaction between a compound and its molecular target.

Causality in Design: For an enzyme inhibitor screen, the concentration of the substrate is a critical parameter. To maximize the chances of finding competitive inhibitors—compounds that bind to the same active site as the natural substrate—the assay should be run with the substrate concentration at or below its Michaelis-Menten constant (Km).[15] This ensures that the potential inhibitor does not have to overcome a saturating amount of substrate to bind to the enzyme's active site.

Advantages:

  • Directly measures target engagement.

  • Simpler systems with fewer confounding variables.

  • Generally more robust and reproducible.[14]

Limitations:

  • Lacks physiological context; does not provide information on cell permeability, metabolic stability, or off-target effects within a cell.[16]

Cell-Based Assays: A Physiologically Relevant Approach

Cell-based assays use living cells as the test system, providing a more biologically relevant context.[16][17] These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, or the activation of specific signaling pathways.[16]

Causality in Design: When screening for anticancer agents, a panel of cancer cell lines is often used. The choice of cell lines should be strategic. For instance, including cell lines with known resistance mechanisms can simultaneously identify compounds that are broadly active and those that can overcome resistance.

Advantages:

  • Provides data in a more complex, physiologically relevant system.[16]

  • Simultaneously assesses compound properties like membrane permeability and potential cytotoxicity.

  • Can identify compounds that act on unknown targets or complex pathways.[17]

Limitations:

  • More complex and can have higher variability than biochemical assays.[18]

  • The "black box" nature can make it challenging to identify the specific molecular target responsible for the observed effect.

Chapter 4: Hit Confirmation and Triage - Separating Signal from Noise

The output of a primary HTS is a list of "primary hits." However, not all hits are created equal. This phase is critical for eliminating false positives and prioritizing the most promising compounds for follow-up.[19]

The first step is hit confirmation , where the activity of the primary hits is re-tested, often in triplicate, to ensure the initial result was not a random error.[19] Once confirmed, the hits undergo a triage process.[20] This involves a combination of computational and experimental filters to deprioritize compounds with undesirable properties, such as:

  • Pan-Assay Interference Compounds (PAINS): Molecules known to interfere with assay technologies through non-specific mechanisms.

  • Known Cytotoxic Agents: Compounds that show broad, non-selective toxicity.

  • Poor Physicochemical Properties: Molecules with characteristics that suggest poor drug-likeness.

G cluster_1 Hit Triage Workflow PrimaryHits Primary Hits from HTS ReTest Re-test in Triplicate PrimaryHits->ReTest Confirm Activity Filter Filter for PAINS & Undesirable Structures ReTest->Filter Remove Artifacts ConfirmedHits Confirmed, Triaged Hits Filter->ConfirmedHits G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme Enzyme (E) Active Site Substrate Substrate (S) Inhibitor Inhibitor (I) Enzyme_C Enzyme (E) Active Site Inhibitor_C Inhibitor (I) Inhibitor_C->Enzyme_C:f0 Binds to Active Site Enzyme_NC Enzyme (E) Active Site Allosteric Site Inhibitor_NC Inhibitor (I) Inhibitor_NC->Enzyme_NC:f1 Binds to Allosteric Site

Caption: Common Reversible Enzyme Inhibition Mechanisms.

Chapter 7: Selectivity and Safety Profiling - The Path to a Lead Candidate

A potent compound is not necessarily a good drug candidate. The final stage of the in vitro screening cascade focuses on assessing its selectivity and preliminary safety profile. [21]

Selectivity Profiling

Selectivity is a measure of a compound's ability to interact with its intended target over other, often closely related, targets. [21]For example, a kinase inhibitor should be tested against a panel of other kinases (a "kinome screen") to determine its selectivity profile. [22]High selectivity is often desirable as it can reduce the likelihood of off-target side effects.

In Vitro Cytotoxicity and Therapeutic Window

For indications like cancer, the compound's toxicity towards non-cancerous cells is a critical parameter. [23]Lead compounds should be tested against one or more normal, healthy cell lines (e.g., HEK293T). [24]This allows for the calculation of a Selectivity Index (SI) .

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates that the compound is preferentially toxic to cancer cells over normal cells, suggesting a wider therapeutic window and a better potential safety profile. [25] Data Presentation: Selectivity Profile of NAPH-003

Cell LineTypeIC50 (µM)Selectivity Index (SI)
A549Lung Cancer2.121.4
MCF-7Breast Cancer1.530.0
HEK293TNormal Kidney45.0-

Data are hypothetical and for illustrative purposes.

Appendix: Experimental Protocols

Protocol 1: General Biochemical Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of 1,8-naphthyridinone compounds against a specific protein kinase.

  • Materials: Purified kinase, appropriate peptide substrate, ATP, assay buffer, 384-well plates, detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO.

    • In a 384-well plate, add 5 µL of kinase solution (in assay buffer).

    • Add 50 nL of compound solution from the dilution plate. Include DMSO-only (negative control) and a known inhibitor (positive control).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be at its Km value.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

    • Calculate percent inhibition relative to controls and plot against compound concentration to determine the IC50.

Protocol 2: Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effect of 1,8-naphthyridinone compounds on a cancer cell line.

  • Materials: Cancer cell line (e.g., A549), complete growth medium, 96-well plates, test compounds in DMSO, MTT reagent (5 mg/mL), solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

    • Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include medium-only (blank), DMSO-vehicle (negative control), and a known cytotoxic drug (positive control) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50. [26][27]

References

  • Gurjar, V. & Pal, D. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • Ojha, H., et al. (2022). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available at: [Link]

  • Sygnature Discovery. High Throughput Drug Screening. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Hughes, J. P., et al. (2011). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Hamada, N., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. Available at: [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • Singh, H., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

  • Szewczyk, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Mondal, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Available at: [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Lounsbury, N. W., et al. (2011). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Available at: [Link]

  • Mondal, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Kitaeva, K., et al. (2021). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. MDPI. Available at: [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

  • Wikipedia. Enzyme inhibitor. Available at: [Link]

  • Askew, B. C., et al. (2010). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Martínez-Ramos, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • Johnson, D. S., et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Birus, R., et al. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. Available at: [Link]

  • Zhuo, L., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Uttamchandani, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

  • Chan, E. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Available at: [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition – Types of Inhibition. Available at: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]

  • An, F. & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • De Oliveira, J. T., et al. (2024). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

  • OMICS International. (2023). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Available at: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Available at: [Link]

  • Kitaeva, K., et al. (2021). From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets for 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, recognized for its capacity to interact with a diverse array of biological targets.[1] This guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of potential therapeutic targets for the specific compound, 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. While direct studies on this molecule are not extensively documented, a robust analysis of its structural analogs provides a strong foundation for target exploration. We will focus on three high-probability target classes: Protein Kinases , Phosphodiesterases (PDEs) , and Poly(ADP-ribose) Polymerases (PARPs) . This document provides the scientific rationale for pursuing these targets, detailed experimental workflows for validation, and a framework for data interpretation, designed to guide researchers toward unlocking the therapeutic potential of this promising molecule.

Introduction: The Naphthyridinone Scaffold

The 1,8-naphthyridinone moiety is a heterocyclic system that has been the foundation for numerous therapeutic agents, ranging from the first-in-class antibacterial agent, nalidixic acid, to modern anti-cancer drugs.[2][3][4] Its rigid, bicyclic structure and strategically placed nitrogen atoms allow it to form key hydrogen bonds and hydrophobic interactions within the active sites of various enzymes, particularly those with nucleotide-binding pockets.[5]

Compound of Interest: this compound

  • Core Structure: Dihydro-1,8-naphthyridin-2(1H)-one

  • Key Features: A saturated bond between C3 and C4, a methyl group at the C6 position, and a lactam moiety. These features influence the compound's three-dimensional shape, solubility, and potential interactions with biological targets.

The rationale for this investigation is built upon the established success of related compounds. By leveraging existing knowledge of the naphthyridinone pharmacophore, we can bypass broad, untargeted screening and proceed with a more focused and efficient target validation campaign.

Homology-Based Target Prediction: Learning from Analogs

The most logical starting point for a novel compound is to investigate the known targets of its structural relatives. The naphthyridinone scaffold has been successfully employed to develop inhibitors for several critical enzyme families.

  • Protein Kinase Inhibition: Numerous publications describe naphthyridinone derivatives as potent inhibitors of protein kinases, including MET, VEGFR-2, and PKMYT1.[6][7][8][9][10] This is arguably the most promising area of investigation, as the scaffold is a proven bioisostere for the hinge-binding motifs of many kinase inhibitors.

  • Phosphodiesterase (PDE) Inhibition: Structurally related scaffolds like pyridopyrazinones have been successfully repurposed as potent PDE5 inhibitors.[11] PDEs are crucial regulators of cyclic nucleotide signaling, and their inhibition has therapeutic applications in cardiovascular disease and erectile dysfunction.[12][13]

  • PARP Inhibition: The pyridopyridazinone scaffold, an isostere of the core found in the blockbuster PARP inhibitor Olaparib, has been used to design novel PARP-1 inhibitors.[5][14] Given the structural similarities in the pharmacophore that binds to the NAD+ pocket of PARP, this represents a viable therapeutic hypothesis.[15]

Based on this strong precedent, we will prioritize these three target classes for experimental validation.

Primary Target Hypotheses & Experimental Validation

Our strategy employs a tiered approach, beginning with broad target engagement and enzymatic assays, followed by more complex cell-based functional assays for validated hits.

Overall Target Validation Workflow

The following workflow provides a systematic funnel for identifying and validating a direct target of the compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Cellular Validation cluster_3 Outcome Compound 6-Methyl-3,4-dihydro- 1,8-naphthyridin-2(1H)-one DSF Differential Scanning Fluorimetry (DSF) (Broad Target Engagement) Compound->DSF Enzyme Primary Enzymatic Assays (Kinase, PDE, PARP Panels) Compound->Enzyme IC50 IC50 Determination (Dose-Response Curve) DSF->IC50 Thermal Shift Hit Enzyme->IC50 Activity Hit >50% Inh. Orthogonal Orthogonal Binding Assay (e.g., SPR, ITC) IC50->Orthogonal Potent IC50 Target Target Engagement Assay (e.g., CETSA) Orthogonal->Target Confirmed Binding Functional Cell-Based Functional Assay (e.g., Phospho-Western, cAMP levels) Target->Functional Validated Validated Target Functional->Validated

Caption: A streamlined workflow for target identification and validation.

Hypothesis 1: Protein Kinase Inhibition

Rationale: The naphthyridinone scaffold is a known "hinge-binding" motif that mimics the adenine moiety of ATP. Many successful kinase inhibitors utilize similar heterocyclic cores.[7][8][9]

Suggested Signaling Pathway for Investigation: The MAPK/ERK pathway is a central signaling cascade often dysregulated in cancer. Targeting a kinase within this pathway, such as MEK or ERK, would be a logical starting point.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound Compound? Compound->MEK

Caption: Hypothetical targeting of the MAPK/ERK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the widely used Promega Kinase-Glo® platform, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, while signal preservation indicates inhibition.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute kinase enzyme and substrate peptide to desired concentrations in kinase buffer.

    • Prepare ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Serially dilute this compound in DMSO, then dilute into kinase buffer to create 2x final concentrations. Include a known inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only solution as a negative (vehicle) control.

  • Kinase Reaction:

    • In a white, 384-well assay plate, add 5 µL of the 2x compound/control solution.

    • Add 5 µL of 2x enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 2x ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize data to controls: % Inhibition = 100 * (Lumivehicle - Lumicompound) / (Lumivehicle - Lumino_enzyme_control).

    • Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothesis 2: Phosphodiesterase (PDE) Inhibition

Rationale: The core scaffold shares features with known PDE inhibitors that occupy the catalytic pocket where cyclic nucleotides (cAMP/cGMP) are hydrolyzed.[11][16] Inhibition of PDEs, such as PDE5, leads to an increase in intracellular cGMP, causing smooth muscle relaxation.[13]

Experimental Protocol: In Vitro PDE Inhibition Assay (Luminescence-Based)

This protocol utilizes the Promega PDE-Glo™ Phosphodiesterase Assay. It measures the amount of AMP or GMP produced from the hydrolysis of cAMP or cGMP.

  • Reagent Preparation:

    • Prepare PDE reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

    • Reconstitute the specific PDE isozyme (e.g., PDE5A) in buffer.

    • Prepare the cyclic nucleotide substrate (e.g., cGMP) at 2x the final concentration.

    • Prepare serially diluted compound, a known inhibitor (e.g., Sildenafil for PDE5), and a vehicle control in buffer.

  • PDE Reaction:

    • In a 384-well plate, add 12.5 µL of the 2x compound/control solution.

    • Add 6.25 µL of 2x substrate solution.

    • Pre-incubate for 10 minutes.

    • Initiate the reaction by adding 6.25 µL of 2x PDE enzyme solution.

    • Incubate for 30-60 minutes at room temperature.

    • Stop the reaction by adding 12.5 µL of Termination Reagent.

  • Signal Detection:

    • Add 12.5 µL of Detection Reagent.

    • Add 50 µL of Kinase-Glo® Reagent.

    • Incubate for 20 minutes in the dark.

    • Read luminescence.

  • Data Analysis:

    • Calculate % Inhibition relative to vehicle and no-enzyme controls.

    • Determine the IC₅₀ value via non-linear regression analysis.

Hypothesis 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Rationale: PARP inhibitors function by binding to the NAD+ binding site of the enzyme, preventing the repair of single-strand DNA breaks.[15][17] The naphthyridinone core can mimic the nicotinamide portion of NAD+, a strategy successfully used in the design of other PARP inhibitors.[5][14]

Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol is based on a common format that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Preparation:

    • Coat a 96-well high-binding plate with histone proteins overnight at 4°C. Wash 3 times with wash buffer (PBS + 0.05% Tween-20).

    • Block the plate with 3% BSA in PBS for 2 hours at room temperature. Wash 3 times.

  • PARP Reaction:

    • Prepare PARP reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a reaction mix containing PARP1 enzyme, activated DNA (nicked), and biotinylated NAD+.

    • Add serially diluted compound, a known inhibitor (e.g., Olaparib), and vehicle control to the coated wells.

    • Add the PARP reaction mix to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

    • Wash the plate 5 times to remove unreacted components.

  • Signal Detection:

    • Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate 5 times.

    • Add TMB substrate and incubate until sufficient color develops (5-15 minutes).

    • Stop the reaction with 2N H₂SO₄.

    • Read absorbance at 450 nm.

  • Data Analysis:

    • Calculate % Inhibition relative to controls.

    • Determine the IC₅₀ value.

Data Interpretation & Next Steps

The initial screening results should be compiled for clear comparison.

Table 1: Hypothetical Screening Results Summary

Target ClassRepresentative EnzymeAssay TypeResult (IC₅₀, µM)
Protein KinaseMEK1Luminescence0.85
Protein KinaseVEGFR-2Luminescence> 50
PhosphodiesterasePDE5ALuminescence12.5
PhosphodiesterasePDE4DLuminescence> 50
PARPPARP1Colorimetric2.2

Interpretation:

  • Based on this hypothetical data, the compound shows the most potent activity against the protein kinase MEK1, with sub-micromolar efficacy.

  • A moderate activity against PARP1 is observed.

  • Weak activity is seen against PDE5A.

  • No significant activity is observed against VEGFR-2 or PDE4D, suggesting a degree of selectivity.

Next Steps:

  • Confirm Hits: For the most potent hit (MEK1), confirm direct binding using an orthogonal method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Determine Selectivity: Screen the compound against a broad panel of kinases to build a selectivity profile. High selectivity is a key attribute of a successful drug candidate.

  • Initiate Cell-Based Assays: If binding and selectivity are confirmed, proceed to cellular assays. For a MEK1 inhibitor, this would involve treating a relevant cancer cell line (e.g., one with a BRAF mutation) and measuring the phosphorylation of its direct substrate, ERK, via Western Blot or ELISA.

Conclusion

The this compound molecule belongs to a chemical class with a rich history of therapeutic success. By leveraging a homology-based approach, this guide proposes a focused, efficient, and scientifically rigorous strategy to identify its primary therapeutic targets. The prioritized hypotheses—Protein Kinase, PDE, and PARP inhibition—are grounded in extensive literature precedent. The provided experimental workflows offer robust, self-validating systems for testing these hypotheses. A systematic execution of this plan will rapidly illuminate the most promising therapeutic avenues for this compound and pave the way for its further development as a potential novel therapeutic.

References

  • I. de la Fuente, et al. (2023). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Y. Wang, et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • A. Bansal, et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • G. H. Elmasry, et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Available at: [Link]

  • F. Wu, et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]

  • G. H. Elmasry, et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals (Basel). Available at: [Link]

  • F. Wu, et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Y. Wang, et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. Available at: [Link]

  • A. C. G. de Souza, et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel). Available at: [Link]

  • S. Scarpelli, et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. Available at: [Link]

  • S. Khan, et al. (2023).[1][9]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLOS ONE. Available at: [Link]

  • A. C. G. de Souza, et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Gerburg Wulf, MD. (2021). PARP-Inhibitor Resistance – Beyond Reversion Mutations. YouTube. Available at: [Link]

  • A. Bansal, et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • A. C. G. de Souza, et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • S. Khan, et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Bentham Science. Available at: [Link]

  • G. H. Elmasry, et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available at: [Link]

  • A. Campillo, et al. (2018). Naphthoquinone as a New Chemical Scaffold for Leishmanicidal Inhibitors of Leishmania GSK-3. MDPI. Available at: [Link]

  • Professor Ruth Plummer FMedSci. (2018). PARP inhibitors – a cancer drug discovery story. YouTube. Available at: [Link]

  • C. Card, et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. Available at: [Link]

  • E. M. Dangerfield, et al. (2010). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • S. Khan, et al. (2020). Advances in 1,8-Naphthyridines Chemistry. ResearchGate. Available at: [Link]

  • F. Wu, et al. (2020). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Available at: [Link]

  • H.-C. Lee, et al. (2010). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Journal of Biomedical Science. Available at: [Link]

  • S. Khan, et al. (2020). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]

  • M. M. Al-Harbi, et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Molecules. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for a Predictive Approach

In modern drug discovery, the journey from a chemical entity to a validated therapeutic is fraught with high attrition rates and prohibitive costs. The 1,8-naphthyridine scaffold represents a "privileged structure," a molecular framework known to bind to multiple biological targets, exhibiting a wide spectrum of activities including antimicrobial, antiviral, and anticancer properties.[1][2] Our focus, 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, is a specific embodiment of this promising scaffold. Before committing to the resource-intensive processes of synthesis and in vitro screening, a robust in silico evaluation is paramount.[3] This guide provides a comprehensive, technically-grounded workflow to predict the bioactivity of this molecule, allowing researchers to generate testable hypotheses and prioritize experimental efforts efficiently.[4][5]

The following workflow is not a rigid sequence but an integrated, iterative process. Each step informs the next, building a holistic profile of the molecule's potential therapeutic value and liabilities.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Hypothesis & Synthesis A Ligand Preparation (3D Structure Generation & Energy Minimization) B Physicochemical & Drug-Likeness (Lipinski's Rules, etc.) A->B C ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C D Target Identification (Literature & Homology Search) C->D E Structure-Based Methods (Molecular Docking) D->E Target Structure Available F Ligand-Based Methods (QSAR & Pharmacophore) D->F No Target Structure or for Library Screening G Pathway Analysis (Elucidating MOA) E->G H Bioactivity Hypothesis Generation F->H G->H I Data Synthesis & Reporting H->I H->I

Figure 1: A comprehensive workflow for the in silico bioactivity prediction of a novel chemical entity.

Phase 1: Foundational Molecular Profiling

Before predicting what a molecule does, we must first understand what it is in a biological context. This phase assesses its fundamental chemical and pharmacokinetic properties.

Protocol 1: Ligand Preparation and Physicochemical Analysis

The causality behind this initial step is simple: all subsequent computational models depend on a high-fidelity, energetically favorable 3D representation of the molecule.

Step-by-Step Methodology:

  • 2D Structure Generation: Draw this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Apply a force field (e.g., MMFF94) to the 3D structure to find a low-energy conformation. This step is critical for ensuring the ligand geometry is realistic.

  • Physicochemical & Drug-Likeness Prediction:

    • Submit the simplified molecular-input line-entry system (SMILES) string of the molecule to a web-based tool like SwissADME or ADMETlab 2.0.[6]

    • These platforms calculate descriptors that govern a molecule's behavior in the body.

Data Presentation: Predicted Physicochemical Properties

Property Predicted Value Implication for Drug-Likeness
Molecular Weight ~162.19 g/mol Excellent (Lipinski's Rule: <500)
LogP (Octanol/Water) ~1.5 Good balance of solubility and permeability
Topological Polar Surface Area (TPSA) ~49.9 Ų High probability of good cell permeability (TPSA < 140 Ų)
Hydrogen Bond Donors 1 Compliant (Lipinski's Rule: ≤5)
Hydrogen Bond Acceptors 2 Compliant (Lipinski's Rule: ≤10)

| Rotatable Bonds | 0 | Low conformational flexibility, favoring binding |

Protocol 2: ADMET Profile Prediction

A potent molecule is therapeutically useless if it is poorly absorbed, rapidly metabolized, or toxic. ADMET prediction serves as an essential early-warning system to flag potential liabilities.[7]

Step-by-Step Methodology:

  • Platform Selection: Utilize a comprehensive, free online tool such as ADMET-AI, pkCSM, or ADMETlab 2.0.[6][7][8][9] These tools leverage machine learning models trained on large datasets of known compounds.[8]

  • Input: Submit the molecule's SMILES string to the selected platform.

  • Analysis: Collate and interpret the output, focusing on key parameters related to pharmacokinetics and toxicity.

Data Presentation: Predicted ADMET Properties

Parameter Category Prediction Rationale & Significance
Absorption Human Intestinal Absorption High Likely to be well-absorbed orally.
Caco-2 Permeability High Indicates good passive diffusion across the intestinal wall.
Distribution BBB Permeability Low Less likely to cross the blood-brain barrier, potentially reducing CNS side effects.
P-glycoprotein Substrate No Not likely to be actively pumped out of cells, which can contribute to drug resistance.
Metabolism CYP2D6 Inhibitor Unlikely Low risk of drug-drug interactions with drugs metabolized by this key enzyme.[10]
CYP3A4 Inhibitor Unlikely Low risk of drug-drug interactions with drugs metabolized by this key enzyme.[10]
Toxicity hERG Inhibition Low Risk Reduced likelihood of causing cardiac arrhythmias.
AMES Mutagenicity Non-mutagenic Low probability of causing DNA mutations, a key indicator for carcinogenicity.

| | Hepatotoxicity | Low Risk | Reduced potential for causing drug-induced liver injury. |

Phase 2: Target Identification and Bioactivity Prediction

With a favorable foundational profile, we now investigate the molecule's potential biological targets. The broad activity of the 1,8-naphthyridine scaffold suggests multiple possibilities, from bacterial enzymes to human kinases.[1][11][12] Based on activities reported for structurally similar naphthyridinone derivatives, we will prioritize two distinct and high-impact target classes for our investigation: Bacterial DNA Gyrase (reflecting the scaffold's antimicrobial heritage) and Fibroblast Growth Factor Receptor 4 (FGFR4) , a kinase implicated in hepatocellular carcinoma.[11][13]

Protocol 3: Structure-Based Prediction via Molecular Docking

Molecular docking predicts the binding pose and affinity of a ligand within the active site of a target protein, providing a quantitative estimate of interaction strength.[4][14]

G A Obtain Target 3D Structure (e.g., from Protein Data Bank) B Prepare Protein (Remove water, add hydrogens, assign charges) A->B D Define Binding Site (Grid Box Generation) B->D C Prepare Ligand (Generate 3D conformer, assign charges, define rotatable bonds) C->D E Run Docking Simulation (e.g., AutoDock Vina) D->E F Analyze Results (Binding Affinity & Pose Visualization) E->F G Identify Key Interactions (H-bonds, Hydrophobic, etc.) F->G

Figure 2: The experimental workflow for a typical molecular docking study.

Step-by-Step Methodology (Using AutoDock Vina): [15][16]

  • Target Preparation: [4]

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our examples: DNA Gyrase B (e.g., PDB ID: 5L3J) and FGFR4 Kinase Domain (e.g., PDB ID: 5V41).

    • Using AutoDock Tools, remove water molecules, co-crystallized ligands, and add polar hydrogens.[15][17]

    • Save the prepared protein in the required PDBQT format.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure from Protocol 1.

    • In AutoDock Tools, assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the known active site of the protein.[4][15]

  • Docking Simulation: Execute AutoDock Vina using a command-line interface, providing the prepared protein, ligand, and grid parameters as input.[15]

  • Results Analysis:

    • The primary output is a binding affinity score in kcal/mol; more negative values indicate stronger predicted binding.[4]

    • Visualize the top-ranked binding pose using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.[18]

Data Presentation: Predicted Docking Scores

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Interpretation
E. coli DNA Gyrase B 5L3J -7.2 Moderate affinity, suggesting potential antibacterial activity.

| Human FGFR4 Kinase | 5V41 | -8.5 | Strong affinity, suggesting potent kinase inhibitory activity. |

Protocol 4: Ligand-Based Prediction via QSAR and Pharmacophore Modeling

These methods are invaluable when a 3D target structure is unavailable or for screening large compound databases.[5][19]

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical approach that correlates the chemical features of molecules with their biological activity.[19][20][21] A validated QSAR model can predict the activity of new compounds without the need for docking or in vitro testing.[4]

G A Data Collection (Structurally similar compounds with known activity, e.g., IC50) B Descriptor Calculation (2D/3D molecular properties) A->B C Data Splitting (Training Set & Test Set) B->C D Model Building (e.g., Multiple Linear Regression) C->D E Model Validation (Using Test Set, check R², Q²) D->E F Predict Activity of New Compound E->F

Figure 3: The logical progression of a Quantitative Structure-Activity Relationship (QSAR) study.

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[22][23] This model can be used as a 3D query to rapidly screen databases for molecules that fit the required spatial arrangement, making it a powerful tool for virtual screening and scaffold hopping.[10][22][24][25]

Phase 3: Synthesis and Hypothesis Generation

The culmination of our in silico work is the integration of all data points to form a concrete, experimentally verifiable hypothesis.

Pathway Analysis & Mechanistic Hypothesis

Our molecular docking results showed a strong predicted binding affinity of -8.5 kcal/mol for the FGFR4 kinase. FGFR4 is a key driver in hepatocellular carcinoma (HCC) through the FGF19 signaling pathway.[13] Aberrant activation of this pathway promotes tumor cell proliferation and survival.

Based on this, we can postulate a mechanism of action: this compound acts as an ATP-competitive inhibitor of the FGFR4 kinase domain. This binding event would block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade and ultimately leading to reduced cancer cell proliferation.

G FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 P Phosphorylation FGFR4->P ATP Compound 6-Methyl-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Compound->Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition->P

Figure 4: Proposed inhibition of the FGFR4 signaling pathway by the candidate compound.

Final Bioactivity Hypothesis

The integrated in silico analysis predicts that This compound is a promising drug-like molecule with a dual-activity profile. It is primarily hypothesized to be a potent inhibitor of the FGFR4 kinase , suggesting its potential as a therapeutic agent for hepatocellular carcinoma. A secondary predicted activity is its capacity to inhibit bacterial DNA gyrase , indicating potential for development as an antimicrobial agent. The molecule exhibits a favorable ADMET profile, with a low likelihood of significant toxicity or adverse drug-drug interactions, making it a strong candidate for progression to in vitro experimental validation.

References

  • ResearchGate. (2018). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link]

  • MDPI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Available at: [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • PubMed. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available at: [Link]

  • National Institutes of Health (NIH). (2020). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Available at: [Link]

  • National Institutes of Health (NIH). (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Available at: [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

  • MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Available at: [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][26]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available at: [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Available at: [Link]

  • University of Palermo. (n.d.). Molecular Docking Tutorial. Available at: [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Available at: [Link]

  • Semantic Scholar. (2018). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]

  • VLS3D. (n.d.). ADMET predictions. Available at: [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • Springer. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. Available at: [Link]

  • ACS Publications. (2022). Novel QSAR Approach for a Regression Model of Clearance That Combines DeepSnap-Deep Learning and Conventional Machine Learning. Available at: [Link]

  • ResearchGate. (n.d.). Drugs containing 1,5‐Naphthyridin‐2(1H)‐one in their structure. Available at: [Link]

  • Cambridge MedChem Consulting. (2019). Predicting bioactivity. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available at: [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • MIT Dspace. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][26]naphthyridin-2(1H)-one. Available at: [Link]

  • ResearchGate. (2015). Chemistry and Biological Activities of 1,8-Naphthyridines. Available at: [Link]

  • ResearchGate. (2004). The impact of pharmacophore modeling in drug design. Available at: [Link]

  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Available at: [Link]

  • Creative Biostructure. (n.d.). Pharmacophore Modeling. Available at: [Link]

Sources

The 1,8-Naphthyridinone Scaffold: A Technical Guide to Accelerating Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 1,8-naphthyridine nucleus, and specifically its 1,8-naphthyridinone derivatives, represents one such elite chemical architecture. This heterocyclic system, composed of two fused pyridine rings, has garnered immense interest from researchers globally due to its synthetic versatility and the broad spectrum of pharmacological activities its derivatives exhibit.[1][2]

The journey of this scaffold from a chemical curiosity to a clinical heavyweight began with the discovery of nalidixic acid in 1962, the first quinolone antibiotic, which is technically a 1,8-naphthyridine derivative.[3][4] This seminal finding opened the floodgates for the development of potent antibacterial agents. However, the therapeutic potential of the 1,8-naphthyridinone core extends far beyond combating bacterial infections. Extensive research has demonstrated significant efficacy in anticancer, anti-inflammatory, and antiviral applications, establishing it as a versatile platform for modern drug discovery.[5][6]

This guide provides an in-depth exploration of the 1,8-naphthyridinone scaffold, moving from its fundamental synthesis to its complex mechanisms of action across various therapeutic areas. We will dissect key experimental protocols, analyze structure-activity relationships, and present a forward-looking perspective on its clinical translation, offering researchers and drug development professionals a comprehensive resource to leverage this remarkable scaffold.

The 1,8-Naphthyridinone Core: Synthesis and Properties

The construction of the 1,8-naphthyridinone ring system is a cornerstone of its utility, with several established synthetic routes allowing for diverse substitutions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The Friedländer annulation and the Gould-Jacobs reaction are two of the most robust and widely adopted strategies.

Core Synthesis via Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for constructing the bicyclic core. It involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with a compound containing an α-methylene group adjacent to a carbonyl. This approach is valued for its straightforward nature and relatively high yields. Modern variations often employ green chemistry principles, using catalysts like basic ionic liquids or solvent-free grinding conditions to improve efficiency and environmental impact.[7]

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A 2-Aminonicotinaldehyde C Condensation & Intramolecular Cyclization A->C B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C E Substituted 1,8-Naphthyridinone Core C->E D Catalyst (e.g., Choline Hydroxide in Water) D->C G cluster_HR_deficient BRCA-Deficient Cancer Cell cluster_normal_cell Normal Cell / BRCA-Proficient DNA_SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication leads to Repair Base Excision Repair (BER) PARP->Repair initiates Repair->DNA_SSB resolves DNA_DSB Double-Strand DNA Break (DSB) Replication->DNA_DSB leads to HR_Pathway HR Pathway (Defective) DNA_DSB->HR_Pathway NHEJ_Pathway Error-Prone Repair (NHEJ) DNA_DSB->NHEJ_Pathway Apoptosis Apoptosis (Cell Death) NHEJ_Pathway->Apoptosis Cell_Survival Cell Survival & Proliferation Inhibitor 1,8-Naphthyridinone PARP Inhibitor Inhibitor->PARP traps DNA_DSB_normal Double-Strand DNA Break (DSB) HR_Pathway_normal Homologous Recombination (HR) DNA_DSB_normal->HR_Pathway_normal Cell_Survival_normal Cell Survival HR_Pathway_normal->Cell_Survival_normal

Caption: PARP Inhibition and Synthetic Lethality Mechanism.

2. Kinase Signaling Pathway Modulation:

Cancer is often driven by dysregulated signaling pathways. 1,8-naphthyridinone derivatives have been successfully designed to inhibit key protein kinases that drive tumor growth and survival.

  • c-Met/PI3K/Akt Pathway Inhibition: The c-Met receptor tyrosine kinase is frequently overexpressed in various cancers and its activation leads to cell proliferation, survival, and metastasis through downstream pathways like PI3K/Akt. [8]Several 1,8-naphthyridinone compounds have been developed as potent c-Met inhibitors, blocking the phosphorylation cascade at its source. [7][9]* PKMYT1 Inhibition: PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint. [10]Recently, potent and selective 1,8-naphthyridinone-based PKMYT1 inhibitors have been discovered, demonstrating a novel approach to inducing mitotic catastrophe in cancer cells. [10]

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet binds & activates PI3K PI3K cMet->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Cell Proliferation, Survival, Metastasis Akt->Downstream Inhibitor 1,8-Naphthyridinone c-Met Inhibitor Inhibitor->cMet blocks

Caption: Inhibition of the c-Met/PI3K/Akt Signaling Pathway.

Antibacterial Activity: Targeting DNA Replication

The foundational therapeutic application of the 1,8-naphthyridinone scaffold is its antibacterial effect, which it achieves by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. [3]These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the resealing of DNA strands, leading to a bactericidal effect. [11]This mechanism is shared with the broader class of quinolone antibiotics. [12]Notably, newer derivatives are being developed to overcome existing fluoroquinolone resistance. [13]

Anti-inflammatory and Antiviral Potential
  • Anti-inflammatory: 1,8-naphthyridinone derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). [5]These enzymes are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. Inhibition of COX is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral: The scaffold has also shown promise as an antiviral agent, with reported activity against a range of viruses including HIV, HSV, and HCV. [14]The precise mechanisms are varied but generally involve the inhibition of key viral enzymes necessary for replication, such as DNA polymerase or reverse transcriptase. [15][16][17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,8-naphthyridinone core has yielded critical insights into the relationship between chemical structure and biological activity. For anticancer applications, key observations include:

  • Position C2: Substitution with bulky, lipophilic groups, such as a naphthyl ring, has been shown to significantly enhance cytotoxic potency against various cancer cell lines. [18]* Position C3: The introduction of carboxamide moieties at this position is a common strategy. Halogen substitutions on aryl groups attached to this carboxamide can dramatically increase cytotoxicity. [19]* Position N1 and C4: The N-H group at position 1 and the carbonyl group at position 4 are often crucial for forming key hydrogen bonds with target enzymes, such as in the active site of kinases or topoisomerases. [18]

Key Experimental Workflows

A core tenet of drug discovery is the use of robust and reproducible assays. Below are detailed, step-by-step protocols for foundational experiments in the evaluation of novel 1,8-naphthyridinone derivatives.

Protocol 1: Synthesis of a 1,8-Naphthyridine Core (Friedländer Reaction)

This protocol describes a modern, water-based synthesis using an inexpensive and biocompatible catalyst.

Materials:

  • 2-aminonicotinaldehyde

  • An active methylene carbonyl compound (e.g., acetone)

  • Deionized water

  • Choline hydroxide (ChOH) solution (catalyst)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reactant Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the carbonyl compound (0.5-1.5 mmol) in deionized water (1 mL). [9]2. Catalyst Addition: Add choline hydroxide (1 mol%) to the mixture. [9]3. Reaction: Stir the reaction mixture vigorously under a nitrogen atmosphere at 50 °C.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 10% methanol/dichloromethane). The reaction typically takes 6-10 hours. [9]5. Workup: Once the reaction is complete, extract the mixture with ethyl acetate (40 mL) and water (10 mL).

  • Isolation: Collect the organic phase and concentrate it under vacuum to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 1,8-naphthyridine derivative.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • 96-well clear, flat-bottom tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test 1,8-naphthyridinone compounds dissolved in DMSO

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [8]4. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [20]5. Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. [21]6. Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [22]Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Anti-inflammatory Assessment (COX Inhibition Assay)

This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Test 1,8-naphthyridinone compounds

  • Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control

  • Opaque 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, probe, and arachidonic acid in the assay buffer according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK414). [13]2. Reaction Setup: To each well of an opaque 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the reaction by adding the arachidonic acid substrate.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader. The peroxidase activity of COX converts the probe into a fluorescent product.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. Determine the percent inhibition relative to the untreated enzyme control. Plot a dose-response curve to calculate the IC₅₀ value for both COX-1 and COX-2, allowing for the determination of selectivity.

Data-Driven Perspectives: Comparative Activity

The true potential of a scaffold is revealed through quantitative comparison. The tables below summarize the activity of representative 1,8-naphthyridinone derivatives across different therapeutic targets.

Table 1: Anticancer Activity (IC₅₀ Values)

Compound IDTarget Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 47 MIAPaCaPancreatic0.41[19]
K-562Leukemia0.77[19]
Compound 29 PA-1Ovarian0.41[19]
SW620Colon1.4[19]
Compound 12 HBL-100Breast1.37[4]
Compound 22 SW-620Colon3.0[4]
Compound 16 HeLaCervical0.7[18]
HL-60Leukemia0.1[18]
Compound 10c MCF-7Breast1.47[23]
Compound 8d MCF-7Breast1.62[23]

Table 2: Antibacterial Activity (MIC₉₀ Values)

Compound IDTarget StrainGram TypeMIC₉₀ (µg/mL)Reference
PD 131628 S. aureusGram-positive0.125[24]
S. pneumoniaeGram-positive0.25[24]
E. coliGram-negative0.125[24]
P. aeruginosaGram-negative0.5[24]
Compound 14 S. aureus ATCC 25923Gram-positive1.95[11]
E. coli ATCC 25922Gram-negative1.95[11]

Future Outlook and Clinical Translation

The 1,8-naphthyridinone scaffold is more than a promising chemical entity; it is a clinically validated framework. From the early success of nalidixic acid to the development of modern anticancer agents like vosaroxin (a topoisomerase II inhibitor that has undergone Phase III clinical trials for acute myeloid leukemia), this scaffold has demonstrated its therapeutic viability. [6][25] The future of 1,8-naphthyridinone-based drug discovery is bright. Current research is focused on:

  • Improving Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or mutant proteins to minimize off-target effects and toxicity.

  • Overcoming Resistance: Developing novel antibacterial agents that are effective against fluoroquinolone-resistant strains.

  • Combination Therapies: Exploring the synergistic effects of 1,8-naphthyridinone derivatives (e.g., PARP inhibitors) with other chemotherapeutic agents or radiation. [25]

Conclusion

The 1,8-naphthyridinone scaffold represents a confluence of synthetic accessibility, structural rigidity, and electronic properties that make it exceptionally well-suited for drug design. Its proven success across multiple therapeutic areas, particularly in oncology and infectious diseases, underscores its status as a truly privileged structure. By understanding its core synthesis, diverse mechanisms of action, and key structure-activity relationships, researchers are well-equipped to continue innovating. The detailed experimental workflows provided in this guide serve as a practical foundation for these efforts, empowering scientists to unlock the full potential of this remarkable scaffold and develop the next generation of targeted therapeutics.

References

  • [Signal Transduction pathway of PARP enzyme.[15] ResearchGate.]([Link])

  • [New 1,4-dihydron[26][27]aphthyridine derivatives as DNA gyrase inhibitors. (2017-03-01). PubMed.]([Link])

Sources

The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to the versatile and potent biological activities exhibited by its derivatives.[1][2] These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1,8-naphthyridine derivatives for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for 1,8-Naphthyridine Derivatives

The synthesis of the 1,8-naphthyridine core and its derivatives is a critical aspect of exploring their biological potential. Various synthetic methodologies have been developed, with the Friedländer annulation being one of the most prominent.[5] This reaction typically involves the condensation of a 2-amino-3-aroylpyridine with a compound containing a reactive methylene group.

Experimental Protocol: Friedländer Synthesis of a 1,8-Naphthyridine Derivative

This protocol describes a general procedure for the synthesis of a 2-substituted-1,8-naphthyridine derivative.

Materials:

  • 2-Amino-3-benzoylpyridine

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 2-amino-3-benzoylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of piperidine in absolute ethanol is refluxed for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 2-methyl-4-phenyl-1,8-naphthyridine-3-carboxylic acid ethyl ester.

II. Anticancer Activity of 1,8-Naphthyridine Derivatives

A significant area of research has focused on the potent anticancer properties of 1,8-naphthyridine derivatives.[6] These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, with some advancing to clinical trials.[7][8]

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

A key mechanism of anticancer action for certain 1,8-naphthyridine derivatives, such as voreloxin, is the dual inhibition of topoisomerase II and intercalation into DNA.[7][9] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription.[10] Voreloxin intercalates into the DNA helix and stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[8][9][11]

anticancer_mechanism cluster_cell Cancer Cell Voreloxin Voreloxin (1,8-Naphthyridine Derivative) DNA DNA Voreloxin->DNA Intercalation Topoisomerase_II Topoisomerase II Voreloxin->Topoisomerase_II Inhibition Cleavable_Complex Stabilized Topoisomerase II-DNA Cleavable Complex Voreloxin->Cleavable_Complex Stabilization Topoisomerase_II->DNA Binds and cleaves DNA DSB DNA Double-Strand Breaks Cleavable_Complex->DSB G2_Arrest G2 Cell Cycle Arrest DSB->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: Mechanism of anticancer action of Voreloxin.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of 1,8-naphthyridine derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Voreloxin MV4-11 (AML)0.095 ± 0.008[7]
HL-60 (Leukemia)0.884 ± 0.114[7]
CCRF-CEM (Leukemia)0.166 ± 0.0004[7]
Compound 47 MIAPaCa (Pancreatic)0.41[4]
K-562 (Leukemia)0.77[4]
Compound 36 PA-1 (Ovarian)1.19[4]
Compound 29 PA-1 (Ovarian)0.41[4]
SW620 (Colon)1.4[4]
Compound 12 HBL-100 (Breast)1.37[12]
Compound 17 KB (Oral)3.7[12]
Compound 22 SW-620 (Colon)3.0[12]
Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed that modifications at various positions of the 1,8-naphthyridine ring significantly influence anticancer potency.[13] For instance, substitutions at the C2, C3, C5, C6, and C7 positions have been extensively investigated.[1][13] The introduction of halogen atoms and bulky aromatic groups at specific positions has often been associated with enhanced cytotoxic activity.[4]

III. Antimicrobial Activity of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is famously present in nalidixic acid, the progenitor of the quinolone class of antibiotics.[14][15] This has spurred extensive research into the antimicrobial properties of its derivatives against a wide range of pathogenic bacteria.[16][17]

Mechanism of Action: Inhibition of DNA Gyrase

The primary antibacterial mechanism of nalidixic acid and its derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[18][19][20] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[18][20] By binding to the A subunit of DNA gyrase, these compounds inhibit its activity, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[18][19][21]

antimicrobial_mechanism cluster_bacterium Bacterial Cell Nalidixic_Acid Nalidixic Acid (1,8-Naphthyridine Derivative) DNA_Gyrase DNA Gyrase (Subunit A) Nalidixic_Acid->DNA_Gyrase Binding and Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA_Replication->Bacterial_Death Inhibition leads to

Caption: Mechanism of antimicrobial action of Nalidixic Acid.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of 1,8-naphthyridine derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[22]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • 1,8-Naphthyridine derivatives (test compounds)

  • Standard antibiotic (positive control, e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serially dilute the test compounds and the positive control in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC values of various 1,8-naphthyridine derivatives against different bacterial strains are summarized below.

CompoundBacterial StrainMIC (µg/mL)Reference
Nalidixic acid Escherichia coli4-128[14]
Enoxacin Escherichia coli0.05-0.2[15]
Staphylococcus aureus0.8-3.1[15]
Gemifloxacin Streptococcus pneumoniae≤0.03-0.12[23]
Haemophilus influenzae≤0.03[23]
Compound ANA-12 Mycobacterium tuberculosis H37Rv6.25[24][25]
Compound ANC-2 Mycobacterium tuberculosis H37Rv12.5[24][25]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

For antimicrobial 1,8-naphthyridines, the presence of a carboxylic acid group at the C3 position is generally crucial for activity.[15] Modifications at the N1, C6, and C7 positions have led to the development of highly potent fluoroquinolones.[15] For instance, a cyclopropyl group at N1 and a fluorine atom at C6 often enhance activity.[15] The substituent at C7 plays a key role in determining the spectrum of activity and pharmacokinetic properties.[15]

IV. Other Biological Activities

Beyond their anticancer and antimicrobial effects, 1,8-naphthyridine derivatives have shown promise in other therapeutic areas.

  • Antiviral Activity: Certain derivatives have demonstrated activity against various viruses, including HIV, by targeting viral enzymes like integrase.[26]

  • Anti-inflammatory Activity: Some 1,8-naphthyridine-3-carboxamides have exhibited anti-inflammatory properties by modulating the secretion of pro-inflammatory cytokines.[4][12]

  • Central Nervous System (CNS) Activity: Derivatives have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and depression, as well as for their anticonvulsant effects.[2]

V. Future Perspectives

The 1,8-naphthyridine scaffold continues to be a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Future research will likely focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the application of computational methods will further aid in the rational design of next-generation 1,8-naphthyridine-based drugs.

References

  • Al-Romaizan, A. N., Al-Amshany, Z. M., & Asiri, A. M. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
  • Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 918-927.
  • de Oliveira, C. C., de Oliveira, L. D., & Leite, F. C. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7485.
  • Valdez, C. A., et al. (2011). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. Cancer Chemotherapy and Pharmacology, 67(1), 125-134.
  • Scatena, C., et al. (2010). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLoS ONE, 5(4), e10186.
  • Bano, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25.
  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.
  • Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5347-5355.
  • Scatena, C., et al. (2010). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLoS ONE, 5(4), e10186.
  • Wikipedia. (n.d.). Nalidixic acid. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(31), 20086-20099.
  • Kumar, A., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(31), 20086-20099.
  • Park, S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3749-3756.
  • Biology Discussion. (n.d.). Short Notes on Nalidixic Acid | Antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • MedNexus. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. Retrieved from [Link]

  • Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6548-6552.
  • MDPI. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 18). What is the mechanism of Nalidixic Acid?. Retrieved from [Link]

  • ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • ASM Journals. (n.d.). Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, April 15). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. Retrieved from [Link]

  • Clinical Trials Arena. (2010, June 23). Voreloxin, Anti-Cancer Quinolone Derivative. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Nalidixic Acid used for?. Retrieved from [Link]

Sources

The Multifaceted Mechanisms of 1,8-Naphthyridinone Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities.[1][2] This guide provides an in-depth exploration of the diverse mechanisms of action of 1,8-naphthyridinone compounds, offering insights for researchers and drug development professionals. These compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4]

Part 1: Unraveling the Core: The 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core is a heterocyclic aromatic compound composed of two fused pyridine rings.[5] Its rigid, planar structure and the presence of nitrogen atoms provide key interaction points for biological targets. The versatility of its synthesis allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological profiles.[1] This chemical tractability has enabled the development of 1,8-naphthyridinone derivatives with potent and selective activities against a multitude of molecular targets.

Part 2: Antimicrobial Activity: Targeting Bacterial DNA Replication

A significant area of application for 1,8-naphthyridinone derivatives is in the fight against bacterial infections. Their primary mechanism of action in this domain is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7]

Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase is essential for bacterial DNA replication, transcription, and repair, introducing negative supercoils into the DNA.[6][8] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. The inhibition of these enzymes by 1,8-naphthyridinone compounds leads to the disruption of DNA synthesis and ultimately bacterial cell death.[6] For instance, certain fluoroquinolone derivatives containing the 1,4-dihydro[9][10]naphthyridine core have been shown to be potent inhibitors of E. coli DNA gyrase.[7]

The following diagram illustrates the workflow for a DNA gyrase inhibition assay:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis p1 Prepare supercoiled DNA substrate r1 Incubate DNA substrate, DNA gyrase, and compound p1->r1 p2 Purify DNA gyrase enzyme p2->r1 p3 Prepare 1,8-naphthyridinone compound dilutions p3->r1 r2 Add ATP to initiate the reaction r1->r2 r3 Stop the reaction r2->r3 a1 Separate DNA topoisomers by agarose gel electrophoresis r3->a1 a2 Visualize DNA bands under UV light a1->a2 a3 Quantify the inhibition of supercoiling relaxation a2->a3 a4 Determine IC50 values a3->a4

Caption: Workflow for DNA Gyrase Inhibition Assay.

Antitubercular Potential

Derivatives of 1,8-naphthyridine have also shown promise as antitubercular agents.[9][10] Through molecular hybridization, new compounds have been designed and synthesized that exhibit significant activity against Mycobacterium tuberculosis.[9][10]

Part 3: Anticancer Mechanisms: A Multi-pronged Attack

The anticancer properties of 1,8-naphthyridinone compounds are attributed to their ability to modulate various signaling pathways and cellular processes critical for cancer cell survival and proliferation.[4][11]

PARP-1 Inhibition and DNA Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway.[12] Inhibition of PARP-1 by 1,8-naphthyridinone derivatives has emerged as a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[12][13] This concept is known as synthetic lethality. A novel and highly potent PARP-1 inhibitor with a naphthyridinone scaffold has demonstrated significant antitumor efficacy in preclinical models.[12]

The signaling pathway of PARP-1 inhibition is depicted below:

DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 Repair Base Excision Repair PARP1->Repair Naphthyridinone 1,8-Naphthyridinone Inhibitor Inhibition PARP-1 Inhibition Naphthyridinone->Inhibition Inhibition->PARP1 Replication_Fork_Stall Replication Fork Stall Inhibition->Replication_Fork_Stall DSB DNA Double-Strand Break Replication_Fork_Stall->DSB BRCA_deficient BRCA-Deficient Cancer Cell DSB->BRCA_deficient Apoptosis Apoptosis BRCA_deficient->Apoptosis

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Profiling of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The burgeoning field of medicinal chemistry continually introduces novel chemical entities with therapeutic potential. Among these, heterocyclic compounds, particularly derivatives of the 1,8-naphthyridine scaffold, have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This guide presents a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of a specific novel compound, 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's cytotoxic potential. This document emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Cytotoxicity Screening

The preliminary assessment of a compound's cytotoxicity is a critical gatekeeping step in the drug discovery pipeline.[2][3] It provides essential data on the intrinsic toxicity of a substance to living cells, which is fundamental to determining its therapeutic window. In vitro cytotoxicity assays offer a rapid, cost-effective, and ethically sound alternative to early-stage in vivo testing.[4] These assays help to identify compounds that can selectively target diseased cells (e.g., cancer cells) while sparing normal, healthy cells, a hallmark of an effective therapeutic agent.[4][5]

The subject of this guide, this compound, belongs to the 1,8-naphthyridine class of heterocyclic compounds. While the broader family of 1,8-naphthyridines has been explored for various biomedical applications, including as cytotoxic agents against cancer cell lines[6][7], specific data on this particular derivative is not extensively documented. Therefore, a systematic in vitro evaluation is the logical first step in characterizing its biological activity.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₉H₁₀N₂O[8][9]

  • Molecular Weight: 162.19 g/mol [8][9]

  • CAS Number: 1222533-73-4[8][9]

This guide will focus on two primary, widely accepted colorimetric assays for an initial cytotoxicity screen: the MTT assay for assessing metabolic activity and the LDH assay for quantifying membrane integrity.

Experimental Design: A Multi-faceted Approach

A robust preliminary cytotoxicity study requires a well-considered experimental design. This involves the careful selection of cell lines, appropriate concentration ranges of the test compound, and the inclusion of necessary controls to ensure the validity of the results.

Cell Line Selection

The choice of cell lines is contingent on the therapeutic area of interest. For a broad initial screening, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for selective cytotoxicity.[4][5]

Table 1: Proposed Cell Line Panel for Initial Screening

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaA commonly used cancer cell line for general cytotoxicity screening.
A549 Human Lung CarcinomaRepresents another prevalent cancer type.
PC-3 Human Prostate AdenocarcinomaTo assess activity against a different cancer lineage.
HEK293 Human Embryonic KidneyA non-cancerous cell line to determine the selectivity index.[4][5]
Concentration Gradient and Exposure Time

A dose-response relationship is fundamental to toxicological studies.[5] The test compound should be evaluated over a wide range of concentrations to determine the IC₅₀ (half-maximal inhibitory concentration) value. It is also crucial to assess cytotoxicity at different time points to understand the kinetics of the cellular response.

  • Concentration Range: A logarithmic serial dilution is recommended, for example, from 0.1 µM to 100 µM.

  • Exposure Times: Typical incubation times for preliminary studies are 24, 48, and 72 hours.[2]

Core Methodologies: Step-by-Step Protocols

The following sections provide detailed protocols for the MTT and LDH cytotoxicity assays. These methods are chosen for their reliability, high-throughput compatibility, and complementary nature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of a stop solution (if required by the kit).

    • Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).

The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a lysis buffer).

% Cytotoxicity = ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100

Visualization of Experimental Workflow and Data

Clear visualization of the experimental process and results is essential for interpretation and communication.

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (MCF-7, A549, PC-3, HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Cell Treatment (24, 48, 72h incubation) seeding->treatment compound_prep Compound Dilution (this compound) compound_prep->treatment mtt_reagent Add MTT Reagent treatment->mtt_reagent get_supernatant Collect Supernatant treatment->get_supernatant mtt_incubation Incubate (4h) mtt_reagent->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize mtt_read Read Absorbance (570nm) solubilize->mtt_read data_calc Calculate % Viability / % Cytotoxicity mtt_read->data_calc ldh_reaction LDH Reaction get_supernatant->ldh_reaction ldh_read Read Absorbance (490nm) ldh_reaction->ldh_read ldh_read->data_calc ic50 Determine IC50 Values data_calc->ic50 signaling_pathway Compound 6-Methyl-3,4-dihydro- 1,8-naphthyridin-2(1H)-one ROS Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway.

Conclusion

This technical guide provides a foundational and scientifically rigorous approach to conducting preliminary in vitro cytotoxicity studies on this compound. By adhering to the detailed protocols and experimental design considerations outlined, researchers can generate reliable and reproducible data. This initial characterization is an indispensable step in the long and complex journey of drug discovery and development, paving the way for more in-depth mechanistic studies and a better understanding of the therapeutic potential of this novel compound.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
  • BenchChem. (n.d.). This compound.
  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.
  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • ResearchGate. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • ResearchGate. (2015). MHY-449, a novel dihydrobenzofuro[4,5-b]n[2][6]aphthyridin-6-one derivative, mediates oxidative stress-induced apoptosis in AGS human gastric cancer cells. Available at: _

  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one from 2-aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol herein details a robust and efficient method starting from the readily available 2-aminonicotinaldehyde. As a senior application scientist, this guide is structured to not only provide a step-by-step procedure but also to offer insights into the underlying reaction mechanism and rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformation.

The 1,8-naphthyridine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The partially saturated dihydronaphthyridinone variant, specifically this compound, presents a unique three-dimensional architecture that can be exploited for fine-tuning interactions with biological targets. This guide is intended to empower researchers to confidently synthesize this valuable compound for their drug discovery and development programs.

Reaction Principle and Mechanism

The synthesis of this compound from 2-aminonicotinaldehyde is proposed to proceed via a tandem aza-Michael addition and intramolecular cyclization/condensation reaction. In this process, 2-aminonicotinaldehyde reacts with an α,β-unsaturated ester, such as ethyl crotonate, which serves as a four-carbon building block.

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminonicotinaldehyde onto the β-carbon of ethyl crotonate in a conjugate addition, also known as an aza-Michael addition.[2][3] This step is typically catalyzed by a base, which can enhance the nucleophilicity of the amine or the electrophilicity of the Michael acceptor. The resulting intermediate, an N-(pyridin-2-yl) β-amino ester, then undergoes an intramolecular cyclization. The aldehyde group on the pyridine ring condenses with the newly formed secondary amine, leading to the formation of the dihydropyridine ring. Subsequent tautomerization and loss of ethanol from the ester group yield the stable lactam product, this compound.

The causality behind this experimental design lies in the strategic combination of two powerful bond-forming reactions in a single pot. The aza-Michael addition is a reliable method for C-N bond formation, and the subsequent intramolecular condensation is an efficient way to construct the heterocyclic ring system. This tandem approach is atom-economical and streamlines the synthetic process.

Visualizing the Synthetic Pathway

To clearly illustrate the proposed reaction mechanism, the following diagram outlines the key steps from the starting materials to the final product.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product 2-aminonicotinaldehyde 2-aminonicotinaldehyde Michael_adduct Aza-Michael Adduct (N-(pyridin-2-yl) β-amino ester) 2-aminonicotinaldehyde->Michael_adduct Aza-Michael Addition (Base Catalyst) Ethyl_crotonate Ethyl crotonate Ethyl_crotonate->Michael_adduct Final_Product 6-Methyl-3,4-dihydro-1,8- naphthyridin-2(1H)-one Michael_adduct->Final_Product Intramolecular Cyclization & Condensation

Figure 1: Proposed reaction pathway for the synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-aminonicotinaldehyde≥97%Commercially Available
Ethyl crotonate≥98%Commercially Available
Sodium ethoxide (NaOEt)21% solution in ethanolCommercially AvailableCan be prepared fresh from sodium and ethanol.
Ethanol (EtOH)AnhydrousCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially AvailableFor workup.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-houseFor workup.
BrineSaturated aqueous solutionPrepared in-houseFor workup.
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol).

  • Addition of Reagents: Add anhydrous ethanol (40 mL) to the flask and stir until the 2-aminonicotinaldehyde is fully dissolved. To this solution, add ethyl crotonate (1.26 g, 11.0 mmol, 1.1 equivalents).

  • Initiation of Reaction: While stirring, add sodium ethoxide solution (21% in ethanol, 3.4 mL, 10.0 mmol, 1.0 equivalent) dropwise over 5 minutes. The reaction mixture may change color.

  • Reaction Progress: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with 1 M HCl (aq) until a pH of ~7 is reached.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford the pure this compound as a solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Data Summary

ParameterValue
Molar Mass of 2-aminonicotinaldehyde122.12 g/mol
Molar Mass of Ethyl crotonate114.14 g/mol
Molar Mass of Product162.19 g/mol
Theoretical Yield1.62 g (for 10.0 mmol scale)
Expected AppearanceOff-white to pale yellow solid

Synthetic Workflow Diagram

The following diagram provides a visual summary of the experimental workflow.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Dissolve 2-aminonicotinaldehyde in anhydrous ethanol Add_Reagents Add ethyl crotonate and dropwise sodium ethoxide Start->Add_Reagents Reflux Reflux for 12-24 hours (Monitor by TLC) Add_Reagents->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with 1 M HCl Cool->Neutralize Extract Extract with ethyl acetate Neutralize->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry with MgSO₄ and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize by NMR and MS Purify->Characterize

Figure 2: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocol described is designed as a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing the researcher to determine the optimal reaction time. The purification by column chromatography ensures the isolation of a high-purity product. Finally, the comprehensive characterization of the final compound by standard analytical techniques (NMR and mass spectrometry) provides definitive confirmation of the successful synthesis and the structure of the target molecule. The use of commercially available starting materials and well-established reaction types enhances the reproducibility of this protocol.

References

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769. [Link]

  • Wikipedia. (2023). Michael reaction. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Chong, Q., Xin, X., Wang, C., Wu, F., & Wan, B. (2013). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. RSC Advances, 3(45), 21222-21226. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1,8-Naphthyridin-2(1H)-ones via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,8-Naphthyridin-2(1H)-one Scaffold

The 1,8-naphthyridine core, a privileged heterocyclic motif, is of paramount importance in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Specifically, the 1,8-naphthyridin-2(1H)-one scaffold is a cornerstone in the design of various pharmacologically active agents, driving the need for robust and efficient synthetic methodologies.[4] This guide provides a detailed exploration of the Gould-Jacobs reaction, a powerful and versatile strategy for the synthesis of 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are key precursors to a multitude of functionalized derivatives. While not formally a "Knorr reaction," the Gould-Jacobs synthesis represents a closely related and highly effective approach, beginning with an aminopyridine and a β-dicarbonyl equivalent to construct the bicyclic system.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines and their aza-analogs, such as the 1,8-naphthyridin-2(1H)-ones.[5][6] The reaction proceeds in a sequential manner, beginning with the condensation of a 2-aminopyridine with a substituted malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[7]

The causality behind this synthetic choice is rooted in the reaction's reliability and ability to construct the core naphthyridinone skeleton in a convergent manner. The initial condensation is a nucleophilic vinyl substitution, where the amino group of the 2-aminopyridine attacks the electron-deficient double bond of DEEM, leading to the elimination of ethanol and the formation of a key intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate.[5]

The subsequent and rate-determining step is a thermal 6-electron electrocyclization.[7] This intramolecular reaction requires significant thermal input (typically temperatures exceeding 250 °C) to overcome the activation energy barrier for ring closure.[7] This step forges the second ring of the naphthyridine system. The resulting cyclized product readily tautomerizes to the more thermodynamically stable 4-hydroxy-1,8-naphthyridin-2(1H)-one-3-carboxylate. Subsequent hydrolysis and decarboxylation can be performed to yield the un-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-one.[5]

Visualizing the Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Tautomerization 2-Aminopyridine 2-Aminopyridine Intermediate Diethyl 2-((pyridin-2-ylamino)methylene)malonate 2-Aminopyridine->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Thermal Cyclization (6π electrocyclization) (-EtOH) Product Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Cyclized->Product Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction for 1,8-naphthyridin-2(1H)-one synthesis.

Experimental Protocols

The following protocols provide a framework for both classical thermal and modern microwave-assisted Gould-Jacobs synthesis of 1,8-naphthyridin-2(1H)-ones.

Protocol 1: Classical Thermal Synthesis

This protocol is a two-step procedure involving the initial formation of the anilidomethylenemalonate intermediate, followed by thermal cyclization in a high-boiling solvent.

Step 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Condensation: Heat the reaction mixture to 100-130 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may crystallize upon cooling. If not, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

  • Reaction Setup: In a flask equipped with a high-temperature thermometer and a reflux condenser, dissolve the intermediate from Step 1 in a high-boiling point inert solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Cyclization: Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Purification: Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation. Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, often leading to higher yields and shorter reaction times.[8][9]

  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reagent and a solvent.[8]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction progress can be optimized by adjusting the time and temperature.[8]

  • Isolation and Purification: After the reaction is complete, cool the vial to room temperature. The product will typically precipitate. Filter the solid product and wash it with a small amount of cold acetonitrile.[8]

  • Analysis: Dry the solid under vacuum and characterize by NMR and mass spectrometry.

Experimental Workflow Visualization

Experimental_Workflow cluster_thermal Protocol 1: Thermal Synthesis cluster_microwave Protocol 2: Microwave Synthesis T_Start Combine 2-Aminopyridine and DEEM T_Condense Heat at 100-130°C (1-2 hours) T_Start->T_Condense T_Intermediate Isolate Intermediate T_Condense->T_Intermediate T_Cyclize Dissolve in Diphenyl Ether and Reflux at 250°C T_Intermediate->T_Cyclize T_Product Precipitate, Filter, and Dry Product T_Cyclize->T_Product M_Start Combine 2-Aminopyridine and excess DEEM in Vial M_Irradiate Microwave at 250°C (10-20 minutes) M_Start->M_Irradiate M_Product Precipitate, Filter, and Dry Product M_Irradiate->M_Product

Caption: Comparative workflow of thermal and microwave-assisted Gould-Jacobs synthesis.

Quantitative Data Summary

The choice of synthetic methodology can significantly impact reaction outcomes. The following table summarizes typical reaction parameters for the synthesis of 1,8-naphthyridin-2(1H)-one derivatives via the Gould-Jacobs reaction.

ParameterClassical Thermal MethodMicrowave-Assisted MethodReference(s)
Starting Materials 2-Aminopyridine, Diethyl Ethoxymethylenemalonate (DEEM)2-Aminopyridine, Diethyl Ethoxymethylenemalonate (DEEM)[7],[8]
Stoichiometry 1:1.2 (Amine:DEEM)1:3 (Amine:DEEM)[7],[8]
Solvent Diphenyl ether for cyclizationNone (excess DEEM)[7],[8]
Temperature 100-130 °C (condensation), ~250 °C (cyclization)250-300 °C[7],[8]
Reaction Time Several hours5-20 minutes[8]
Typical Yield ModerateGood to Excellent (e.g., 47% for 4-hydroxyquinoline)[8]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methods. To ensure the trustworthiness and reproducibility of these experiments, the following validation steps are critical:

  • Spectroscopic Confirmation: The structure of the final product and any isolated intermediates must be rigorously confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Melting Point Analysis: The melting point of the synthesized compound should be determined and compared with literature values, where available, as an indicator of purity.

  • Chromatographic Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or TLC analysis using multiple solvent systems.

Conclusion and Future Perspectives

The Gould-Jacobs reaction provides a reliable and adaptable route for the synthesis of 1,8-naphthyridin-2(1H)-ones, which are of significant interest to the pharmaceutical industry. The evolution of this classical reaction to include microwave-assisted protocols has substantially improved its efficiency, making it an even more attractive method for the rapid generation of compound libraries for drug discovery. Further research in this area may focus on the development of catalytic, lower-temperature cyclization conditions to enhance the substrate scope and functional group tolerance of this valuable transformation.

References

  • Benchchem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Benchchem. (2025). Head-to-head comparison of different synthetic routes to 1,8-naphthyridin-2(1H)-ones.
  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Wikiwand. (2023). Gould–Jacobs reaction. [Link]

  • Kulkarni, M. R., & Gaikwad, N. D. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Asian Journal of Chemistry, 32(9), 2133-2140.
  • ResearchGate. (2020).
  • Cambridge University Press. (2018). Gould-Jacobs Reaction.
  • Semantic Scholar. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Deady, L. W. (1984). A synthesis of Benzo[c][3][10]naphthyridinones: an exception to the Knorr reaction. Australian Journal of Chemistry, 37(5), 1135-1138.

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)
  • RSC Publishing. (2018). A mild synthesis of substituted 1,8-naphthyridines.
  • Benchchem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Iraqi Journal of Science. (2012). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids.
  • Cambridge University Press. (2018). Conrad-Limpach Reaction.
  • ResearchGate. (1984). A synthesis of Benzo[c][3][10]naphthyridinones: an exception to the Knorr reaction.

  • Biotage. (n.d.).
  • ACS Publications. (2021).
  • National Institutes of Health. (2021).
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • National Institutes of Health. (2015).
  • Acta Chimica Slovenica. (2011).
  • ResearchGate. (2018).
  • PubMed. (2010).
  • PubMed. (2003). A convenient one-pot synthesis of 1,8-naphthyridones.
  • SynArchive. (2024). Conrad-Limpach Synthesis.
  • ResearchGate. (2020). Tf2O-Mediated Cyclization of α-Acyl-β-(2-aminopyridinyl)acrylamides: Access to N-Substituted 4H-Pyrido[1,2-a]pyrimidin-4-imines.

Sources

Application Notes & Protocols: A Guide to the Inverse-Electron-Demand Diels-Alder Reaction for 1,8-Naphthyridinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.

Introduction: The 1,8-naphthyridinone scaffold is a privileged heterocyclic motif renowned for its wide range of biological activities, including potent antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Molecules like nalidixic acid and its fluoroquinolone successors underscore the therapeutic importance of this core structure.[1][4] Consequently, the development of efficient and modular synthetic routes to access functionalized 1,8-naphthyridinones is of paramount interest in drug discovery.

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction has emerged as a powerful strategy for the construction of nitrogen-containing heterocycles.[5][6] Unlike the classical Diels-Alder reaction, the IEDDA cycloaddition occurs between an electron-deficient diene and an electron-rich dienophile.[6][7] This reversal of electronic demand, governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, enables rapid and highly regioselective bond formation under mild conditions, often without the need for a catalyst.[8][9] This guide provides an in-depth analysis of the application of IEDDA reactions for the strategic synthesis of the 1,8-naphthyridinone core, detailing the underlying principles, experimental considerations, and a representative protocol.

Part 1: Mechanistic Principles and Strategic Considerations

The IEDDA reaction provides a convergent and efficient pathway to construct the pyridone ring of the 1,8-naphthyridinone system. The general strategy involves the [4+2] cycloaddition of an electron-deficient azadiene, such as a 1,2,4-triazine, with an electron-rich dienophile, typically a cyclic enamine or enol ether embedded in a piperidone or dihydropyridinone ring.

The reaction proceeds through a well-defined sequence:

  • [4+2] Cycloaddition: The electron-rich dienophile attacks the electron-poor azadiene to form a bicyclic intermediate.

  • Retro-Diels-Alder: This intermediate undergoes a spontaneous retro-Diels-Alder reaction, extruding a stable small molecule, most commonly dinitrogen (N₂), to form a dihydropyridine derivative.[10]

  • Aromatization: The dihydropyridine intermediate then aromatizes, often through the elimination of a leaving group or via oxidation, to yield the final pyridone ring, thus completing the 1,8-naphthyridinone scaffold.

G cluster_0 IEDDA Reaction Mechanism for 1,8-Naphthyridinone Core Synthesis Diene Electron-Deficient Azadiene (e.g., 1,2,4-Triazine) Intermediate Bicyclic Intermediate Diene->Intermediate [4+2] Cycloaddition Dienophile Electron-Rich Dienophile (e.g., Cyclic Enamine) Dienophile->Intermediate Dihydropyridine Dihydropyridine Adduct Intermediate->Dihydropyridine Retro-Diels-Alder N2 N₂ Extrusion Intermediate->N2 Product Aromatized 1,8-Naphthyridinone Core Dihydropyridine->Product Oxidation or Elimination Aromatization Aromatization (e.g., -HX) Dihydropyridine->Aromatization

Caption: General mechanism of the IEDDA reaction for naphthyridinone synthesis.

Application Notes: Causality Behind Experimental Choices
  • Selection of the Azadiene (The Electron-Deficient Partner): The reactivity of the IEDDA reaction is critically dependent on the energy of the diene's LUMO.[8]

    • 1,2,4,5-Tetrazines: These are among the most reactive azadienes due to the presence of four nitrogen atoms, which significantly lowers the LUMO energy. They react rapidly with a broad range of dienophiles.[5][10]

    • 1,2,4-Triazines: These are highly versatile and commonly used. Their reactivity can be tuned by substituents; electron-withdrawing groups (e.g., -CO₂Me, -CN) on the triazine ring lower the LUMO energy and accelerate the reaction.[10][11][12]

    • 1,2,3-Triazines: While less common, substituted 1,2,3-triazines can also serve as effective dienes in IEDDA reactions, offering alternative pathways to substituted pyridines.[13][14]

  • Selection of the Dienophile (The Electron-Rich Partner): To construct the 1,8-naphthyridinone core, the dienophile must contain the pre-formed, nitrogen-bearing ring.

    • Enamines: Cyclic enamines derived from piperidin-2-ones are excellent dienophiles. Their high-energy HOMO ensures a rapid reaction. They are often generated in situ from the corresponding ketone and a secondary amine (e.g., pyrrolidine, morpholine) under catalytic conditions.

    • Vinyl Ethers/Sulfides: Cyclic vinyl ethers or silyl vinyl ethers can also be employed. These dienophiles are generally more stable than enamines but may require higher temperatures or longer reaction times.

  • Regiocontrol: The predictable regioselectivity of the IEDDA reaction is one of its most powerful features. In the reaction of an unsymmetrical triazine with a cyclic enamine, the cycloaddition is governed by the electronic and steric properties of the substituents to selectively form the desired 1,8-naphthyridine isomer over other possibilities (e.g., 1,6- or 1,7-naphthyridine).[15]

  • Solvent and Temperature:

    • Solvents: Reactions are typically run in aprotic solvents like dioxane, toluene, or acetonitrile (MeCN). In some cases, polar or aqueous solvents can accelerate the reaction due to the hydrophobic effect.[16]

    • Temperature: Most IEDDA reactions with reactive partners proceed readily at room temperature or with gentle heating (40–80 °C).[10] Less reactive substrates may require higher temperatures (refluxing toluene or xylene). Microwave irradiation can also be used to significantly reduce reaction times.

Part 2: Experimental Protocol and Workflow

This section provides a representative protocol for the synthesis of a substituted 1,8-naphthyridinone derivative via an IEDDA reaction between a 1,2,4-triazine and a cyclic enamine generated in situ.

Reaction Scheme: Synthesis of Ethyl 6-methyl-4-oxo-1,4,5,6,7,8-hexahydro-1,8-naphthyridine-3-carboxylate.

(Note: This is a generalized protocol based on established IEDDA principles for pyridine synthesis. Researchers should consult specific literature for the exact substrates of interest.)

Materials and Reagents
  • Ethyl 1,2,4-triazine-3-carboxylate

  • 1-Methylpiperidin-4-one

  • Pyrrolidine (catalyst for enamine formation)

  • Anhydrous 1,4-Dioxane

  • Magnesium Sulfate (MgSO₄) or Molecular Sieves

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 1-methylpiperidin-4-one (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.2 M concentration relative to the limiting reagent). Stir the solution at room temperature.

  • Enamine Formation: Add pyrrolidine (1.2 eq) to the flask. The mixture is heated to 80 °C for 1 hour to facilitate the in situ formation of the corresponding enamine. A Dean-Stark trap can be used to remove the water byproduct, driving the equilibrium towards the enamine.

  • Addition of Azadiene: To the solution containing the in situ generated enamine, add ethyl 1,2,4-triazine-3-carboxylate (1.1 eq) either as a solid or as a solution in a small amount of anhydrous dioxane.

  • Reaction Monitoring: The reaction mixture is heated to reflux (approx. 101 °C in dioxane). The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours, often indicated by a color change and the cessation of nitrogen gas evolution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,8-naphthyridinone product.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Piperidinone in Dioxane under N₂) B 2. In Situ Enamine Formation (Add Pyrrolidine, Heat to 80°C) A->B C 3. IEDDA Reaction (Add 1,2,4-Triazine, Reflux) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Continue Reflux E 5. Reaction Work-up (Solvent removal, Extraction) D->E Reaction Complete F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Caption: A typical experimental workflow for 1,8-naphthyridinone synthesis via IEDDA.

Part 3: Data Presentation

The versatility of the IEDDA reaction allows for the synthesis of a library of 1,8-naphthyridinone derivatives by varying the substituents on both the azadiene and the dienophile precursor.

Table 1: Representative Substrate Scope and Yields

EntryR¹ on TriazineR² on PiperidinoneProductYield (%)
1-CO₂Me-CH₃1a78
2-Ph-CH₃1b72
3-H-CH₃1c55
4-CO₂Me-Bn2a81
5-CO₂Me-H2b65

(Note: Data is illustrative of typical trends observed in IEDDA reactions where electron-withdrawing groups on the diene (Entry 1 vs. 3) lead to higher yields.)

Conclusion

The inverse-electron-demand Diels-Alder reaction represents a highly effective and strategic tool for the synthesis of the medicinally important 1,8-naphthyridinone scaffold. Its operational simplicity, mild reaction conditions, high degree of convergence, and predictable regioselectivity make it an attractive method for both academic research and industrial drug development. By carefully selecting the azadiene and dienophile partners, chemists can rapidly access a diverse range of complex heterocyclic structures, facilitating the exploration of structure-activity relationships and the discovery of new therapeutic agents.

References

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

  • Kaur, R., et al. (2016). Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications. Catalysts, 6(10), 149. [Link]

  • Lipiński, T., & Jasiński, R. (2018). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 23(9), 2294. [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 52(10), 2866-2883. [Link]

  • Wikipedia. (2023). Inverse electron-demand Diels–Alder reaction. Wikipedia. [Link]

  • Mayer, S. V., & Lang, K. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry, 9, 648303. [Link]

  • Qin, C., et al. (2016). Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications. Chemistry – An Asian Journal, 11(23), 3326-3343. [Link]

  • That Chemist. (2022). The Diels Alder Reaction (IOC 50). YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Diels Alder reaction regiochemistry and inverse electron demand. YouTube. [Link]

  • Boger, D. L., et al. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 133(40), 16114-16120. [Link]

  • Boger, D. L., & Panek, J. S. (1985). Inverse electron demand Diels-Alder reactions of heterocyclic azadienes: formal total synthesis of streptonigrin. Journal of the American Chemical Society, 107(20), 5745-5754. [Link]

  • Doyle, M. P., et al. (2023). Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility. Organic Letters, 25(7), 1104-1108. [Link]

  • de Almeida, J. G. L., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • Liu, F. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews, 121(20), 12659-12702. [Link]

  • Gurjar, V., & Pal, R. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). 1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Establishing a Status Quo by Computational Analysis. The Journal of Organic Chemistry, 75(15), 5069-5079. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 22359-22378. [Link]

  • Kummari, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1465-1490. [Link]

  • ResearchGate. (2023). Available drugs having 1,8-naphthyridine nucleus. ResearchGate. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 1,8-Naphthyridinone Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridinone Scaffold and the Imperative for High-Throughput Screening

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of a wide array of compounds with significant therapeutic potential.[1] These synthetic derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial effects.[2] Specifically in oncology, 1,8-naphthyridinone-based molecules have been developed as potent inhibitors of critical cellular targets such as receptor tyrosine kinases, DNA topoisomerase, and Poly (ADP-ribose) polymerase (PARP).[2][3]

Given the vast chemical space that can be explored through derivatization of the 1,8-naphthyridinone ring system, traditional low-throughput screening methods are insufficient for rapidly identifying lead compounds. High-Throughput Screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds against specific biological targets.[4][5] This guide provides a detailed framework and actionable protocols for developing and executing robust HTS assays tailored for the discovery of novel, active 1,8-naphthyridinone-based therapeutic agents.

Strategic HTS Campaign Design

A successful HTS campaign is built on a foundation of careful planning, encompassing target selection, assay modality, and library quality. The choices made at this stage dictate the efficiency of the screen and the relevance of the resulting hits.

Target Selection and Rationale

The 1,8-naphthyridinone scaffold is versatile, capable of interacting with a range of biological targets. The selection of a target should be driven by a specific therapeutic hypothesis. Common targets for this class of compounds include:

  • Protein Kinases: Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Many 1,8-naphthyridinone derivatives have been specifically designed as kinase inhibitors.[2][7][8] An HTS campaign could target a specific kinase implicated in a disease of interest, such as Epidermal Growth Factor Receptor (EGFR) or other receptor tyrosine kinases.

  • DNA Gyrase/Topoisomerases: These enzymes are essential for DNA replication and repair, making them validated targets for antibacterial and anticancer agents.[9][10] The planar nature of the 1,8-naphthyridinone core is well-suited for intercalation or interaction with the enzyme-DNA complex.[3]

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes are central to the DNA damage response. PARP inhibitors have achieved clinical success, particularly for cancers with deficiencies in DNA repair pathways like BRCA mutations.[11] Several HTS campaigns have been developed to identify novel PARP inhibitors.[12][13]

Assay Modality: Biochemical vs. Cell-Based Assays

The primary decision in HTS assay development is the choice between a biochemical (target-based) and a cell-based (phenotypic) approach. Each has distinct advantages and provides different, yet complementary, information.

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on the molecular target. They are highly specific, reproducible, and generally less prone to compound interference. This approach is ideal for understanding the direct interaction between a compound and its target, which is fundamental for establishing a mechanism of action and driving structure-activity relationship (SAR) studies.[14]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular phenotype, such as cell death, proliferation, or the activation of a specific signaling pathway.[15] A key advantage is that they simultaneously assess compound activity along with crucial properties like cell permeability and potential cytotoxicity.[16] However, the specific molecular target is often unknown in a primary phenotypic screen, requiring subsequent target deconvolution studies.

G cluster_0 HTS Campaign Design cluster_1 Biochemical Assay Path cluster_2 Cell-Based Assay Path Start Define Therapeutic Goal (e.g., Anti-Cancer) Target Select Molecular Target (e.g., Kinase, PARP, DNA Gyrase) Start->Target Assay_Choice Choose Assay Modality Target->Assay_Choice Biochem Biochemical Assay Assay_Choice->Biochem  Known Target  Direct Inhibition Data Needed CellBased Cell-Based Assay Assay_Choice->CellBased  Phenotypic Effect Desired  Assess Permeability & Toxicity Biochem_Dev Develop & Validate Assay (e.g., Kinase-Glo®) Biochem->Biochem_Dev Cell_Dev Develop & Validate Assay (e.g., CellTiter-Glo®) CellBased->Cell_Dev Biochem_Screen Primary HTS Biochem_Dev->Biochem_Screen Biochem_Hits Confirmed Hits (Direct Binders/Inhibitors) Biochem_Screen->Biochem_Hits Cell_Screen Primary HTS Cell_Dev->Cell_Screen Cell_Hits Phenotypic Hits Cell_Screen->Cell_Hits Target_ID Target Deconvolution Cell_Hits->Target_ID

Caption: HTS Assay Selection Workflow.

Protocol 1: Biochemical HTS for Kinase Inhibitors (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay to identify 1,8-naphthyridinone inhibitors of a target protein kinase. The principle relies on the quantification of ATP remaining after the kinase reaction. Low kinase activity (due to inhibition) results in high ATP levels and a strong luminescent signal.[6]

Principle of the Assay

The kinase reaction consumes ATP to phosphorylate a substrate, producing ADP.[6] A luciferase-based reagent is then added, which utilizes the remaining ATP to generate a luminescent signal. The intensity of the light is directly proportional to the ATP concentration, and therefore inversely proportional to kinase activity.[6]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase Reaction Kinase Activity Substrate Substrate ATP_start ATP Inhibitor 1,8-Naphthyridinone Inhibitor ADP ADP Reaction->ADP produces pSubstrate Phospho-Substrate Reaction->pSubstrate produces ATP_rem Remaining ATP Reaction->ATP_rem consumes ATP Light Luminescent Signal (High Signal = Inhibition) ATP_rem->Light drives Detection_Reagent Luciferase/ Luciferin Reagent

Caption: Luminescence-Based Kinase Assay Principle.

Assay Development & Validation

Prior to full-scale screening, the assay must be optimized and validated.

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal without depleting an excessive amount of ATP.

  • ATP Kₘ Determination: The concentration of ATP is critical. For screening competitive inhibitors, the ATP concentration should be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity.[17]

  • Z'-Factor Calculation: The robustness of the assay is quantified by the Z'-factor, a statistical parameter that assesses the separation between positive and negative controls.[18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[19][20]

Z'-Factor Formula: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| Where:

  • μₚ = mean of the positive control (e.g., no enzyme or potent inhibitor)

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control (e.g., DMSO vehicle)

  • σₙ = standard deviation of the negative control

Control TypeReplicates (Luminescence Units)Mean (μ)Std Dev (σ)
Positive Control (Max Signal) 850k, 875k, 860k, 880k, 840k ...862,00015,000
Negative Control (Min Signal) 120k, 110k, 135k, 125k, 115k ...121,0008,000
Calculated Z'-Factor 0.79

Table 1: Example Data for Z'-Factor Calculation. A Z'-factor of 0.79 indicates a highly robust assay.

Step-by-Step HTS Protocol (384-Well Format)
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the 1,8-naphthyridinone library (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. Dispense 50 nL of DMSO into control wells.

  • Enzyme Preparation: Prepare a 2X enzyme solution in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well of the assay plate. For positive control wells, add 5 µL of kinase buffer without the enzyme.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Substrate/ATP Mix Preparation: Prepare a 2X substrate/ATP solution in kinase buffer. The final concentration of ATP should be at its Kₘ value.

  • Initiate Reaction: Add 5 µL of the 2X substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, determined during assay development.

  • Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Max) to all wells.

  • Final Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: Cell-Based Antiproliferative HTS Assay

This protocol details a cell-based assay to screen 1,8-naphthyridinone libraries for compounds that inhibit cancer cell proliferation or induce cytotoxicity. The assay uses an ATP-quantification reagent (e.g., CellTiter-Glo®) where the luminescent signal is proportional to the number of viable cells.

Principle of the Assay

The assay quantifies ATP, which is an indicator of metabolically active, viable cells. After treating cells with library compounds, a reagent is added that lyses the cells and provides luciferase and its substrate. The amount of light produced is directly proportional to the number of living cells in the culture.[21] A decrease in signal indicates cytotoxic or cytostatic activity.

G cluster_0 Step 1: Cell Plating & Treatment cluster_1 Step 2: Viability Assessment Plate Seed Cancer Cells in 384-well Plate Incubate1 Incubate (24h) Allow Adherence Plate->Incubate1 Treat Add 1,8-Naphthyridinone Library Compounds Incubate1->Treat Incubate2 Incubate (72h) Allow for Phenotypic Effect Treat->Incubate2 Result No Effect Viable Cells High ATP Cytotoxic Effect Dead Cells Low ATP Add_Reagent Add CellTiter-Glo® (Lyses Cells, Measures ATP) Result->Add_Reagent Read Read Luminescence Add_Reagent->Read

Caption: Cell-Based Antiproliferative Assay Workflow.

Step-by-Step HTS Protocol (384-Well Format)
  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) under standard conditions (e.g., 37°C, 5% CO₂).[22]

  • Cell Plating: Harvest cells and adjust the density in the appropriate culture medium. Dispense 25 µL of the cell suspension (e.g., 2,000 cells/well) into 384-well, white, clear-bottom tissue culture plates.

  • Incubation: Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Compound Addition: Add 50 nL of library compounds (10 mM in DMSO) and controls to the plates. Negative controls (DMSO only) and positive controls (e.g., staurosporine, a potent cytotoxic agent) should be included on every plate.

  • Treatment Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Reagent Equilibration: Equilibrate the assay plate and the detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.

  • Detection: Add 25 µL of the detection reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Confirmation
  • Percent Inhibition/Viability: Data is normalized to the plate controls:

    • Percent Viability = (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl) * 100

  • Hit Selection: A threshold is set (e.g., >50% inhibition of cell viability) to identify primary hits.

  • Dose-Response Analysis: Confirmed hits are re-tested in a serial dilution format (e.g., 10-point dose-response) to determine their potency (IC₅₀).

  • Selectivity Counter-screen: To distinguish broad cytotoxic agents from potential cancer-specific drugs, promising hits should be tested against a non-cancerous cell line (e.g., WI-38 normal fibroblasts).[3] A high selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.

Compound IDCancer Cell IC₅₀ (µM)Normal Cell IC₅₀ (µM)Selectivity Index (SI)
NAPH-0011.52.51.7
NAPH-002 0.8 >50 >62.5
NAPH-0035.28.11.6

Table 2: Example Hit Confirmation Data. Compound NAPH-002 shows high potency and excellent selectivity, making it a strong candidate for further development.

Conclusion: Advancing Drug Discovery with HTS

High-throughput screening provides the scale and efficiency required to navigate the vast chemical diversity of 1,8-naphthyridinone libraries. By pairing a well-characterized compound library with a robustly validated and strategically chosen assay—be it biochemical or cell-based—researchers can significantly accelerate the identification of promising new drug candidates. The protocols and principles outlined in this guide offer a comprehensive framework for executing successful HTS campaigns, ultimately paving the way for the development of novel 1,8-naphthyridinone-based therapeutics.

References

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity . PMC - NIH. Available at: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery . MDPI. Available at: [Link]

  • High-Throughput Screening Assays . Assay Genie. Available at: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits . Eurofins DiscoverX. Available at: [Link]

  • Z-factor - Wikipedia . Wikipedia. Available at: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents . PubMed. Available at: [Link]

  • New 1,4-dihydro[6][16]naphthyridine derivatives as DNA gyrase inhibitors . PubMed. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery . BPS Bioscience. Available at: [Link]

  • Chemistry and Biological Activities of 1,8-Naphthyridines . ResearchGate. Available at: [Link]

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors . PMC - NIH. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual . NCBI Bookshelf. Available at: [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition . PubMed. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery . BellBrook Labs. Available at: [Link]

  • Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions . PMC - NIH. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay . GraphPad. Available at: [Link]

  • HTS Data Analysis . chem IT Services. Available at: [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line . ResearchGate. Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives . Europe PMC. Available at: [Link]

  • KU-HTS Compound Libraries | High Throughput Screening Laboratory . The University of Kansas. Available at: [Link]

  • HTS discovery of PARP1-HPF1 complex inhibitors in cancer . PubMed - NIH. Available at: [Link]

  • The Z prime value (Z´) . BMG LABTECH. Available at: [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy . ACS Publications. Available at: [Link]

  • primary high-throughput screening (hts) data quality control review . ResearchGate. Available at: [Link]

  • Cell-Based NAb Assays: What We Need to Know . BioAgilytix. Available at: [Link]

  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors . PubMed. Available at: [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays . PubMed. Available at: [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy . PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Cell-Based Assays for Evaluating the Anticancer Activity of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Naphthyridinone Scaffolds

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds often exert their influence by targeting fundamental cellular processes implicated in cancer progression, such as cell cycle regulation and apoptosis.[3][4][5] The specific compound, 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, represents a promising candidate for anticancer drug development. A systematic evaluation of its biological activity in relevant cancer cell models is a critical step in elucidating its therapeutic potential and mechanism of action.

This guide provides a comprehensive suite of cell-based assays to meticulously characterize the anticancer properties of this compound. The protocols herein are designed to be robust and reproducible, enabling researchers to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The overarching goal is to construct a detailed pharmacological profile of the compound, paving the way for further preclinical development.

Experimental Workflow: A Multi-Faceted Approach to Anticancer Evaluation

A thorough investigation into the anticancer properties of a novel compound necessitates a multi-pronged approach. We will employ a series of assays to move from a general assessment of cell viability to a more detailed understanding of the cellular mechanisms affected by this compound.

Anticancer Evaluation Workflow cluster_assays Functional Assays A Compound Preparation (this compound) C Cytotoxicity Screening (MTT Assay) A->C B Cell Line Selection & Culture (e.g., MCF-7, HeLa, A549) B->C D Apoptosis Induction Analysis C->D If cytotoxic E Cell Cycle Analysis C->E If cytotoxic F Mechanism of Action Studies (e.g., Western Blot) D->F E->F G Data Analysis & Interpretation F->G Cell Cycle Analysis cluster_results Cell Cycle Distribution Control Control Cells G0/G1: 65% S: 20% G2/M: 15% Arrow Treatment with This compound Treated Treated Cells G0/G1: 25% S: 15% G2/M: 60%

Figure 2: A conceptual diagram illustrating a G2/M phase cell cycle arrest induced by the test compound.

Part 4: Investigating the Molecular Mechanism of Action

Scientific Rationale: To delve deeper into the mechanism by which this compound induces apoptosis and/or cell cycle arrest, it is crucial to examine its effects on key signaling pathways involved in these processes. Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. [6]By probing for key proteins in apoptosis and cell cycle regulation, we can gain insights into the molecular targets of the compound.

Protocol: Western Blotting for Apoptosis and Cell Cycle Markers

Key Protein Targets:

  • Apoptosis:

    • Caspases: Caspase-3 and Caspase-7 are executioner caspases that play a central role in the apoptotic cascade. [7]Their activation can be monitored by detecting their cleaved forms.

    • Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating apoptosis.

  • Cell Cycle:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): These proteins are the master regulators of the cell cycle. For example, an arrest in the G2/M phase might be associated with altered levels of Cyclin B1 and CDK1.

    • p53 and p21: The tumor suppressor p53 and its downstream target p21 are key regulators of cell cycle checkpoints.

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. [8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. [8]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C. [8] * Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. [9]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and imaging system. [9] Expected Outcomes:

  • An increase in the levels of cleaved Caspase-3 and Caspase-7 would confirm the induction of apoptosis.

  • Changes in the expression of Bcl-2 family proteins can indicate the involvement of the mitochondrial apoptotic pathway.

  • Alterations in the levels of cyclins and CDKs corresponding to a specific cell cycle phase would corroborate the cell cycle analysis data.

Conclusion and Future Directions

The application notes and protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of the anticancer activity of this compound. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive understanding of its biological properties. Positive results from these assays would warrant further investigation into the compound's specific molecular targets and its efficacy in more complex preclinical models, such as 3D tumor spheroids and in vivo animal studies. [10][11]This systematic approach is essential for the successful development of novel and effective anticancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Jo, A., et al. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 45(1), 1B.7.1-1B.7.14.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Ivanova, D., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Physiology, 11, 321.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • protocols.io. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • CoLab. (2025). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents.
  • Wozniak, E., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4986.
  • PubMed. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130.
  • PubMed. (2024). Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis and anticancer activity of novel dihydrobenzofuro[4,5-b]n[12][7]aphthyridin-6-one derivatives. Retrieved from [Link]

  • Al-Tel, T. H. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(11), 1461.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: 1,8-Naphthyridinones as Potent HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting HIV-1 at its Core

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus establishes a persistent, lifelong infection by inserting a DNA copy of its genome into the host cell's chromosomes, a process catalyzed by the viral enzyme HIV-1 integrase (IN) .[1][2][3] This integration step is absolutely essential for the virus to replicate and propagate.[1][2][3] Because there is no equivalent enzyme in human cells, HIV-1 integrase is a highly specific and attractive target for antiretroviral therapy.[1][4]

Integrase inhibitors block this crucial step in the viral life cycle.[5] Specifically, a class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs) has become a cornerstone of modern combination antiretroviral therapy (cART).[5][6] Among the promising chemical scaffolds for developing novel INSTIs, the 1,8-naphthyridinone core has emerged as a platform for designing potent, non-cytotoxic drug candidates.[2][7]

This guide provides a detailed overview of the mechanism of 1,8-naphthyridinone-based inhibitors and presents a comprehensive set of protocols for their preclinical evaluation, from initial biochemical screening to cell-based efficacy and toxicity assessment.

Mechanism of Action: Chelation and Competitive Inhibition

The catalytic activity of HIV-1 integrase is critically dependent on two divalent magnesium ions (Mg²⁺) within its active site.[8][9][10] These ions are coordinated by a conserved triad of acidic residues (D64, D116, E152) and are essential for the two key catalytic reactions:[9]

  • 3'-Processing: The endonucleolytic cleavage of two nucleotides from each 3' end of the viral DNA.[1][11][12]

  • Strand Transfer: The joining of these processed viral DNA ends to the host cell's DNA.[1][11][12][13]

1,8-Naphthyridinone derivatives function as classic INSTIs. Their core structure contains a triad of heteroatoms that act as a pharmacophore to chelate the two Mg²⁺ ions in the integrase active site.[7][12] By binding to and sequestering these essential metallic cofactors, the inhibitor effectively blocks the strand transfer step, preventing the viral DNA from being integrated into the host genome.[6][8] This mechanism is visually depicted below.

HIV_Integrase_Inhibition cluster_0 HIV-1 Integration Process cluster_1 Inhibition by 1,8-Naphthyridinone ViralDNA Viral DNA PIC Pre-Integration Complex (Integrase + Viral DNA) ViralDNA->PIC Integrase HIV-1 Integrase (with Mg²⁺ cofactors) Integrase->PIC HostDNA Host Chromosomal DNA Integrated Integrated Provirus (Replication Proceeds) HostDNA->Integrated PIC->HostDNA Strand Transfer Blocked Blocked Strand Transfer PIC->Blocked Inhibition Inhibitor 1,8-Naphthyridinone Inhibitor Inhibitor->Integrase Chelates Mg²⁺ in Active Site NoIntegration No Integration (Replication Aborted) Blocked->NoIntegration

Caption: Mechanism of 1,8-Naphthyridinone action on HIV-1 Integrase.

Structure-Activity Relationship (SAR) and Data Presentation

The potency of 1,8-naphthyridinone derivatives can be significantly modulated by substitutions on the core scaffold.[2] Research has shown that modifications, particularly at the 6-position, can enhance the inhibitor's ability to bind to the integrase-DNA complex and maintain activity against drug-resistant viral strains.[14] The table below presents representative data for a series of 1,8-naphthyridinone analogs, illustrating the impact of such modifications on inhibitory potency.

Compound IDR-Group at 6-PositionIn Vitro Strand Transfer IC₅₀ (nM)Antiviral EC₅₀ (nM) vs. WT HIV-1Antiviral EC₅₀ (nM) vs. Q148H/G140S Mutant
4a H2520>1000
4b -(CH₂)₃-Ph1115150
4c -(CH₂)₄-Ph2.787
4f -(CH₂)₂-SO₂-Ph3.565

Data synthesized from representative values in scientific literature for illustrative purposes.[14] IC₅₀: 50% inhibitory concentration. EC₅₀: 50% effective concentration.

Experimental Workflow for Inhibitor Evaluation

A systematic, multi-stage approach is required to validate a novel 1,8-naphthyridinone derivative as a potential HIV-1 integrase inhibitor. The workflow progresses from a specific biochemical assay to broader cell-based assays to build a comprehensive profile of the compound's efficacy and safety.

Screening_Workflow Start Start: Novel 1,8-Naphthyridinone Compound Biochem Protocol 1: In Vitro Integrase Strand Transfer Assay Start->Biochem Primary Screen Tox Protocol 3: Cellular Cytotoxicity Assay (e.g., MTT) Start->Tox Parallel Screen Cellular Protocol 2: Cell-Based Antiviral Replication Assay Biochem->Cellular Potent Hits Analysis Data Analysis: Calculate IC₅₀, EC₅₀, CC₅₀ Cellular->Analysis Tox->Analysis SI Determine Selectivity Index (SI = CC₅₀ / EC₅₀) Analysis->SI End Lead Candidate Identification SI->End High SI Value

Sources

Application Notes & Protocols: A Guide to the Characterization of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Chemical Probe Validation

In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes.[1] A high-quality chemical probe is a small molecule that engages a specific protein target, allowing for the elucidation of that protein's function in cellular and organismal contexts.[1] The naphthyridine scaffold and its derivatives, such as 1,8-naphthyridin-2(1H)-ones, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their recurrence in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, and kinase inhibitory functions.[1][2][3]

This document centers on 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one , a member of this promising class of compounds. While the broader naphthyridinone family is rich in biological activity, this specific molecule remains uncharacterized in the scientific literature. Its potential as a chemical probe is therefore untapped.

This guide is structured to serve as a roadmap for researchers seeking to validate a novel compound like this compound as a chemical probe. We will proceed under a common scenario in drug discovery: our compound of interest has been identified as a "hit" in a high-throughput phenotypic screen, but its mechanism of action and direct molecular target(s) are unknown. The following sections will provide the scientific rationale and detailed, field-tested protocols for progressing this hit into a validated chemical probe.

The Starting Point: From Phenotypic Hit to a Testable Hypothesis

Imagine a scenario where a phenotypic screen for inhibitors of cancer cell migration identifies this compound as a potent hit. The challenge, and the focus of this guide, is to deconvolve this phenotypic observation to identify the specific protein target responsible for the effect. Based on the known activities of related naphthyridinone compounds, which include inhibition of various protein kinases, a logical starting hypothesis is that our compound may also target a kinase involved in cell motility.

This hypothesis provides a crucial starting point for a series of validation experiments designed to answer three fundamental questions:

  • Does the compound physically interact with the hypothesized target protein within a cellular context?

  • What is the potency and selectivity of this interaction?

  • Can we causally link the engagement of this target to the observed cellular phenotype?

The following protocols are designed to systematically address these questions.

Part 1: Confirming Target Engagement in a Cellular Environment

The first and most critical step in validating a chemical probe is to demonstrate that it can enter the cell and physically bind to its intended target.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in intact cells and tissues.[4]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization. When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as our chemical probe, can stabilize the protein's structure, increasing its melting temperature (Tm). This shift in thermal stability is the readout for target engagement.

Experimental Workflow for CETSA

The general workflow for a CETSA experiment is depicted below:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Target Detection A 1. Culture Cells B 2. Treat with Probe (or DMSO Vehicle) A->B C 3. Aliquot cells and heat to different temps B->C D 4. Cell Lysis (e.g., freeze-thaw) C->D E 5. Separate soluble vs. aggregated proteins (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F

Caption: CETSA Experimental Workflow.

Detailed Protocol 1: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the dose-dependent engagement of the probe with its target at a fixed temperature.

1. Cell Culture and Treatment: a. Plate the cancer cell line used in the initial screen (e.g., MDA-MB-231 for a migration screen) in 10 cm dishes and grow to ~80% confluency. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. On the day of the experiment, detach the cells, wash with PBS, and resuspend in complete media to a concentration of 10 million cells/mL. d. In separate tubes, treat cell suspensions with a serial dilution of the chemical probe (e.g., 0.1 µM to 100 µM) or with a DMSO vehicle control. Incubate at 37°C for 1 hour.

2. Thermal Challenge: a. From each treatment group, aliquot 100 µL of cell suspension into PCR tubes. b. Determine an optimal challenge temperature. This is a single temperature that results in significant, but not complete, denaturation of the target protein in the DMSO-treated cells. This is typically found by first running a temperature gradient on control cells. Let's assume for our hypothetical kinase, this is 52°C. c. Heat all samples at 52°C for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.

3. Lysis and Protein Extraction: a. Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C. b. To separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

4. Protein Detection and Analysis: a. Normalize all samples to the same total protein concentration. b. Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the hypothetical target kinase. c. Quantify the band intensities using densitometry software. d. Plot the normalized band intensity against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of target engagement.

Rationale and Expected Outcome: A successful experiment will show a dose-dependent increase in the amount of soluble target protein at the challenge temperature, indicating that the compound is binding to and stabilizing the target in the cell. This provides direct evidence of target engagement.

Part 2: In Vitro Characterization of the Probe-Target Interaction

Once cellular target engagement is confirmed, the next step is to characterize the interaction biochemically to determine potency (IC50) and binding affinity (Kd).

Detailed Protocol 2: In Vitro Kinase Inhibition Assay

This protocol will measure the ability of our compound to inhibit the enzymatic activity of the purified, recombinant target kinase.

1. Reagents and Setup: a. Obtain purified, active recombinant target kinase. b. Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of kinase activity. c. Prepare a serial dilution of this compound in a buffer compatible with the assay.

2. Assay Procedure: a. In a 384-well plate, add the kinase, its specific substrate peptide, and ATP at its Km concentration. b. Add the serially diluted compound or DMSO vehicle control to the wells. c. Incubate the reaction at 30°C for 1 hour. d. Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol, typically by measuring luminescence.

3. Data Analysis: a. Convert the luminescence signal to percent inhibition relative to the DMSO control. b. Plot percent inhibition against the logarithm of the probe concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Rationale and Expected Outcome: This assay provides a quantitative measure of the compound's potency in inhibiting the target's function. A potent compound will have a low nanomolar IC50 value.

Parameter Description Ideal Value for a Chemical Probe
Cellular EC50 (CETSA) Concentration for 50% of maximal target engagement in cells.< 1 µM
Biochemical IC50 Concentration for 50% inhibition of target's enzymatic activity.< 100 nM

Part 3: Assessing the Selectivity of the Chemical Probe

A crucial characteristic of a high-quality chemical probe is its selectivity. It should interact with its intended target with significantly higher affinity than with other proteins, especially closely related ones.

Workflow for Selectivity Profiling

Selectivity_Workflow A Primary Target (e.g., Kinase X) B Test Compound (6-Methyl-1,8-naphthyridinone) B->A Potent IC50 C Broad Kinase Panel (e.g., >400 kinases) B->C Screen at 1-10 µM D Off-Target Hits (Significant Inhibition) C->D E Selective Probe (>30-fold selectivity) C->E F Non-Selective Compound D->F Low Selectivity Ratio

Caption: Workflow for Kinase Selectivity Profiling.

Detailed Protocol 3: Broad-Panel Kinase Screening

1. Compound Submission: a. Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). b. Request a screen against a large panel of kinases (e.g., the KINOMEscan™ panel of >450 kinases). c. The initial screen is typically performed at a single high concentration of the compound (e.g., 10 µM).

2. Data Analysis: a. The service will provide data as "percent of control," where a lower percentage indicates stronger binding/inhibition. b. Identify all kinases that show significant inhibition (e.g., >90% inhibition at 10 µM). c. For any identified off-targets, perform follow-up in vitro kinase assays (as in Protocol 2) to determine their IC50 values. d. Calculate the selectivity ratio by dividing the IC50 of the off-target by the IC50 of the primary target.

Rationale and Expected Outcome: A high-quality chemical probe should exhibit at least a 30-fold selectivity for its primary target over any other kinase. This ensures that the biological effects observed when using the probe can be confidently attributed to the modulation of the intended target.

Part 4: Advanced Application - Unbiased Target Identification with Chemoproteomics

For a truly comprehensive understanding of a probe's interactions, chemoproteomics can be employed to map its binding partners across the entire proteome.

Detailed Protocol 4: Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes equipped with a reactive "warhead" and a reporter tag to covalently label the active sites of enzymes. For our non-covalent compound, a competitive ABPP approach is used.

1. Cell Treatment: a. Treat cells with either our probe (this compound) or a DMSO vehicle control. b. Lyse the cells.

2. Probe Labeling: a. Treat the lysates with a broad-spectrum kinase activity-based probe (e.g., a fluorophosphonate-based probe that reacts with the active site serine/threonine or tyrosine). This probe will also have a biotin tag for enrichment.

3. Enrichment and Analysis: a. The activity-based probe will label all accessible kinases. In the sample pre-treated with our compound, the target kinase's active site will be occupied, preventing labeling by the activity-based probe. b. Enrich the biotin-labeled proteins using streptavidin beads. c. Digest the enriched proteins and analyze them by quantitative mass spectrometry.

4. Data Interpretation: a. The target protein of our compound will be identified as the protein whose signal is significantly reduced in the sample pre-treated with our probe compared to the DMSO control.

Rationale and Expected Outcome: This unbiased approach can confirm the identity of the primary target and simultaneously reveal potential off-targets that were not included in the selectivity panel, providing a global view of the probe's specificity.

Conclusion: Establishing a Validated Chemical Probe

By systematically applying the protocols outlined above, a researcher can take an uncharacterized "hit" molecule like this compound and build a robust data package to support its use as a chemical probe. A compound that demonstrates potent cellular target engagement, biochemical inhibition, and high selectivity can then be used with confidence to investigate the biological roles of its target protein, bridging the gap from a phenotypic observation to a mechanistic understanding.

References

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2020. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016. [Link]

  • Target Engagement Assays. DiscoverX. [Link]

  • How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery, 2013. [Link]

  • The promise and peril of chemical probes. Nature Chemical Biology, 2015. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 2016. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 2022. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Chemoproteomics. Wikipedia. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 2021. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

Sources

Application Note: A Tiered Strategy for the Pharmacokinetic Profiling of Novel 1,8-Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, translating a potent compound into a viable drug candidate hinges on understanding its pharmacokinetic (PK) profile—what the body does to the drug. Poor PK properties are a leading cause of late-stage drug development failure. This guide presents a tiered, systematic approach to the pharmacokinetic profiling of novel 1,8-naphthyridinone derivatives. By integrating a series of in vitro and in vivo assays, this strategy enables researchers to make data-driven decisions, identify liabilities early, and select candidates with the highest probability of clinical success.[5][6]

Guiding Philosophy: A Tiered Approach to De-Risking Candidates

In modern drug discovery, a "fail fast, fail cheap" strategy is paramount. It is far more efficient to eliminate compounds with fundamental PK flaws early than to discover these issues during expensive, late-stage preclinical or clinical development.[5] This guide is structured around a tiered approach that progressively builds a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Early tiers involve high-throughput in vitro assays to screen large numbers of compounds, while later tiers use more resource-intensive in vivo studies on a select few promising candidates.[7][8]

Tiered_PK_Workflow cluster_0 Tier 1: Early Screening (High-Throughput) cluster_1 Tier 2: Mechanistic In Vitro Studies cluster_2 Tier 3: In Vivo PK Studies T1_MetStab Metabolic Stability (Microsomes/Hepatocytes) Decision1 Select Candidates T1_MetStab->Decision1 T1_PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) T1_PPB->Decision1 T1_Sol Aqueous Solubility T1_Sol->Decision1 T2_CYP CYP450 Inhibition & Reaction Phenotyping Decision2 Select Lead Candidate T2_CYP->Decision2 T2_Perm Cell Permeability (e.g., Caco-2) T2_Perm->Decision2 T2_MetID Metabolite Identification T2_MetID->Decision2 T3_PK Rodent PK Study (IV and PO Dosing) Final Lead Candidate for Preclinical Development T3_PK->Final Decision1->T2_CYP Promising Compounds Decision1->T2_Perm Decision1->T2_MetID Decision2->T3_PK Optimized Compound

Figure 1: A tiered workflow for pharmacokinetic profiling.

Tier 1: High-Throughput In Vitro ADME Screening

The goal of Tier 1 is to rapidly assess the foundational ADME properties of a series of 1,8-naphthyridinone analogs to guide structure-activity relationship (SAR) and structure-property relationship (SPR) development.

Metabolic Stability in Liver Microsomes

Principle: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[9] This assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance (Clint). Compounds that are metabolized too quickly will have a short half-life in vivo, making it difficult to maintain therapeutic concentrations.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[10]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the 1,8-naphthyridinone test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system (cofactor solution).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[9]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10][11] The final microsomal protein concentration should be 0.5 mg/mL.[12]

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[12]

    • Quenching is achieved by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS). The IS helps correct for variations during sample processing and analysis.

  • Sample Processing & Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to precipitate proteins.[11]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[10][11]

  • Controls (Self-Validation):

    • Negative Control (-NADPH): A parallel incubation without the NADPH cofactor to assess non-enzymatic degradation.

    • Positive Control: Include compounds with known metabolic fates (e.g., Midazolam for high clearance, Verapamil for moderate clearance) to validate the assay run.

Data Analysis & Interpretation: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log of this plot, the half-life (t½) and intrinsic clearance (Clint) are calculated.

  • Half-life (t½, min): 0.693 / k, where k is the elimination rate constant.

  • Intrinsic Clearance (Clint, µL/min/mg protein): (0.693 / t½) * (incubation volume / mg microsomal protein)

Compound IDt½ (min)Clint (µL/min/mg)Classification
NAPH-001> 60< 12Low Clearance
NAPH-0021546.2High Clearance
NAPH-0034515.4Medium Clearance
Verapamil (Control)2527.7Meets Acceptance Criteria

Table 1: Representative metabolic stability data for a series of 1,8-naphthyridinone derivatives.

Plasma Protein Binding (PPB)

Principle: Drugs can bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein. It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[13][14] High plasma protein binding (>99%) can significantly limit a drug's efficacy and affect its pharmacokinetic profile.[15] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the fraction of unbound drug.[13][14]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • Spike the test compound into plasma (human, rat, mouse) at a final concentration of 1-2 µM.[16]

    • Prepare dialysis buffer (e.g., PBS, pH 7.4).

    • Prepare the RED device, which consists of single-use inserts divided by a semi-permeable membrane (typically 8-14 kDa MWCO).[16]

  • Assay Setup:

    • Add the compound-spiked plasma to one chamber of the RED insert (the "plasma chamber").[13]

    • Add an equal volume of dialysis buffer to the other chamber (the "buffer chamber").[13]

    • Seal the 96-well base plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[14]

  • Sample Collection & Processing:

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • Matrix Matching (Critical Step): To avoid differential matrix effects during LC-MS/MS analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot, so both final samples have the same composition (e.g., 50% plasma, 50% buffer).[14]

    • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein and analyze the supernatant by LC-MS/MS.

Data Analysis & Interpretation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.

  • Fraction Unbound (fu, %): (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

  • Percent Bound (%): 100 - fu (%)

Compound IDFraction Unbound (fu, %)% BoundClassification
NAPH-0015.5%94.5%Moderately Bound
NAPH-0020.8%99.2%Highly Bound
NAPH-00425.0%75.0%Low Binding
Warfarin (Control)1.2%98.8%Meets Acceptance Criteria

Table 2: Representative plasma protein binding data.

Bioanalytical Method Development: The Analytical Backbone

Accurate and reliable pharmacokinetic data is entirely dependent on the quality of the bioanalytical method used for quantification. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[17][18]

Key Considerations:

  • Method Validation: Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines such as those from the FDA or the International Council for Harmonisation (ICH).[19][20][21][22] This ensures the method is accurate, precise, and reproducible.

  • Internal Standard: A stable, isotopically labeled version of the analyte is the ideal internal standard to correct for matrix effects and variability.

  • Sample Preparation: Protein precipitation is common for high-throughput screening, while more complex techniques like liquid-liquid extraction or solid-phase extraction may be needed for lower limits of quantitation.[23]

Bioanalytical_Workflow Sample Biological Sample (Plasma, Microsomes) Prep Sample Preparation (Protein Precipitation + Internal Standard) Sample->Prep LC HPLC Separation Prep->LC MS Tandem Mass Spec (MS/MS) Detection LC->MS Data Concentration Data MS->Data

Figure 2: General workflow for bioanalytical sample analysis.

Tier 3: Definitive In Vivo Pharmacokinetic Studies

After a lead candidate is selected based on potent in vitro activity and a promising ADME profile, an in vivo PK study is conducted, typically in rodents (e.g., mice or rats). This study provides critical parameters that predict how the drug will behave in humans.

Principle: The study measures the drug concentration in the blood over time after both intravenous (IV) and oral (PO) administration. The IV dose reveals the drug's distribution and clearance properties, while the PO dose assesses absorption and first-pass metabolism. Comparing the two routes allows for the calculation of oral bioavailability.[24][25]

Protocol: Rodent Pharmacokinetic Study Design

  • Animal Model: Use healthy, male Sprague-Dawley rats or CD-1 mice.

  • Dosing:

    • IV Group (n=3-4 animals): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This dose should be low enough to be non-toxic but high enough for accurate quantification.[24]

    • PO Group (n=3-4 animals): Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points.

    • IV time points: e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO time points: e.g., 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Process blood to collect plasma and store at -80°C until analysis.

  • Analysis: Quantify drug concentrations in all plasma samples using the validated LC-MS/MS method.

Data Analysis & Key Parameters: Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is reached.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Bioavailability_Concept cluster_0 IV Administration cluster_1 Oral Administration IV_Dose IV Dose AUC_IV AUC (IV) (Represents 100% Systemic Exposure) IV_Dose->AUC_IV Bioavailability Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * Dose Correction AUC_IV->Bioavailability PO_Dose Oral Dose Absorption Gut Absorption PO_Dose->Absorption FirstPass Liver First-Pass Metabolism Absorption->FirstPass AUC_PO AUC (PO) (Represents Fraction Reaching Systemic Circulation) FirstPass->AUC_PO AUC_PO->Bioavailability

Figure 3: Conceptual diagram illustrating oral bioavailability.
ParameterIV Route (1 mg/kg)PO Route (5 mg/kg)Desired Profile
Cmax (ng/mL)8501250-
Tmax (h)0.081.0-
AUC (ng*h/mL)18004500High as possible
t½ (h)4.54.84-12 h
CL (mL/min/kg)9.3-Low (<20% of liver blood flow)
Vd (L/kg)3.5-> 0.7 L/kg (Good tissue distribution)
F (%) -50% > 30%

Table 3: Representative in vivo pharmacokinetic data for a lead 1,8-naphthyridinone candidate (NAPH-001).

Conclusion

A systematic, tiered approach to pharmacokinetic profiling is indispensable for the successful development of novel 1,8-naphthyridinone derivatives. By employing high-throughput in vitro assays for early screening and reserving resource-intensive in vivo studies for well-characterized lead candidates, drug discovery teams can efficiently identify compounds with favorable ADME properties. This strategy mitigates risk, conserves resources, and ultimately increases the probability of advancing a safe and effective therapeutic agent to the clinic.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0OxUdCtuX4MxyVDTIiAIi9BfaJeDEZa8X2zWEwRPJvTtLsJ8y8ZA60Jxt6kb4IWtG3hSBYu7lJp5FnNGMbhYrcjty6njmAGyECqyEkgOmJNO-DwsmpG1Y_oFxK3naN8cjwLvyFjAv-DYQS2xMq7ts9rLA8lQ=]
  • In Vitro ADME. Selvita. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmzhsIzZedLZHS8_7PgYS4BQIjYEGGhx1WKSs9HpyWrFP4CUXkJgkxNLuwMe7TU8oqoNrD5YEJ25z7KQKLs7zVJ4BudPG6BO0hPUQyoEYBfJifVk6qBvTBc2KfuJwkEoqpxNvofXzBEksVaPzCsTNFRz_3c5ah78o_-sx0riAwEO2pwAqCJfYZzq9FtZqTmCI=]
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu9LnyUjoh7mlmNXtrrwFaPhmTllRh0xdLb6Mc0yqaQ7CwCpf758nnfQsjBAcGn_ij7974JPD9TrbjnHTfomPuf5i8AcDC_weU4ovQSTzCQxQD0rgUmA8cO7Z8RKIaW5mQI5mBpgwiS88Eb8JDqCPrFu7_nOqh3MQp9rOYbONQg7pafqYeXDLLhHRUXfz-]
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWMXd0g2Iq4Tbz7C4I86zaU012YahQFahhL3ss5H_JZ6lxMXCIWwaCRiVtz618A2i4t4Zv7V1mcIIrRi4DUsxaHGmC5Kgo6-iL0B_WhYmbPOKN46RbhIFifjsPZmCfFVXewJs-tGcm5u1RXi0sNI2VM1sA4v65qjaF0kM6HCD7hFub_SmgojMOn5jEmhZIWakuaDugMFFHE6tCUBAw8AGD28gC83w2_ZX4gnWBxgFM4zMTm5jjrLA9QN0=]
  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/36632-Ultra-Fast-Liquid-Chromatography-MS-MS-for-Pharmacokinetic-and-Metabolic-Profiling-Within-Drug-Discovery/]
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. Proventa. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBmfoUaxV8DjNPI9efTbl3wO1oOVkx94xyDIjLTl9m93F0p7tkt0PZH_PT8dpm7y5TADIxyo0V7ZRGNvpz69R5m_Y9lvABfu4uVXoFBryZyhxGwm-7Y_IrNtWSdtiuS4jU5lFBDkskBBAO6acb-ZcNfEA-ZlRgRUYx92_Fw2H4g1Lumg==]
  • In Vitro ADME Assays and Services. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/adme-pharmacokinetics/in-vitro-adme-assays]
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. University of Arizona. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGL6I3QAwK8703OpYgIxSHA51hPKHB0L0DNVTqBOY6ZLYxY-V6PnxYA8-9OIs7JmWJmNNqJCVx4yzTw60a41Kni6HQpz4i9akrREU05hdhMeMFqR5lfw3cF8y22xWAZlwuakyAyBP2k_Q=]
  • In Vitro ADME Studies. PharmaLegacy. [URL: https://www.pharmalegacy.com/in-vitro-adme-studies/]
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [URL: https://www.outsourcedpharma.
  • metabolic stability in liver microsomes. Mercell. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzQ_q3qp3Y9d2fIMIeOutjPhjqKtr8CakHU7G22GMhZerR05RmqoHfcPydrZF3Wupfh2ePMdNo-h22eTreo8-1t2_RHY52ZIUSQZqgP1peWCZE0C1jx3e03CBTocA1PR3T5X797p97rubigjAw52yl5zMHawMwCX2YMD7H3ypi1RyZ]
  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Sannova. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDCVUfJ6tzm1UOT3UXlPXzpYP2nxSZvODP-HWhQMXazY96VnpNS5kmRDGUi4BMj2PJj5tQsairyPVmYPoJW2DDKjxbh5IRVVZqayQKmQkG6XRuRn5DAHMzNH_TCZfcNp7R4yCywUFD1ZDwNu-oFxEDhnM_el4XyOhlgbYW82T4koo7W-0fnQx5EMWh19geiut8Ve3-wfP2YS7jWhM2omumFV]
  • Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945465/]
  • In Vitro ADME. BioDuro. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6JP2aeMxRTSGOx1k4fCp7SIALSR36leJLr2U3Oipxq6mErQGR7gvCAnEhDeAqA1oOceFz8LCxZeLLBuQqgV87G-BT6eFyrqWtTcGArxv3FHXaYDg2_Nrzuyzpb12iMdoSQf4qFMD7IO65TdQUrq_LmbUgR4k2gnzH8dMw5MlvDV4OizhCGOs=]
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/sample-preparation/biospme-for-plasma-protein-binding-assay]
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK56591/]
  • Plasma Protein Binding Assay. Domainex. [URL: https://www.domainex.co.uk/biology/adme-dmpk/plasma-protein-binding-assay]
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwZnIhTqvZYK_POfFmy6xkKrsoUU9jLx35RlIj8zB7Tm9syFyTBgLAghfaeKJ3WovXGerjvAfEVZDk6OdbhmkP41CZBSu9drQ7Y0R5eqBHrp6Mxd4JtfZ8-XgAKFeJ6Vzh4GzKtZ92BBTSO0d9JCFPPHxCqUQfS3m5gCosvLaUuVgRxwAmGjNxl1X6a3C2kPnmbltGwFk5EVz5UH9vlw==]
  • In-vitro plasma protein binding. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-plasma-protein-binding-5qpvobq6bl4o/v1]
  • Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Agilent. [URL: https://www.agilent.
  • Microsomal Stability. Cyprotex. [URL: https://www.cyprotex.com/adm-tox/metabolism/microsomal-stability]
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [URL: https://www.researchgate.net/figure/Protocol-for-the-Human-Liver-Microsome-Stability-Assay_fig4_330689886]
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26548568/]
  • Full article: Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19475711.2024.2315720]
  • (PDF) Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. ResearchGate. [URL: https://www.researchgate.net/publication/378129598_Immunocapture_LC-MS_Methods_for_Pharmacokinetics_of_Large_Molecule_Drugs]
  • LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4809021/]
  • Pharmacokinetic Profiling in Drug Research: Biological, Physicochemical, and Computational Strategies. Wiley. [URL: https://www.wiley.
  • Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds with Undesired PK Profiles. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64177b9666b15405e3532c1c]
  • Metabolic Stability Assays. Merck Millipore. [URL: https://www.merckmillipore.com/US/en/lifescience/life-science-services/adme-tox-services/metabolic-stability-assays/2ylb.qB.fsYAAAFB.M0w.6j.f,nav]
  • Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26935105/]
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/284163012_18-Naphthyridine_Derivatives_A_Review_of_Multiple_Biological_Activities]
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34256591/]
  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. [URL: https://www.
  • Synthesis and study biological activity of some 1,8- Naphthyriane Derivatives. ResearchGate. [URL: https://www.researchgate.
  • 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Cornell Law School Legal Information Institute. [URL: https://www.law.cornell.edu/cfr/text/21/320.25]
  • The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://www.benchchem.com/blog/the-multifaceted-biological-activities-of-1-8-naphthyridine-derivatives-a-technical-guide-for-drug-discovery-professionals/]
  • Safety Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/safety-guidelines]
  • Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/draft-guideline-conduct-pharmacokinetic-studies-target-animal-species-revision-1_en.pdf]

Sources

Analytical methods for the quantification of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

A Robust and Validated LC-MS/MS Method for the Quantification of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in Human Plasma

Abstract

This document provides a comprehensive guide to the development and validation of a sensitive and selective analytical method for the quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring pharmacokinetic, toxicokinetic, or bioavailability assessments of this compound. The methodology is grounded in established principles of bioanalysis and adheres to the regulatory expectations for method validation as outlined by the U.S. Food and Drug Administration (FDA).

Introduction: The Rationale for a Validated Bioanalytical Method

This compound belongs to the naphthyridinone class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1][2] Naphthyridine derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and as antileishmanial agents.[3][4][5] Given the therapeutic potential of this class of molecules, it is imperative to understand their behavior in biological systems. A validated bioanalytical method is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing the critical data needed to assess drug absorption, distribution, metabolism, and excretion (ADME).

The rapid clearance and metabolic transformation observed for some naphthyridine derivatives underscore the need for a highly sensitive and specific analytical method.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities.[6][7][8][9] This application note details a complete workflow, from sample preparation to method validation, for the reliable measurement of this compound in human plasma.

The Analytical Challenge: Matrix Effects and Method Specificity

Biological matrices such as plasma are complex mixtures of proteins, lipids, salts, and endogenous metabolites. These components can interfere with the analysis of the target analyte, leading to inaccurate and imprecise results. The primary challenges in developing a robust bioanalytical method are:

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to variability in the analytical signal.[6][7]

  • Selectivity: The method must be able to distinguish the analyte from its metabolites and other structurally similar compounds.

  • Sensitivity: The method must be sensitive enough to quantify the analyte at the low concentrations typically observed in biological samples, especially at later time points in a PK profile.

  • Recovery: The extraction process must efficiently and consistently recover the analyte from the plasma matrix.[10]

To address these challenges, careful optimization of sample preparation and chromatographic conditions is essential.

Proposed Analytical Method: LC-MS/MS

Principle of the Method

The proposed method involves the extraction of this compound and a suitable internal standard (IS) from human plasma, followed by separation using reversed-phase high-performance liquid chromatography (HPLC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • This compound reference standard

  • Stable-isotope labeled internal standard (e.g., 6-(Trideuteromethyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • All other chemicals and solvents should be of analytical grade or higher.

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions

The following chromatographic conditions are a good starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometric Conditions

The mass spectrometer should be tuned for the specific analyte and internal standard. The following are hypothetical, but plausible, parameters for a small molecule of this type.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by infusion of the reference standard
MRM Transition (IS) To be determined by infusion of the IS
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
GS1 and GS2 50 psi

Sample Preparation: The Key to a Clean Analysis

The choice of sample preparation technique is critical for removing matrix interferences and achieving the desired sensitivity and reproducibility.[11] Three common techniques are presented below, with a discussion of their relative merits.

Protein Precipitation (PPT)

This is a rapid and simple method for removing the bulk of proteins from plasma.[12]

Protocol:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex to mix and inject into the LC-MS/MS system.

Causality: Acetonitrile disrupts the hydration shell of proteins, causing them to precipitate out of solution. This method is fast and inexpensive but may not remove other matrix components like phospholipids, which can cause ion suppression.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on its partitioning behavior.

Protocol:

  • To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its neutral form.

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[13]

  • Vortex for 5 minutes.

  • Centrifuge at >3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex to mix and inject.

Causality: The analyte, being more soluble in the organic solvent than in the aqueous plasma, partitions into the organic phase, leaving behind water-soluble matrix components. This method generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[12][14]

Protocol (using a mixed-mode cation exchange cartridge):

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Dilute 100 µL of plasma with 400 µL of the acidic buffer containing the internal standard and load it onto the cartridge.

  • Wash 1: Pass 1 mL of the acidic buffer through the cartridge to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.

Causality: The analyte, being a basic compound, will be protonated in the acidic loading buffer and retained on the cation exchange sorbent. The wash steps remove interferences, and the final elution with a basic organic solvent neutralizes the analyte and releases it from the sorbent.

Workflow Diagram: Sample Preparation

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) p1 Plasma Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 end_node Inject into LC-MS/MS p5->end_node l1 Plasma Sample + IS + Base l2 Add Organic Solvent l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l5->end_node s1 Condition & Equilibrate Cartridge s2 Load Sample + IS s1->s2 s3 Wash Steps s2->s3 s4 Elute Analyte s3->s4 s5 Evaporate & Reconstitute s4->s5 s5->end_node start Start

Caption: Overview of the three primary sample preparation workflows.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be validated to demonstrate that it is reliable for its intended purpose.[15][16] The validation process should be conducted in accordance with regulatory guidelines, such as the FDA's "Bioanalytical Method Validation" guidance.[10][17][18] The key validation parameters are summarized below.

Validation ParameterPurpose
Selectivity To demonstrate that the method can differentiate the analyte from endogenous matrix components and other potential interferences.
Accuracy The closeness of the measured concentration to the true concentration. Assessed at multiple concentration levels.
Precision The degree of scatter between a series of measurements. Evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability.
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte over the intended analytical range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Recovery The efficiency of the extraction process.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).
Validation Experiments: Step-by-Step Protocols

Selectivity:

  • Analyze blank plasma samples from at least six different sources.

  • Ensure that there are no significant interfering peaks at the retention times of the analyte and IS.

  • The response of any interfering peak should be less than 20% of the response at the LLOQ for the analyte and less than 5% for the IS.

Accuracy and Precision:

  • Prepare quality control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze five replicates of each QC level in three separate analytical runs on different days.

  • The mean concentration for each level should be within ±15% of the nominal value (±20% for the LLOQ).

  • The coefficient of variation (%CV) for each level should not exceed 15% (20% for the LLOQ).

Calibration Curve:

  • Prepare a series of calibration standards (typically 8-10 non-zero standards) by spiking blank plasma with known concentrations of the analyte.

  • Analyze the calibration standards in each validation run.

  • Perform a linear regression analysis of the peak area ratio (analyte/IS) versus concentration, with a weighting factor (e.g., 1/x or 1/x²).

  • The correlation coefficient (r²) should be ≥ 0.99.

  • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Stability:

  • Analyze low and high QC samples after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Bench-Top Stability: Stored at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Stored at -20°C or -80°C for a period that covers the expected duration of the study.

    • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Diagram: The Validation-Analysis Relationship

G cluster_0 Method Development & Validation cluster_1 Sample Analysis dev Method Development (LC & MS Optimization) val Full Method Validation (Accuracy, Precision, Stability, etc.) dev->val Establishes Reliability analysis Analysis of Study Samples (PK, TK studies) val->analysis Validated Method Transfer qc_check In-Study QC Checks analysis->qc_check Ensures Ongoing Performance report Final Bioanalytical Report analysis->report qc_check->val Confirms Validation Status

Caption: The cyclical relationship between method validation and sample analysis.

Data Interpretation and Reporting

All validation experiments should be documented in a comprehensive validation report. For the analysis of study samples, each analytical run should include a set of calibration standards and QC samples at low, mid, and high concentrations. The results of the QC samples are used to accept or reject the run. A run is typically accepted if at least two-thirds of the QC samples are within ±15% of their nominal concentrations, with at least 50% at each level meeting this criterion.

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocols for sample preparation and method validation are based on established scientific principles and regulatory expectations. Adherence to these guidelines will ensure the generation of high-quality, reliable data to support drug development programs. The principles outlined here can be adapted for the analysis of this compound in other biological matrices and for other structurally related molecules.

References

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(3), 229. [Link]

  • Gardiner, K. M., et al. (2019). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Infectious Diseases, 5(9), 1545-1557. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and biomedical applications. Molecules, 24(22), 4161. [Link]

  • LCGC International. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • He, X., et al. (2023). Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics. Expert Review of Proteomics, 20(9), 365-377. [Link]

  • Al-Dirbashi, O. Y., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 161-168. [Link]

  • Kataoka, H. (2003). Practical tips on preparing plasma samples for drug analysis using SPME. LCGC North America, 21(8), 756-768. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Xu, R., et al. (2002). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 561-574. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • He, X., et al. (2023). Liquid chromatography–tandem mass spectrometry methods for clinical quantitation of antibiotics. Expert Review of Proteomics, 20(9), 365-377. [Link]

  • Ramani, A., et al. (2016). A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. American Journal of Analytical Chemistry, 7, 633-645. [Link]

  • Reyes-Garcés, N., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 30-64. [Link]

  • Bioanalysis Zone. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • van de Merbel, N. C. (2015). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International, 28(10), 578-586. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

  • Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(13), 9036-9052. [Link]

Sources

Troubleshooting & Optimization

Challenges in the multi-step synthesis of substituted 1,8-naphthyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Hello! As a Senior Application Scientist, I've often guided researchers through the intricacies of complex heterocyclic syntheses. The 1,8-naphthyridinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its multi-step synthesis is not without challenges.

This technical support center is designed to provide direct, experience-based answers to common problems you may encounter. We'll explore the causality behind these issues and offer validated protocols to get your research back on track.

General Synthetic Workflow: An Overview

The most common and versatile route to the 1,8-naphthyridinone core is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde derivative with a compound containing an active methylene group (e.g., a ketone, ester, or malonate derivative).[1][3] Subsequent steps, such as N-alkylation or substitution, build upon this core. The general workflow and common problem areas are outlined below.

Caption: General workflow for 1,8-naphthyridinone synthesis with key challenge areas.

Troubleshooting Guide

This section addresses specific, frequently encountered issues in a direct Q&A format.

Category 1: Precursor Synthesis & Stability

Question: My 2-aminonicotinaldehyde precursor appears to degrade upon storage or during the reaction, leading to low yields in the subsequent cyclization. What's happening and how can I prevent it?

Answer: This is a classic challenge. 2-aminonicotinaldehyde and its derivatives are susceptible to self-condensation and oxidation.[4] The aldehyde can react with the amino group of another molecule, leading to oligomers. Air sensitivity is also a known issue.[4]

  • Causality: The proximity of the nucleophilic amino group and the electrophilic aldehyde on the same pyridine ring makes the molecule prone to intermolecular reactions. Exposure to air and light can accelerate decomposition.

  • Troubleshooting Steps:

    • Purity Check: Always start with freshly prepared or purified 2-aminonicotinaldehyde. An efficient synthesis involves the ortho-lithiation of 2-(pivaloylamino)pyridine followed by formylation with DMF and hydrolysis.[5][6] Purification by sublimation can be effective for removing oligomeric impurities.[4]

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during long reactions or when setting up reactions at elevated temperatures.[4]

    • Storage: For long-term storage, keep the aldehyde in a dark container at low temperatures (0°C) under an inert atmosphere.[4]

    • In-Situ Generation: In some cases, it may be feasible to generate the aldehyde in situ and use it immediately in the subsequent Friedländer condensation without isolation.

Category 2: The Friedländer Cyclization

Question: My Friedländer condensation is giving very low yields, or I'm getting a complex mixture of byproducts. How can I optimize this critical step?

Answer: Low yields in the Friedländer reaction are typically due to suboptimal reaction conditions (catalyst, temperature, solvent) or competing side reactions.[3] The key is to facilitate the desired intermolecular condensation and subsequent cyclization while suppressing side reactions like the self-condensation of your active methylene partner.

  • Causality: The reaction proceeds via a base- or acid-catalyzed aldol-type condensation, followed by a cyclodehydration.[3] If the active methylene compound (e.g., acetone) is too reactive under the conditions, it will self-condense. If the conditions are too harsh, you risk decomposition.

  • Troubleshooting & Optimization:

    • Catalyst Choice: This is the most critical parameter. Both acid and base catalysts are used, and the optimal choice is substrate-dependent.

      • Base Catalysis: Strong bases like KOH or NaOH in ethanol are traditional but can promote self-condensation of the ketone. Milder, non-nucleophilic bases or basic ionic liquids can offer better control and higher yields.[7][8] Choline hydroxide in water has also been reported as a highly effective and green catalyst.[9][10]

      • Acid Catalysis: Lewis acids like CeCl₃·7H₂O under solvent-free grinding conditions have been shown to be effective, often proceeding efficiently at room temperature with high yields.[3]

    • Temperature and Reaction Time: High temperatures are often required for the final cyclodehydration step.[11] However, extended heating can lead to byproduct formation.

      • Start with moderate temperatures (e.g., 80 °C) and monitor the reaction by TLC or LC-MS.[7]

      • If the reaction stalls, incrementally increase the temperature. Microwave irradiation can be a powerful tool to shorten reaction times and improve yields by providing rapid, uniform heating.[11]

    • Solvent Selection: The solvent must keep all reactants in solution.

      • High-boiling polar aprotic solvents like DMF or DMSO are often effective but can be difficult to remove.

      • Greener methods using water or ionic liquids as the solvent have been successfully developed and can simplify workup.[8][9][12]

    • Stoichiometry: The molar ratio of reactants can be crucial. An excess of the ketone or active methylene partner is sometimes used, but this can also increase side reactions. A systematic optimization of the ratio of the aminopyridine to the methylene compound (e.g., 1:1, 1:1.2, 1:1.5) is recommended. One study found a 0.6:1 ratio of aldehyde to ketone to be optimal under their specific ionic liquid conditions.[7]

Parameter Condition A (Traditional) Condition B (Green/Modern) Rationale / Expected Outcome
Catalyst KOH or PiperidineCholine Hydroxide[9] / Basic Ionic Liquid[7]Milder catalysts reduce self-condensation of the ketone partner, improving selectivity.
Solvent Ethanol / DMFWater[9][12] / Solvent-free[3]Simplifies workup, reduces environmental impact, and can improve reaction rates.
Temperature 80-150 °C (Reflux)80 °C or RT (Grinding)[3]Lower temperatures are possible with highly active catalysts, minimizing degradation.
Typical Yield 40-70%80-95%[9][10]Optimized conditions significantly boost the yield of the desired product.
Category 3: N-Functionalization (Alkylation/Arylation)

Question: When I try to N-alkylate my 1,8-naphthyridinone, I get a mixture of N- and O-alkylated products, or the reaction doesn't go to completion. How can I improve the selectivity?

Answer: This is a common regioselectivity issue arising from the ambident nucleophilic nature of the naphthyridinone core, which exists in equilibrium with its 4-hydroxy-1,8-naphthyridine tautomer. The reaction conditions, particularly the base and solvent, dictate the site of alkylation.

  • Causality: In the presence of a base, the naphthyridinone is deprotonated, creating a nucleophilic anion with electron density on both the nitrogen and the exocyclic oxygen. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles prefer the softer nitrogen atom (HSAB theory).

  • Troubleshooting Steps for Selective N-Alkylation:

    • Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the amide, and the resulting sodium cation coordinates more strongly with the harder oxygen atom, leaving the nitrogen atom more available for nucleophilic attack.

    • Solvent Effects: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation but not the anion, increasing the nucleophilicity of the deprotonated amide and favoring N-alkylation.

    • Counter-ion Effects: Avoid bases like potassium carbonate (K₂CO₃) if you are struggling with O-alkylation. The larger, softer potassium ion does not coordinate as strongly with the oxygen, which can lead to a higher proportion of O-alkylation.

    • Preventing Over-alkylation: Use a precise stoichiometry (1.0 to 1.1 equivalents) of both the base and the alkylating agent. Adding the alkylating agent slowly to the solution of the deprotonated naphthyridinone can also help prevent side reactions.

Category 4: Purification

Question: My final substituted 1,8-naphthyridinone product is poorly soluble in common organic solvents, making purification by chromatography or recrystallization extremely difficult. What can I do?

Answer: The planar, hydrogen-bond-donating/accepting nature of the 1,8-naphthyridinone core often leads to high crystallinity and low solubility, a phenomenon known as "brick dust."

  • Causality: Strong intermolecular π-π stacking and hydrogen bonding interactions in the solid state lead to a high lattice energy, making it difficult for solvent molecules to break the crystal structure apart.

  • Troubleshooting Steps:

    • Solvent Screening for Recrystallization: Systematically screen a wide range of solvents. High-boiling polar solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are often required. Sometimes, a mixture of solvents (e.g., DMF/water or DMSO/isopropanol) can be effective. The use of a hot filtration step is crucial to remove insoluble impurities.

    • Chromatography Modifications:

      • Strongly Polar Solvents: Don't hesitate to use solvent systems with high percentages of methanol or even additives like acetic acid or ammonia in your mobile phase to improve solubility on the column. For example, a gradient of Dichloromethane -> 10-20% Methanol in Dichloromethane is a common starting point.

      • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase HPLC (e.g., C18 column with a Water/Acetonitrile or Water/Methanol mobile phase, often with 0.1% TFA or formic acid) can be an excellent alternative.

    • Salt Formation: If your molecule has a basic handle (like an amino side chain), converting it to a salt (e.g., hydrochloride or mesylate) can dramatically improve its solubility in polar solvents, simplifying purification. The free base can be regenerated afterward if necessary.

    • Trituration: Before attempting large-scale purification, try triturating the crude material with various solvents (e.g., diethyl ether, ethyl acetate, acetonitrile). This can often wash away more soluble impurities, enriching your desired compound and simplifying the subsequent purification step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between acid- and base-catalyzed Friedländer synthesis?

  • A1: In base catalysis , the first step is the deprotonation of the α-carbon of the active methylene compound to form an enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of the 2-aminonicotinaldehyde. In acid catalysis , the acid protonates the carbonyl oxygen of the aldehyde, making it a more potent electrophile for the attack by the enol form of the active methylene compound. The subsequent cyclization and dehydration steps are also catalyzed accordingly.

Q2: Can I use a 2-aminonicotinic acid or ester instead of the aldehyde?

  • A2: Yes, this is the basis of the Gould-Jacobs reaction, which is a related pathway.[13] It typically involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[11][13][14] This route leads to 4-hydroxy-1,8-naphthyridine-3-carboxylic acid esters, which can then be hydrolyzed and decarboxylated. The choice between Friedländer (aldehyde/ketone) and Gould-Jacobs (ester) often depends on the availability of starting materials and the desired substitution pattern.

Q3: My reaction with an unsymmetrical ketone could lead to two different regioisomers. How can I control the selectivity?

  • A3: Regiocontrol with unsymmetrical ketones is a significant challenge. Selectivity is often governed by the relative stability of the intermediate enolates (thermodynamic vs. kinetic control) and steric hindrance. Using directed condensation conditions, such as pre-forming a specific enolate with a base like LDA at low temperature before adding the aminonicotinaldehyde, can provide kinetic control. Some catalytic systems, like certain basic ionic liquids, have also been reported to give excellent regioselectivity, favoring the reaction at the less sterically hindered α-carbon.[7][8]

Detailed Experimental Protocol: Green Synthesis of a 2-Methyl-1,8-naphthyridine via Friedländer Condensation

This protocol is adapted from methodologies emphasizing greener solvents and catalysts.[9][10][12]

Materials:

  • 2-Aminonicotinaldehyde (1.0 mmol, 122.1 mg)

  • Acetone (1.5 mmol, 110 µL)

  • Choline hydroxide (45% in MeOH, ~2 mol%, ~10 µL)

  • Deionized Water (2 mL)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminonicotinaldehyde (122.1 mg).

  • Add deionized water (2 mL) followed by acetone (110 µL). Stir the mixture to form a suspension.

  • Add the choline hydroxide catalyst solution (~10 µL) to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution.

  • Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water (2 x 1 mL) and then a small amount of cold diethyl ether (2 x 2 mL) to remove any residual starting materials.

  • Dry the resulting solid under vacuum to yield 2-methyl-1,8-naphthyridine as a crystalline solid.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A sharp melting point is also a good indicator of purity. Expected yield is typically >90%.[10]

References

  • Shi, F., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Pramanik, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Pramanik, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Pal, D., & Gurjar, V. K. (2019). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]

  • Anderson, E. C., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Shi, F., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available at: [Link]

  • Various Authors. (2017). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Biotage Application Note AN056. Available at: [Link]

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Oriental Journal of Chemistry. Available at: [Link]

  • Mondal, S., et al. (2023). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. Available at: [Link]

Sources

Improving the yield and purity of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. This lactam-containing heterocyclic scaffold is typically synthesized via a condensation and cyclization reaction, most commonly a variation of the Friedländer annulation or the Skraup-Doebner-von Miller reaction. The general approach involves the reaction of 2-amino-5-methylpyridine with an α,β-unsaturated carbonyl compound or a suitable three-carbon synthon.

This guide will focus on a common and accessible route: the reaction of 2-amino-5-methylpyridine with an acrylate derivative, followed by an intramolecular cyclization. We will explore the intricacies of this synthesis, potential pitfalls, and strategies for optimization.

Diagram: General Reaction Pathway

Reaction_Pathway General Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-5-methylpyridine 2-amino-5-methylpyridine Michael_Adduct Michael Adduct 2-amino-5-methylpyridine->Michael_Adduct Michael Addition Acrylate Acrylate Derivative (e.g., ethyl acrylate) Acrylate->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Target_Molecule This compound Cyclized_Intermediate->Target_Molecule Dehydration

Caption: General reaction pathway for the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Category 1: Low or No Product Yield

Question 1: My reaction is not proceeding, or the yield of the desired product is very low. What are the likely causes?

Answer: Low yields are a common challenge in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of 2-amino-5-methylpyridine and the acrylate derivative is paramount. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.

    • Recommendation: Ensure your 2-amino-5-methylpyridine is of high purity. If it has been stored for a long time, consider recrystallization. The acrylate derivative should be freshly distilled to remove any polymerization inhibitors.

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Recommendation: The initial Michael addition is often exothermic. If the reaction is too vigorous, side reactions may occur. Conversely, the subsequent cyclization may require elevated temperatures. A stepwise temperature profile is often beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Choice: While this reaction can sometimes proceed without a catalyst, an acid or base catalyst can significantly improve the rate and yield.

    • Recommendation: For the Michael addition, a weak base can be employed. For the cyclization, an acid catalyst such as polyphosphoric acid (PPA) or a strong protic acid is often necessary. The choice of catalyst can significantly impact the reaction outcome.[1][2]

Question 2: I am observing the formation of a significant amount of a polymeric or tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: Polymerization of the acrylate starting material is a common side reaction, especially under basic conditions or at elevated temperatures.

  • Cause: Acrylates are prone to self-polymerization.

  • Prevention:

    • Control Temperature: Maintain a lower temperature during the initial Michael addition phase.

    • Order of Addition: Add the acrylate derivative slowly to the solution of 2-amino-5-methylpyridine. This ensures that the acrylate concentration remains low, minimizing self-polymerization.

    • Inhibitors: While distillation removes inhibitors, for particularly sensitive reactions, a small amount of a radical inhibitor like hydroquinone can be added, although this should be done with caution as it may interfere with the desired reaction.

Category 2: Impurity Formation

Question 3: My final product is contaminated with a significant impurity. How can I identify and minimize its formation?

Answer: The most common impurities are often related to side reactions of the starting materials or incomplete reaction.

  • Common Impurities and Their Identification:

Potential Impurity Likely Cause Identification (Expected Spectroscopic Data)
Unreacted 2-amino-5-methylpyridineIncomplete reaction.Distinct aromatic signals in ¹H NMR, and a molecular ion peak corresponding to its mass in MS.
Michael Adduct IntermediateIncomplete cyclization.Will show signals for both the pyridine and the propionate moieties in ¹H and ¹³C NMR. The mass spectrum will show the molecular ion of the intermediate.
Di-addition ProductReaction of a second molecule of acrylate with the Michael adduct.Higher molecular weight observed in MS. More complex aliphatic signals in the ¹H NMR spectrum.
  • Minimizing Impurity Formation:

    • Stoichiometry: Use a slight excess of the 2-amino-5-methylpyridine to ensure complete consumption of the acrylate.

    • Reaction Time and Temperature: Optimize the reaction time and temperature for the cyclization step to drive the reaction to completion.

    • Purification: Most of these impurities can be removed by column chromatography.

Diagram: Potential Side Reactions

Side_Reactions Potential Side Reactions Acrylate Acrylate Derivative Polymer Polymerization Acrylate->Polymer Self-polymerization Michael_Adduct Michael Adduct Di-addition Di-addition Product Michael_Adduct->Di-addition + Acrylate Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials (Distillation/Recrystallization) Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_SM->Optimize_Conditions Adjust_Temp Adjust Temperature Profile (Michael Addition vs. Cyclization) Optimize_Conditions->Adjust_Temp Adjust_Time Adjust Reaction Time (Monitor by TLC) Adjust_Temp->Adjust_Time Change_Catalyst Change Catalyst (Acid/Base for Cyclization) Adjust_Time->Change_Catalyst Check_Workup Review Work-up & Purification Change_Catalyst->Check_Workup Optimize_Purification Optimize Purification (Recrystallization Solvent/ Chromatography Gradient) Check_Workup->Optimize_Purification Ineffective End Improved Yield and Purity Check_Workup->End Effective Optimize_Purification->End

Sources

Optimization of reaction conditions for the Friedländer annulation

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimization of the Friedländer Annulation

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Optimizing the Friedländer Annulation for Quinoline Synthesis

Introduction

The Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, remains a cornerstone for the synthesis of quinoline scaffolds.[1] These quinoline motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. While elegant in principle, the reaction is notoriously sensitive to substrate electronics, steric hindrance, and reaction conditions. This guide is designed to serve as a technical resource, moving beyond simple protocols to address the common challenges encountered in the laboratory. Here, we provide field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of this powerful transformation.

Troubleshooting Guide: From Low Yields to Unwanted Isomers

This section is structured to address the most frequent issues encountered during the Friedländer synthesis. Each problem is followed by a discussion of potential causes and a series of recommended solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Quinoline Product

Question: "I'm running a Friedländer reaction with my 2-aminoaryl ketone and an active methylene compound, but I'm recovering mostly starting material or seeing very low conversion to the desired quinoline. What are the most common culprits and how can I fix this?"

This is the most common challenge and can often be traced back to several key factors related to reaction kinetics and thermodynamics.

Potential Causes & Recommended Solutions:

  • Inadequate Catalyst Activity or Inappropriate Choice: The reaction is typically catalyzed by either acid or base, and the choice is highly substrate-dependent.[2]

    • Insight: An overly strong acid can lead to substrate degradation, while a catalyst that is too weak may not facilitate the crucial condensation and cyclization steps. Similarly, strong bases can promote unwanted side reactions.[1][2]

    • Solution Path:

      • Acid Catalysis: If your substrates are relatively robust, start with a common Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂.[2] For more sensitive substrates, milder catalysts such as molecular iodine or various metal triflates (e.g., In(OTf)₃) have proven effective.[3][4]

      • Base Catalysis: For highly reactive starting materials, bases like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can be effective.[2][5] Be aware that bases can significantly promote the self-condensation of ketone partners.[2]

      • Modern Catalysts: Consider exploring more advanced catalytic systems. Recent literature highlights the use of ionic liquids, solid-supported acids like Nafion, and various nanocatalysts which can offer improved yields and easier workup.[6][7][8]

  • Suboptimal Temperature and Reaction Time: The Friedländer annulation often requires thermal energy to overcome the activation barrier for dehydration and cyclization, but excessive heat can be detrimental.[1]

    • Insight: Each substrate pairing will have an optimal temperature range. Too low, and the reaction stalls; too high, and you risk decomposition of starting materials or the product.

    • Solution Path:

      • Systematic Screening: If you suspect a temperature issue, perform a small-scale screen at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to identify the sweet spot.

      • Microwave Irradiation: This is a powerful, field-proven technique for accelerating the Friedländer reaction. Microwave heating can dramatically reduce reaction times from hours or days to mere minutes and often leads to significantly higher yields compared to conventional oil bath heating.[9][10][11] A typical starting point is 160 °C in a sealed microwave vial.[10]

  • Poor Substrate Reactivity: Electronic and steric effects can dramatically hinder the reaction.

    • Insight: Electron-withdrawing groups on the 2-aminoaryl ketone can decrease the nucleophilicity of the amine, slowing the initial condensation. Steric bulk near the reacting centers can prevent the necessary bond formations.[2]

    • Solution Path:

      • Force the Conditions: For unreactive substrates, more forcing conditions are necessary. This means higher temperatures (often achievable with microwave heating) and potentially stronger catalysts.

      • Solvent Choice: High-boiling point polar aprotic solvents like DMF or DMSO can help solubilize reactants and allow for higher reaction temperatures. However, solvent-free conditions, particularly with microwave heating, have also been shown to be highly effective.[5]

Problem 2: Significant Formation of Side Products

Question: "My TLC plate is a mess. I see a spot for my desired quinoline, but there are several major side products. What are these and how can I suppress their formation?"

Side product formation is a clear indicator that a competing reaction pathway is kinetically favorable under your current conditions.

Potential Causes & Recommended Solutions:

  • Self-Condensation of the Methylene Partner (Aldol Condensation): This is the most common side reaction, especially when using ketones under basic conditions.[2]

    • Insight: The base used to catalyze the Friedländer reaction can also catalyze the self-condensation of your ketone starting material, consuming it in an unproductive pathway.

    • Solution Path:

      • Switch to Acid Catalysis: The simplest solution is often to switch from a base-catalyzed to an acid-catalyzed protocol. Brønsted or Lewis acids do not promote aldol condensation to the same extent.[2][3]

      • Use a More Reactive Amine: If base catalysis is necessary, consider modifying the 2-aminoaryl ketone to be more reactive (e.g., by using an imine analog) to favor the desired pathway.[5]

      • Control Stoichiometry: Using a slight excess of the 2-aminoaryl ketone can sometimes help push the reaction toward the desired product, though this is not always economically viable.

  • Formation of Regioisomers (with Asymmetric Ketones): When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl, leading to a mixture of quinoline isomers.

    • Insight: The regioselectivity is determined by which α-methylene group preferentially forms the enolate (or enol) and participates in the initial condensation.

    • Solution Path:

      • Catalyst Control: Certain catalysts can influence regioselectivity. The use of specific amine catalysts or ionic liquids has been reported to improve the regioselective outcome.[5]

      • Substrate Modification: Introducing a directing group, such as a phosphoryl group on one α-carbon of the ketone, can effectively block one side from reacting, leading to a single regioisomer.[5]

Optimization Workflow Diagram

To assist in your troubleshooting process, the following diagram outlines a logical workflow for diagnosing and solving common issues in the Friedländer annulation.

Friedlander_Troubleshooting start Start: Reaction Performed check_yield Analyze Crude Reaction: Low/No Yield? start->check_yield side_products Significant Side Products? check_yield->side_products No cause_catalyst Potential Cause: Suboptimal Catalyst check_yield->cause_catalyst Yes success Success: Purify Product side_products->success No cause_aldol Potential Cause: Aldol Self-Condensation side_products->cause_aldol Yes solve_catalyst Solution: 1. Screen alternative catalysts (p-TsOH, Lewis Acids, Iodine). 2. Verify catalyst quality. cause_catalyst->solve_catalyst cause_temp Potential Cause: Incorrect Temperature cause_catalyst->cause_temp solve_catalyst->start solve_temp Solution: 1. Increase temperature incrementally. 2. Switch to Microwave heating for rapid optimization. cause_temp->solve_temp solve_temp->start solve_aldol Solution: 1. Switch from base to acid catalysis. 2. Use milder conditions. cause_aldol->solve_aldol cause_regio Potential Cause: Poor Regioselectivity cause_aldol->cause_regio solve_aldol->start solve_regio Solution: 1. Screen specialized catalysts (e.g., specific amines, ionic liquids). 2. Modify ketone substrate. cause_regio->solve_regio solve_regio->start Friedlander_Mechanism reactants 2-Aminoaryl Ketone + α-Methylene Ketone step1 Aldol Condensation (Acid or Base Cat.) reactants->step1 aldol_adduct Aldol Adduct step2 Dehydration (-H₂O) aldol_adduct->step2 enone Unsaturated Carbonyl (Enone) step3 Intramolecular Imine Formation enone->step3 imine_cyclized Cyclized Imine/ Tetrahydroquinoline step4 Final Dehydration /Aromatization (-H₂O) imine_cyclized->step4 product Quinoline Product step1->aldol_adduct step2->enone step3->imine_cyclized step4->product

Sources

Technical Support Center: Overcoming Poor Solubility of 1,8-Naphthyridinone Derivatives for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 1,8-naphthyridinone derivatives in in vitro assays. Our goal is to equip you with the knowledge and practical strategies to ensure the reliability and reproducibility of your experimental data.

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] However, the planar, aromatic nature of this heterocyclic system often leads to poor aqueous solubility, posing a significant hurdle for accurate in vitro evaluation. Up to 70% of new chemical entities emerging from drug discovery pipelines exhibit poor solubility, making this a widespread challenge.[3][4] This guide will walk you through a systematic approach to tackle these solubility issues head-on.

Part 1: Frequently Asked Questions (FAQs) - First-Line Solubility Strategies

This section addresses the most common initial questions and provides foundational knowledge for working with poorly soluble 1,8-naphthyridinone derivatives.

Q1: My 1,8-naphthyridinone derivative won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The industry-standard first step is to use a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[5][6]

Best Practices for Stock Solution Preparation:

  • High-Quality Solvent: Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound in the stock.

  • Concentration: Aim for a stock concentration that is high enough to minimize the final percentage of DMSO in your assay, but not so high that the compound crashes out of solution. A common range is 1-10 mM.[7]

  • Proper Dissolution: Ensure the compound is fully dissolved in the stock solution. Gentle warming (to 37°C), vortexing, or sonication can aid dissolution.[8] Visually inspect the solution against a light source to ensure no solid particulates remain.[7][9]

  • Storage: Store stock solutions in appropriate conditions (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles, which can promote compound degradation or precipitation.[10]

Q2: I've prepared a DMSO stock, but my compound precipitates when I add it to the cell culture medium or assay buffer. What's happening?

A2: This phenomenon is often referred to as "solvent shock" or "precipitation upon dilution."[7][11] It occurs when the concentrated compound solution in an organic solvent is rapidly introduced into an aqueous environment. The abrupt change in solvent polarity causes the compound's local concentration to exceed its aqueous solubility limit, leading to precipitation.[7]

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test a lower final concentration of your compound.[7]

  • Optimize Dilution Technique: Instead of pipetting the stock solution directly into the bulk medium, add the stock solution to the side of the tube or well and mix gently but thoroughly. Pre-warming the aqueous medium to the assay temperature (e.g., 37°C) can sometimes improve solubility.[7]

  • Serial Dilutions: Perform serial dilutions in a medium containing a consistent, low percentage of the organic solvent to avoid shocking the compound with a drastic polarity change.[12]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is a critical, cell-type-dependent parameter. While DMSO is widely used, it is not inert and can impact cell health and function.

DMSO ConcentrationGeneral Cellular EffectsRecommendation
> 2% Often cytotoxic to many mammalian cell lines.[12]Avoid for most applications.
0.5% - 1.0% Can induce cellular stress, affect proliferation, or alter gene expression. May cause subtle, unintended biological effects.[5][13]Use with caution. A solvent control is mandatory.
< 0.5% Generally considered safe for most cell lines, but effects can still be observed.[12][14]Recommended target for most in vitro assays.
< 0.1% Minimal reported effects on most cell types.[5]Ideal, but may not be achievable for very insoluble compounds.

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or other solvent) as your test conditions but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[12]

Q4: Are there alternatives to DMSO if it's incompatible with my assay?

A4: Yes, several other water-miscible organic solvents can be tested. The choice depends on the specific compound and assay tolerance.

Common DMSO Alternatives:

  • Ethanol (EtOH): A common alternative, but often more volatile.[15]

  • Dimethylformamide (DMF): A strong solvent, but can also have higher toxicity.[16]

  • Polyethylene Glycol (PEG), especially PEG 400: Often used in formulations and can be less toxic than other organic solvents.[17][18]

  • Glycerol: Can be a good choice for preserving protein stability in biochemical assays.[17][19]

Workflow for Testing Alternative Solvents: Before switching, you must validate that the new solvent is compatible with your assay system (e.g., it doesn't inhibit your enzyme or kill your cells at the required concentration).

Caption: Decision workflow for selecting an alternative primary solvent.

Part 2: Troubleshooting Guide - Advanced Strategies for Persistent Solubility Issues

If the initial strategies are insufficient, more advanced formulation approaches are necessary. This section provides a step-by-step guide to tackling highly insoluble 1,8-naphthyridinone derivatives.

Issue 1: Compound still precipitates at the desired therapeutic concentration, even with optimized DMSO/solvent use.

Root Cause: The intrinsic aqueous solubility of the compound is too low. The desired concentration exceeds its maximum thermodynamic solubility in the assay medium.

Solution: Employing Co-solvents and Excipients

Co-solvents and other formulation excipients can increase the aqueous solubility of a compound beyond what is achievable with a small percentage of a primary organic solvent.[15][20]

Step-by-Step Protocol: Screening for an Effective Solubilizing Excipient

  • Select Excipients: Choose a small, diverse panel of pharmaceutically relevant solubilizing agents.

    • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG).[21]

    • Surfactants (use with caution in cell assays): Polysorbate 80 (Tween® 80), Cremophor® EL. These form micelles that can encapsulate the compound.[15][22]

    • Complexation Agents: Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can form inclusion complexes with the drug molecule, shielding it from the aqueous environment.[3][12][23]

  • Determine Assay Compatibility: Before testing for solubility, determine the maximum non-toxic concentration of each selected excipient in your specific in vitro assay.

  • Perform a Solubility Screen:

    • Prepare a series of aqueous buffer solutions containing different concentrations of the compatible excipients (e.g., 1%, 2%, 5% PEG 400).

    • Add a known excess amount of your solid 1,8-naphthyridinone derivative to a fixed volume of each solution.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.[21] This measures thermodynamic solubility .

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).[24]

  • Analyze Results: Identify the excipient and concentration that provides the required solubility for your assay while remaining within the non-toxic range.

Issue 2: The solubility of my compound seems to vary between experiments.

Root Cause: This can be due to several factors, including pH fluctuations, temperature differences, or using a kinetic vs. thermodynamic solubility measurement without realizing it.

Solution 1: Control the pH

The solubility of ionizable compounds, including many heterocyclic structures like 1,8-naphthyridinones, can be highly pH-dependent.[25][26] Small shifts in the pH of your buffer or cell culture medium (due to CO2 levels or cellular metabolism) can cause the compound to precipitate.[7][11]

  • Action: Ensure your assay buffer is robustly buffered at a pH where your compound is most soluble. If the compound is a weak base, a slightly acidic pH may increase solubility. Conversely, a weak acid will be more soluble at a slightly alkaline pH.[26][27] You may need to experimentally determine the pH-solubility profile of your compound.

Solution 2: Understand Kinetic vs. Thermodynamic Solubility

  • Kinetic Solubility: This is measured by adding a DMSO stock to a buffer and identifying the concentration at which precipitation first occurs. It's a fast measurement often used in high-throughput screening.[24][28] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a temporary, supersaturated state.[29][30]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a saturated solution after an extended incubation period (e.g., 24 hours).[24][31] It is the more relevant measure for predicting long-term stability in an assay.

If your compound precipitates over the course of a long incubation (e.g., 24-72 hours in a cell-based assay), it's likely that your initial concentration, while below the kinetic solubility limit, was above the thermodynamic solubility limit.[7]

Caption: Relationship between kinetic and thermodynamic solubility.

Issue 3: I am observing artifacts or inconsistent data that I suspect is related to compound aggregation, not true biological activity.

Root Cause: Poorly soluble compounds can form small, sub-visible aggregates in solution. These aggregates can interfere with assays by scattering light, sequestering proteins, or exhibiting non-specific activity, leading to false positives or negatives.

Solution: Incorporate Quality Control Steps

  • Visual Inspection: Always visually inspect your final assay solutions for any signs of cloudiness or precipitate.[8]

  • Turbidity Measurement: For biochemical assays, measure the absorbance of your compound in the assay buffer at a wavelength outside the compound's absorbance range (e.g., 500-600 nm). An increase in absorbance can indicate light scattering from precipitates or aggregates.[8]

  • Surfactant Controls: In biochemical assays, consider including a low concentration (e.g., 0.01%) of a non-ionic surfactant like Triton X-100 or Tween-20 in the assay buffer. This can help prevent non-specific aggregation of both the compound and proteins. You must first confirm the surfactant does not inhibit your target.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Drug Development & Delivery. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 323-332. [Link]

  • Vogensen, S. B., et al. (2013). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Current Pharmaceutical Design, 19(35), 6275-6291. [Link]

  • Kramer, B. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 549-555. [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(9), 11355-11374. [Link]

  • Li, P., & Zhao, L. (2007). Solubilization techniques used for poorly water-soluble drugs. Drug Discovery Today, 12(7-8), 324-331. [Link]

  • Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60-63. [Link]

  • Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

  • de Oliveira, L. F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics, 47(1), 74-80. [Link]

  • Czekala, L., et al. (2012). In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent. Toxicology in Vitro, 26(8), 1341-1348. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. (n.d.). PharmaCompass.com. [Link]

  • Solubilizing Excipients Guide. (n.d.). Scribd. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2013). ResearchGate. [Link]

  • Schick, P., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(9), 1341. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Streng, W. H. (1984). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. [Link]

  • Preparing Solutions. (2021). Chemistry LibreTexts. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2019). Journal of Pharmaceutical Investigation, 49(3), 285-293. [Link]

  • Solution-making strategies & practical advice. (2020). YouTube. [Link]

  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236-8251. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]

  • Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-394. [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020). European Journal of Pharmaceutical Sciences, 152, 105452. [Link]

  • Study of pH-dependent drugs solubility in water. (2011). Semantic Scholar. [Link]

  • Avdeef, A. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 1-19. [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. (2022). Indian Journal of Pharmaceutical Education and Research, 56(4), 1162-1170. [Link]

  • Improving Drug Solubility. (2023). American Journal of Pharmaceutics. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). Mini-Reviews in Medicinal Chemistry, 21(14), 1846-1867. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Archiv der Pharmazie, 354(9), e2100114. [Link]

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of 1,8-Naphthyridinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridinone-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. My goal is to equip you with the scientific rationale and practical methodologies to enhance the selectivity and interpret the biological activity of your compounds with higher confidence.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My 1,8-naphthyridinone-based inhibitor is showing a cellular phenotype that doesn't align with the known function of its primary target. What could be the issue?

This is a common challenge in drug discovery and often points towards off-target effects. The 1,8-naphthyridine scaffold is a "privileged structure" known to interact with a variety of biological targets, including topoisomerases and a wide range of protein kinases.[1][2] An unexpected phenotype could arise from your inhibitor interacting with one or more of these unintended proteins. For instance, while your primary target might be a specific kinase, your compound could also be inhibiting other kinases in the same or different signaling pathways, leading to a complex or contradictory cellular response.[3][4]

To begin troubleshooting, it is crucial to differentiate between on-target and off-target effects. A recommended first step is to use a structurally distinct inhibitor of the same primary target. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect. However, if the phenotype is unique to your compound, it strongly suggests the involvement of off-target interactions.

Q2: I'm observing significant toxicity in my cell-based assays at concentrations where my inhibitor should be selective. How can I determine if this is due to off-target effects?

Toxicity at theoretically selective concentrations is a red flag for off-target activity. Here's a systematic approach to investigate this:

  • Dose-Response Analysis: Conduct a detailed dose-response curve for both the intended on-target activity and the observed toxicity. A significant rightward shift in the dose-response for on-target engagement compared to the toxicity curve suggests that the toxicity is mediated by a lower-affinity off-target.

  • Target Engagement in a Cellular Context: It's essential to confirm that your inhibitor is engaging the intended target within the cell at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a protein upon ligand binding in a cellular environment.

  • Genetic Knockdown/Knockout: To definitively link the observed toxicity to an off-target, you can use siRNA or CRISPR/Cas9 to deplete the suspected off-target protein. If the toxicity is rescued in the knockdown or knockout cells, it provides strong evidence that the off-target interaction is responsible for the adverse effect.

Q3: What are the most common off-targets for 1,8-naphthyridinone-based inhibitors?

The off-target profile is highly dependent on the specific substitutions on the 1,8-naphthyridinone core. However, due to the scaffold's ability to mimic the adenine moiety of ATP, protein kinases are a major class of off-targets. For example, some PARP inhibitors with a 1,8-naphthyridinone-like scaffold have been shown to inhibit kinases such as DYRK1s, CDK16, and PIM3 at clinically relevant concentrations.[4]

Additionally, depending on the specific derivative, these compounds can also interact with other enzymes that have a nucleotide-binding pocket. For instance, vosaroxin, a 1,8-naphthyridinone-based topoisomerase II inhibitor, is known for its potent anticancer activity, and while it is designed to be selective, understanding its broader interaction profile is crucial for predicting potential side effects.[5][6][7][8]

TROUBLESHOOTING GUIDES

Guide 1: Investigating and Validating Off-Target Effects

This guide provides a workflow for systematically identifying and validating potential off-target interactions of your 1,8-naphthyridinone-based inhibitor.

G cluster_0 Phase 1: Initial Observation & Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Interpretation & Next Steps phenotype Unexpected Phenotype or Toxicity lit_review Literature & Database Review (e.g., ChEMBL, PubChem) phenotype->lit_review computational In Silico Off-Target Prediction phenotype->computational profiling Biochemical Kinase Profiling computational->profiling Hypothesized Off-Targets cetsa Cellular Thermal Shift Assay (CETSA) profiling->cetsa genetic Genetic Approaches (siRNA/CRISPR) cetsa->genetic interpretation Correlate Biochemical, Cellular, and Phenotypic Data genetic->interpretation Validated Off-Targets sar Structure-Activity Relationship (SAR) for Selectivity interpretation->sar

Caption: Workflow for Investigating Off-Target Effects.

Step 1: In Silico Off-Target Prediction

Before embarking on extensive wet-lab experiments, computational tools can provide a valuable predictive assessment of your inhibitor's potential off-targets.

  • Rationale: These methods leverage large databases of known inhibitor-target interactions and protein structures to predict the likelihood of your compound binding to other proteins. This allows you to generate a prioritized list of potential off-targets for experimental validation.

  • Recommended Tools:

    • Kinase-Specific Predictors: Tools like KinasePred can predict the potential inhibitory activity of small molecules against a wide range of kinases.[9]

    • Broad Target Prediction Servers: Publicly available servers such as SuperPred, SwissTargetPrediction, and SEA (Similarity Ensemble Approach) can predict potential targets based on ligand similarity.

  • Workflow:

    • Input the chemical structure of your 1,8-naphthyridinone inhibitor (e.g., in SMILES format) into the chosen prediction tool.

    • Analyze the output, which will typically be a ranked list of potential protein targets with associated confidence scores.

    • Prioritize targets for experimental validation based on high confidence scores and biological relevance to your observed phenotype.

Step 2: Biochemical Kinase Profiling

Biochemical kinase profiling is a high-throughput method to screen your inhibitor against a large panel of purified kinases.

  • Rationale: This provides a broad overview of your inhibitor's selectivity across the kinome and can identify off-target kinases with high affinity.

  • Experimental Protocol: Kinase Profiling

    • Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a diverse panel of kinases.

      • Recommended Services: Eurofins Discovery (KinaseProfiler™), Reaction Biology (HotSpot™), Promega (Kinase Selectivity Profiling Services), and Pharmaron offer extensive and customizable panels.[9][10][11][12]

    • Determine Inhibitor Concentration: It is advisable to screen at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.

    • Data Analysis: The service will provide data as percent inhibition for each kinase. Focus on kinases that show significant inhibition (typically >50% or >75%, depending on the desired stringency).

    • Follow-up: For hits identified in the initial screen, perform dose-response experiments to determine the IC50 values for the off-target kinases.

Step 3: Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your inhibitor binds to the predicted on- and off-targets in a more physiologically relevant cellular environment.

  • Rationale: A positive result in CETSA indicates that your compound can penetrate the cell membrane and engage with the target protein.

  • Experimental Protocol: CETSA

    • Cell Treatment: Treat your cell line of interest with your inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

    • Data Analysis: A positive target engagement will result in a thermal stabilization of the protein, leading to a shift in its melting curve to a higher temperature in the inhibitor-treated samples compared to the control.

Step 4: Genetic Validation (siRNA/CRISPR)

Genetic approaches are the gold standard for confirming that a specific off-target is responsible for an observed cellular phenotype.

  • Rationale: By reducing or eliminating the expression of the off-target protein, you can determine if the phenotype is dependent on its presence.

  • Experimental Protocol: siRNA Knockdown

    • siRNA Design and Controls: Design or purchase at least two independent siRNAs targeting your off-target of interest. Include a non-targeting (scrambled) siRNA as a negative control.

    • Transfection: Transfect your cells with the siRNAs using a suitable transfection reagent.

    • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blotting or qRT-PCR.

    • Phenotypic Assay: Treat the knockdown and control cells with your 1,8-naphthyridinone inhibitor and perform your phenotypic assay.

    • Data Analysis: If the phenotype is rescued or significantly diminished in the off-target knockdown cells compared to the control cells, it provides strong evidence that the off-target interaction is responsible for the observed effect.

Guide 2: Medicinal Chemistry Strategies for Improving Selectivity

Once off-target interactions have been identified, medicinal chemistry efforts can be employed to rationally design more selective inhibitors.

G cluster_0 Structural Information cluster_1 Medicinal Chemistry Strategies cluster_2 Outcome on_target On-Target Crystal Structure sbdd Structure-Based Drug Design (SBDD) on_target->sbdd off_target Off-Target Crystal Structure or Homology Model off_target->sbdd inactive_conf Target Inactive Conformations sbdd->inactive_conf covalent Covalent Inhibition inactive_conf->covalent selectivity Improved Inhibitor Selectivity covalent->selectivity

Caption: Medicinal Chemistry Strategies for Enhancing Selectivity.

Strategy 1: Structure-Based Drug Design (SBDD)
  • Causality: By comparing the crystal structures of your on-target and off-target proteins, you can identify differences in the inhibitor binding pockets. Modifications to your 1,8-naphthyridinone scaffold can then be designed to exploit these differences, introducing moieties that form favorable interactions with the on-target protein while creating steric clashes or unfavorable interactions with the off-target.

  • Example: If your on-target kinase has a larger hydrophobic pocket than an off-target kinase, you can add a bulky hydrophobic group to your inhibitor at a position that will fit into the on-target pocket but clash with the smaller pocket of the off-target. A study on 1,6-naphthyridinone derivatives demonstrated that optimizing substituents with the aid of molecular modeling led to improved potency and selectivity for AXL kinase over the highly homologous MET kinase.[13]

Strategy 2: Targeting Inactive Kinase Conformations (Type II Inhibitors)
  • Causality: Many kinases adopt an inactive "DFG-out" conformation, which is generally more diverse across the kinome than the active "DFG-in" state. Designing inhibitors that specifically bind to this inactive conformation can significantly enhance selectivity.

  • Application: For 1,8-naphthyridinone-based kinase inhibitors, this would involve modifying the scaffold to extend into the allosteric pocket that is exposed in the DFG-out conformation. This strategy has been successfully applied to other kinase inhibitor scaffolds to achieve greater selectivity.

Strategy 3: Covalent Inhibition
  • Causality: If an off-target protein has a non-conserved cysteine residue near the inhibitor binding site that is absent in your on-target, you can introduce a reactive "warhead" (e.g., an acrylamide group) to your inhibitor. This will lead to the formation of a covalent bond with the off-target, irreversibly inhibiting it. Conversely, this strategy can be used to enhance on-target potency and selectivity if the on-target possesses a unique, targetable cysteine.

  • Example: A study on benzonaphthyridinone derivatives as Bruton's tyrosine kinase (BTK) inhibitors successfully employed this strategy to develop potent and irreversible inhibitors.[14]

Data Summary Table

The following table provides a hypothetical example of how to present on-target and off-target activity data for a 1,8-naphthyridinone-based inhibitor.

CompoundOn-Target (Kinase X) IC50 (nM)Off-Target (Kinase Y) IC50 (nM)Off-Target (Kinase Z) IC50 (nM)Selectivity (Y/X)Selectivity (Z/X)
Parent Compound 1515050010-fold33-fold
Derivative 1A 20>10,000800>500-fold40-fold
Derivative 2B 12200>10,00017-fold>833-fold

This table illustrates how SAR modifications (Derivatives 1A and 2B) can improve selectivity against different off-targets.

References

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Sunesis Pharmaceuticals. (2016, August 25). Sunesis Announces Publication in "Drugs" Detailing Molecular and Pharmacologic Properties of Vosaroxin. FirstWord Pharma. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Clinical Trials Arena. (2011, March 29). Vosaroxin - Treatment for Myeloid Leukaemia. [Link]

  • Sunesis Pharmaceuticals. (2017, January 23). Sunesis Pharmaceuticals Announces Clinical and Regulatory Updates to SNS-062 and Vosaroxin Programs. FirstWord Pharma. [Link]

  • Giles, F. J., Rizzieri, D. A., Karp, J. E., et al. (2012). A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(13), 3746–3755.
  • Zhuo, L., Wang, Y., Zhang, T., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European journal of medicinal chemistry, 265, 116090.
  • Hotinski, A. K., Lewis, I. D., & Ross, D. M. (2015). Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia. Expert opinion on pharmacotherapy, 16(9), 1395–1402.
  • Tan, Y., Zhang, Y., Wang, A., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European journal of medicinal chemistry, 138, 1035–1047.
  • Antolín, A. A., Jalencas, X., Yelland, T., et al. (2020). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Cell chemical biology, 27(5), 578–591.e6.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2025). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Journal of Molecular Structure.
  • Zhuo, L., Wang, Y., Zhang, T., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy.
  • Sabnis, Y. A., Bivona, T. G., & Shokat, K. M. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 54(16), 5673–5681.

  • Antolín, A. A., Jalencas, X., Yelland, T., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
  • Kumar, A., & Narasimhan, B. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini reviews in medicinal chemistry, 21(5), 586–601.
  • Shen, Y., Chen, J., Feng, Y., et al. (2019). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular cancer therapeutics, 18(11), 1947–1957.
  • Lee, J., Kim, S., Kim, H., et al. (2015). Novel dihydrobenzofuro[4,5-b][10][16]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells. International journal of oncology, 47(5), 1709–1718.

  • Filimonov, D. A., Lagunin, A. A., & Poroikov, V. V. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in pharmacology, 9, 1121.
  • Al-Suhaimi, K. M., Al-Salahi, R., Al-Qawasmeh, R. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules (Basel, Switzerland), 27(24), 8963.
  • Gower, A., & Loria, J. P. (2017). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment.
  • Loo, R. R., Loo, J. A., & Fletterick, R. J. (2009). Affinity classification of kinase inhibitors by mass spectrometric methods and validation using standard IC(50) measurements. Journal of the American Society for Mass Spectrometry, 20(1), 153–162.
  • Zayed, M. F., Ahmed, H. E. A., & Omar, A. M. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules (Basel, Switzerland), 26(11), 3169.

Sources

Technical Support Center: Enhancing the Metabolic Stability of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the metabolic stability of this important chemical scaffold. Our goal is to equip you with the knowledge to anticipate and overcome common experimental hurdles, thereby accelerating your drug discovery programs.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working to improve the metabolic stability of this compound.

Q1: My this compound analog shows high clearance in human liver microsomes. What are the likely metabolic "hotspots"?

A1: Based on the structure, there are several potential sites of metabolic oxidation. The primary sites of concern for this scaffold are:

  • Oxidation of the 6-methyl group: The benzylic methyl group is a classic "soft spot" for cytochrome P450 (CYP) enzymes, particularly from the CYP3A4 and CYP2D6 families.[1] This can lead to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

  • Aromatic hydroxylation: The naphthyridine ring system, while containing electron-withdrawing nitrogens, can still be susceptible to oxidation.[2] The positions most likely to be hydroxylated are those that are most electron-rich.

  • Lactam hydrolysis: While generally more stable than esters, the lactam ring can undergo hydrolysis, although this is typically a slower metabolic process compared to oxidation.

  • Aldehyde Oxidase (AO) mediated metabolism: N-heterocyclic rings, such as the 1,8-naphthyridine core, are known substrates for aldehyde oxidase, a cytosolic enzyme.[3][4][5] AO typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen.[4]

Q2: I'm not seeing any metabolism in my liver microsome assay. Does this mean my compound is stable?

A2: Not necessarily. While low clearance in liver microsomes is a good sign, it's important to consider the following:

  • Cytosolic Enzymes: Liver microsomes are fractions of the endoplasmic reticulum and primarily contain CYP enzymes.[6][7] They lack cytosolic enzymes like aldehyde oxidase (AO).[4] If AO is the primary metabolic route for your compound, you will not observe clearance in a standard microsomal stability assay.

  • Cofactor Requirements: Standard microsomal stability assays use NADPH as a cofactor for CYP enzymes.[6][7] If your compound is metabolized by other enzymes, such as UDP-glucuronosyltransferases (UGTs) which require UDPGA, you won't see metabolism.[7]

  • Analytical Sensitivity: Ensure your LC-MS/MS method is sensitive enough to detect small decreases in the parent compound.[8][9]

To get a more complete picture, it is advisable to also test your compound in S9 fractions (which contain both microsomal and cytosolic enzymes) or in primary hepatocytes, which are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.[10]

Q3: My compound's metabolic stability is species-dependent. It's stable in rat liver microsomes but not human. What could be the reason?

A3: This is a common and important finding in drug discovery. The primary reasons for species differences in metabolism include:

  • Differences in CYP Isoform Expression and Activity: The relative abundance and specific activity of CYP enzymes can vary significantly between species. For example, the human CYP3A4 is a major drug-metabolizing enzyme, and its rodent orthologs can have different substrate specificities.

  • Aldehyde Oxidase (AO) Differences: There are substantial species differences in the expression and substrate specificity of AO.[11] Rodents have four AOX genes, while humans have only one functional AOX1 gene.[11] This can lead to dramatic differences in the metabolism of N-heterocyclic compounds.

Due to these differences, it is crucial to assess metabolic stability in human-derived systems (microsomes, S9, or hepatocytes) to make the most accurate predictions for clinical outcomes.[12]

Q4: What are the best initial strategies to improve the metabolic stability of my this compound lead compound?

A4: A systematic approach is key. Here are some initial strategies:

  • Metabolite Identification: The first step is to identify the major metabolites being formed. This will pinpoint the metabolic "hotspots" and guide your chemical modifications.

  • Blocking the Site of Metabolism:

    • Methyl Group Modification: If the 6-methyl group is being oxidized, you can try replacing it with a metabolically more stable group. For example, replacing hydrogen atoms with deuterium (the "deuterated drug approach") can slow down CYP-mediated metabolism due to the kinetic isotope effect.[13] Alternatively, replacing the methyl group with a trifluoromethyl group (CF3) or a cyclopropyl group can block metabolism at that site.

    • Aromatic Ring Modification: If aromatic hydroxylation is the issue, you can block the susceptible position with a fluorine or chlorine atom.[14][15] These electron-withdrawing groups can deactivate the ring towards oxidative metabolism.[15][16]

  • Scaffold Hopping: Consider replacing the 1,8-naphthyridin-2(1H)-one core with a different heterocyclic system that has similar pharmacophoric features but improved metabolic stability.[2]

  • Reduce Lipophilicity: Generally, more lipophilic compounds are better substrates for metabolic enzymes.[15] Reducing the lipophilicity (logP or logD) of your compound can sometimes improve metabolic stability.[13]

Troubleshooting Guides

Problem 1: High Variability in In Vitro Metabolic Stability Data
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Compound Solubility 1. Visually inspect the incubation mixture for precipitation. 2. Reduce the final DMSO concentration in the assay (ideally ≤ 0.5%). 3. Pre-incubate the compound in buffer to assess solubility before adding microsomes.If a compound precipitates, its effective concentration available to the enzymes is reduced, leading to an underestimation of clearance and high variability.
Microsomal Protein Concentration 1. Ensure the microsomal protein concentration is consistent across all experiments. 2. Titrate the microsomal protein concentration to find the optimal level for your compound.The rate of metabolism is dependent on the enzyme concentration. Inconsistent protein levels will lead to variable results.
NADPH Regeneration 1. Use an NADPH regenerating system for longer incubation times (>20-30 minutes). 2. Ensure the components of the regenerating system are fresh and active.NADPH is consumed during the reaction.[7] For compounds with slower metabolism, NADPH can be depleted, leading to a non-linear clearance rate and inaccurate half-life calculations.
LC-MS/MS Method Issues 1. Check for ion suppression or enhancement by the matrix. 2. Ensure the internal standard is appropriate and behaves similarly to the analyte.[8] 3. Validate the method for linearity, accuracy, and precision.[9]Matrix effects can interfere with the accurate quantification of the analyte, leading to high variability. A well-validated LC-MS/MS method is crucial for reliable data.[17][18]
Problem 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Potential Cause Troubleshooting Steps Scientific Rationale
Contribution of Cytosolic Enzymes 1. If the compound is more stable in microsomes than hepatocytes, suspect the involvement of cytosolic enzymes like Aldehyde Oxidase (AO). 2. Run an S9 fraction stability assay, which contains both microsomal and cytosolic enzymes.[4]Hepatocytes contain a full complement of metabolic enzymes, including those in the cytosol.[10] Microsomes are enriched in ER-bound enzymes like CYPs.[6] A significant difference in stability points to the involvement of non-microsomal enzymes.
Phase II Metabolism 1. If the compound is more stable in microsomes, consider the possibility of Phase II metabolism (e.g., glucuronidation). 2. Run a microsomal stability assay supplemented with UDPGA to assess glucuronidation.[7]Hepatocytes have active Phase II metabolic pathways. If a compound is rapidly glucuronidated, it will show high clearance in hepatocytes but may be stable in a standard microsomal assay that only uses NADPH.
Compound Uptake into Hepatocytes 1. For highly polar or charged compounds, active transport into hepatocytes might be a rate-limiting step. 2. Assess the permeability of your compound using a Caco-2 or MDCK cell line assay.If a compound cannot efficiently enter the hepatocytes, its apparent metabolic stability will be high, which may not reflect its true intrinsic clearance.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[19]

  • 0.1 M Phosphate Buffer (pH 7.4)[19]

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[19]

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

    • Prepare a microsomal suspension at 0.5 mg/mL in phosphate buffer.[6]

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed microsomal suspension containing the NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN with the internal standard.[6]

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the remaining parent compound concentration.[19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

Diagram 1: Potential Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 6-Methyl-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Oxidation_Methyl Methyl Oxidation (CYP450) Parent->Oxidation_Methyl Hydroxylation_Ring Aromatic Hydroxylation (CYP450) Parent->Hydroxylation_Ring AO_Metabolism Aldehyde Oxidase Metabolism Parent->AO_Metabolism Glucuronidation Glucuronidation (UGTs) Hydroxylation_Ring->Glucuronidation

Caption: Potential Phase I and Phase II metabolic pathways.

Diagram 2: Experimental Workflow for Enhancing Metabolic Stability

Workflow Start Start with Lead Compound Assay In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) Start->Assay Analyze LC-MS/MS Analysis (Parent Depletion) Assay->Analyze Decision Metabolically Stable? Analyze->Decision MetID Metabolite Identification Decision->MetID No End Proceed to In Vivo PK Decision->End Yes SAR Structural Modification (Block Soft Spots) MetID->SAR SAR->Assay

Sources

Technical Support Center: Navigating Resistance to 1,8-Naphthyridinone Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridinone anticancer agents. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with drug resistance. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your experiments.

Introduction to 1,8-Naphthyridinone Anticancer Agents

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] These agents often exert their cytotoxic effects by targeting key cellular machinery involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR), protein kinases, and DNA topoisomerases.[1][3] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical and research challenge, limiting their long-term efficacy.[1] This guide will address the common mechanisms of resistance and provide troubleshooting strategies to overcome them.

Understanding the Roots of Resistance

Resistance to anticancer drugs can be broadly categorized as intrinsic (pre-existing) or acquired (developing after treatment).[4][5][6] For 1,8-naphthyridinone agents, resistance mechanisms often fall into several key categories.[7][8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Key Mechanisms of Resistance.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may be encountering in your research.

I. Inconsistent IC50 Values and Loss of Compound Potency

Question: My 1,8-naphthyridinone agent shows variable IC50 values between experiments, or its potency seems to be decreasing over time in my cell line. What could be the cause?

Answer: This is a common issue that can often be traced back to experimental variables or the development of acquired resistance. Let's break down the troubleshooting process.

Troubleshooting Workflow:

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 2: Troubleshooting Inconsistent IC50 Values.

Detailed Steps & Explanations:

  • Cell Culture Best Practices:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[9]

    • Mycoplasma Contamination: Regularly test for mycoplasma. This common contamination can significantly alter cellular responses to drugs.

    • Growth Phase: Ensure cells are in the logarithmic growth phase when seeding for assays to ensure reproducibility.[9]

  • Assay Protocol Standardization:

    • Seeding Density: Optimize and standardize cell seeding density to avoid issues related to overconfluence or sparse cultures.[9]

    • Edge Effects: Be mindful of "edge effects" in microplates; consider not using the outer wells for critical data points.[9]

    • Controls: Always include positive and negative controls in your assays.[9]

  • Generating a Resistant Cell Line: If you suspect acquired resistance, you may need to formally generate a resistant cell line for further study.[5][9] This typically involves continuous exposure of the parental cell line to gradually increasing concentrations of the 1,8-naphthyridinone agent over several months.[5]

II. Investigating the Mechanism of Resistance

Once you have a confirmed resistant cell line, the next step is to elucidate the underlying mechanism.

Question: How can I determine if my resistant cells are overexpressing efflux pumps?

Answer: Increased drug efflux, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance.[10][11][12]

Experimental Protocol: Efflux Pump Activity Assay (using Rhodamine 123)

This protocol assesses the function of P-gp. A similar approach can be used with substrates for other transporters.

  • Objective: To measure the intracellular accumulation of a fluorescent substrate (Rhodamine 123) in the presence and absence of a known efflux pump inhibitor.

  • Materials:

    • Parental (sensitive) and resistant cell lines

    • Rhodamine 123 (P-gp substrate)

    • Verapamil or other P-gp inhibitor

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed both parental and resistant cells and allow them to adhere overnight.

    • Pre-treat a subset of cells with a P-gp inhibitor (e.g., Verapamil) for 1 hour.

    • Add Rhodamine 123 to all cells (with and without inhibitor) and incubate for 30-60 minutes.

    • Wash the cells with cold PBS to remove extracellular dye.

    • Analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope.

  • Interpreting the Results:

    • Resistant cells will show lower Rhodamine 123 accumulation (lower fluorescence) compared to parental cells.

    • Treatment with a P-gp inhibitor should restore Rhodamine 123 accumulation in the resistant cells, bringing their fluorescence closer to that of the parental cells.

Cell LineTreatmentExpected OutcomeImplication
ParentalRhodamine 123High FluorescenceLow/Normal Efflux
ResistantRhodamine 123Low FluorescenceHigh Efflux
ResistantRhodamine 123 + InhibitorHigh FluorescenceEfflux is Inhibitor-Sensitive (e.g., P-gp mediated)

Question: My 1,8-naphthyridinone agent is a kinase inhibitor. How can I check for target mutations or altered target engagement in my resistant cells?

Answer: Acquired resistance to kinase inhibitors often involves secondary mutations in the target kinase that prevent drug binding.[4][6] Additionally, even without mutations, the drug may not be reaching or binding to its target effectively in the resistant cells.

1. Detecting Target Mutations:

  • Sanger Sequencing: If you have a strong hypothesis about a specific gatekeeper mutation, Sanger sequencing of the target gene's coding region from the parental and resistant cells is a direct and cost-effective approach.

  • Next-Generation Sequencing (NGS): For a more unbiased approach, whole-exome or targeted sequencing can identify a broader range of potential mutations in the target gene and other resistance-related genes.

2. Verifying Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess whether a drug is binding to its target protein in intact cells.[13][14][15] The principle is that a protein becomes more thermally stable when a ligand is bound to it.[14][16]

Experimental Protocol: CETSA Workflow

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

Interpreting CETSA Results: A shift in the melting curve to a higher temperature in the drug-treated cells compared to the vehicle-treated cells indicates that the drug is binding to and stabilizing the target protein.[17] If you see a thermal shift in your sensitive parental cells but not in your resistant cells, it strongly suggests a lack of target engagement in the resistant line.

Question: Could my compound be getting metabolized differently in the resistant cells?

Answer: Altered drug metabolism is another key resistance mechanism.[7] Cancer cells can upregulate enzymes, such as cytochrome P450s (CYPs), that inactivate the drug.[7]

Experimental Protocol: In Vitro Metabolism Assay using Liver Microsomes

While this assay uses liver microsomes as a standard model for metabolism, the principles can be adapted to use cell lysates from your parental and resistant lines.[18][19]

  • Objective: To determine the rate of disappearance of the parent compound when incubated with a source of metabolic enzymes.

  • Materials:

    • 1,8-naphthyridinone agent

    • Human liver microsomes (or cell lysates)[20]

    • NADPH regenerating system (cofactor for CYP enzymes)

    • LC-MS/MS for compound quantification

  • Procedure:

    • Pre-incubate the microsomes (or cell lysate) with the 1,8-naphthyridinone agent at 37°C.[21]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[21]

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction (e.g., with cold acetonitrile).

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Interpreting the Results:

    • A faster rate of disappearance of the parent compound in the resistant cell lysate compared to the parental cell lysate suggests increased metabolic inactivation in the resistant cells.

FAQs

Q1: How do I know if the resistance I'm seeing is specific to my 1,8-naphthyridinone agent or if it's multidrug resistance (MDR)?

  • A1: Test your resistant cell line against other anticancer drugs with different mechanisms of action. If the cells show cross-resistance to a variety of structurally and mechanistically unrelated drugs, it is likely MDR, often associated with increased efflux pump activity.[22]

Q2: What are "bypass pathways" and how can I investigate them?

  • A2: Bypass pathways are alternative signaling routes that cancer cells can activate to circumvent the effect of a targeted drug.[23] For example, if your 1,8-naphthyridinone agent inhibits EGFR, resistant cells might upregulate another receptor tyrosine kinase like MET to maintain downstream signaling. Investigating this often requires techniques like phosphoproteomics or Western blotting for key signaling nodes (e.g., p-AKT, p-ERK) to see if they remain active in resistant cells despite treatment.

Q3: Can I combine my 1,8-naphthyridinone agent with another drug to overcome resistance?

  • A3: Yes, combination therapy is a key strategy to overcome resistance.[4] If you've identified the resistance mechanism, you can choose a rational combination. For example:

    • Efflux Pump Overexpression: Combine with an efflux pump inhibitor.

    • Bypass Pathway Activation: Combine with an inhibitor of the activated bypass pathway.

Conclusion

Addressing resistance to 1,8-naphthyridinone anticancer agents requires a systematic and mechanistically informed approach. By carefully controlling experimental variables and employing targeted assays to investigate potential resistance mechanisms, researchers can gain valuable insights to guide the development of more robust and effective cancer therapies.

References

  • Zhao, J., et al. (2021). Understanding and targeting resistance mechanisms in cancer. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Chemistry & Biodiversity. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]

  • Hassan, M., et al. (2016). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. International Journal of Hematology-Oncology and Stem Cell Research. Available from: [Link]

  • University of Ottawa. (2025). Scientists zero in on cellular mechanism fueling drug-resistant cancers. uOttawa Faculty of Medicine. Available from: [Link]

  • de Oliveira, V. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Shukla, S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available from: [Link]

  • Zhou, S., et al. (2021). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Pharmacological Research. Available from: [Link]

  • Vasan, N., et al. (2022). Anticancer drug resistance: an update and perspective. Molecular Cancer. Available from: [Link]

  • Current Protocols in Pharmacology. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Available from: [Link]

  • Roesch, A., et al. (2013). Overcoming intrinsic multi-drug resistance in melanoma by blocking the mitochondrial respiratory chain of slow-cycling JARID1Bhigh cells. Cancer Cell. Available from: [Link]

  • Vasan, N., et al. (2019). Drug resistance and combating drug resistance in cancer. Science China Life Sciences. Available from: [Link]

  • ResearchGate. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Available from: [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done? Available from: [Link]

  • ACS Chemical Biology. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • National Cancer Institute. (2024). Proteogenomics Study Identifies Cancer Drug Targets. Available from: [Link]

  • ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • eScholarship.org. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Available from: [Link]

  • ScienceDirect. How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Available from: [Link]

  • Bukowski, K., et al. (2013). Mechanisms and insights into drug resistance in cancer. Frontiers in Oncology. Available from: [Link]

  • ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available from: [Link]

  • A*STAR. (2026). Newly discovered survival pathway explains stubborn EGFR-driven lung cancers. Available from: [Link]

  • Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • Nikolaus, T., et al. (2011). Current Status of Methods to Assess Cancer Drug Resistance. International Journal of Cancer. Available from: [Link]

  • AACR Journals. (2022). Cancer Mutations Converge on a Collection of Protein Assemblies to Predict Resistance to Replication Stress. Molecular Cancer Research. Available from: [Link]

  • ACS Publications. (2006). A 96-Well Efflux Assay To Identify ABCG2 Substrates Using a Stably Transfected MDCK II Cell Line. Molecular Pharmaceutics. Available from: [Link]

  • EurekAlert! (2026). Hollings researchers reveal why some pancreatic tumors behave differently. Available from: [Link]

  • PubMed. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available from: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link]

  • YouTube. Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Available from: [Link]

  • MDPI. (2023). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. Metabolites. Available from: [Link]

  • PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • ResearchGate. What tests can be performed to check the effect of drug on cancer cell line? Available from: [Link]

Sources

Technical Support Center: Enhancing the In Vivo Bioavailability of 1,8-Naphthyridinone Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in advancing 1,8-naphthyridinone-based drug candidates. This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during preclinical development, with a specific focus on overcoming obstacles to achieve optimal in vivo bioavailability.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of 1,8-naphthyridinone drug candidates.

Q1: What are the primary challenges affecting the oral bioavailability of 1,8-naphthyridinone compounds?

A1: The primary hurdles to achieving adequate oral bioavailability with 1,8-naphthyridinone derivatives typically stem from three key areas:

  • Poor Aqueous Solubility: Many compounds within this class exhibit low solubility in aqueous media, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2] For instance, nalidixic acid, a first-generation quinolone antibiotic with a 1,8-naphthyridinone core, is practically insoluble in water.[3]

  • First-Pass Metabolism: These compounds can be subject to extensive metabolism in the gut wall and liver before reaching systemic circulation. Key metabolic pathways include hydroxylation and subsequent glucuronidation, which can significantly reduce the amount of active drug.[4]

  • Efflux Transporter Activity: 1,8-Naphthyridinone derivatives may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen, thereby limiting absorption.

Q2: How is the Biopharmaceutics Classification System (BCS) applied to 1,8-naphthyridinone drug candidates?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] This classification is crucial for predicting the likely challenges to oral bioavailability. Nalidixic acid, a well-studied 1,8-naphthyridinone, is classified as a BCS Class 2 compound, characterized by low solubility and high permeability.[5] This classification suggests that formulation strategies aimed at improving solubility and dissolution rate are likely to have the most significant impact on enhancing its oral bioavailability.[1][2]

Q3: What are the initial formulation strategies to consider for a new 1,8-naphthyridinone candidate with suspected low bioavailability?

A3: For a new 1,8-naphthyridinone candidate, particularly one predicted to be in BCS Class 2 or 4, the initial focus should be on enhancing solubility and dissolution. Promising starting points include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[1] For nalidixic acid, solid dispersions using carriers like polyvinylpyrrolidone (PVP) and beta-cyclodextrin (BCD) have been shown to significantly increase its dissolution rate.[1]

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution.[6] Nanoformulations of nalidixic acid derivatives have been successfully prepared using techniques like high-energy ultrasonic disintegration.[7]

  • Lipid-Based Formulations: These formulations can enhance the solubility of lipophilic drugs and may also facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[6]

II. Troubleshooting Guides

This section provides detailed guidance for addressing specific experimental issues you may encounter.

Troubleshooting Scenario 1: Low and Variable Oral Exposure in Preclinical Animal Models

Problem: You have administered your 1,8-naphthyridinone drug candidate as a simple suspension to a cohort of rats, and the resulting pharmacokinetic (PK) data shows low Cmax and high variability between subjects.

Potential Causes and Solutions:

1. Poor Aqueous Solubility and Slow Dissolution

  • Causality: The low solubility of your compound is likely the primary reason for poor absorption. High inter-subject variability often arises from differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal pH) that have a more pronounced effect on poorly soluble drugs.

  • Experimental Workflow:

  • Detailed Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

    • Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Dissolution: Dissolve both your 1,8-naphthyridinone compound and the carrier in a common volatile solvent (e.g., methanol, ethanol). A typical drug-to-carrier ratio to start with is 1:4 (w/w).

    • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Drying and Pulverization: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent. Gently pulverize the dried mass into a fine powder using a mortar and pestle.

    • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

    • In Vitro Dissolution Testing: Perform dissolution studies in a relevant buffer (e.g., simulated gastric fluid, pH 1.2; simulated intestinal fluid, pH 6.8) and compare the dissolution profile to that of the unformulated drug.

2. Extensive First-Pass Metabolism

  • Causality: Your compound may be rapidly metabolized in the liver and/or intestinal wall. For 1,8-naphthyridinones, hydroxylation followed by glucuronidation is a known metabolic pathway. [4]This can lead to low systemic exposure of the parent drug.

  • Experimental Workflow:

    Caption: Investigating high first-pass metabolism.

  • Data Presentation: Example of Metabolic Stability Data

CompoundLiver MicrosomesHalf-life (min)Intrinsic Clearance (µL/min/mg protein)
Your Candidate Rat1546.2
Your Candidate Human2527.7
Propranolol (Control) Rat2034.7
Propranolol (Control) Human3023.1
  • Insight: The short half-life in liver microsomes suggests that your compound is susceptible to rapid metabolism. This provides a strong rationale for investigating metabolic pathways in more detail.

Troubleshooting Scenario 2: Promising In Vitro Dissolution but Poor In Vivo Correlation

Problem: You have developed a formulation that shows excellent dissolution in vitro, but the in vivo PK study in dogs still results in lower than expected bioavailability.

Potential Causes and Solutions:

1. Efflux Transporter Substrate

  • Causality: Even if your drug is in solution in the GI tract, it may be actively transported out of the intestinal cells by efflux pumps like P-glycoprotein (P-gp). This can significantly limit its absorption.

  • Experimental Workflow:

    Caption: Investigating efflux transporter involvement.

2. In Vivo Precipitation

  • Causality: Your formulation may create a supersaturated solution of the drug in the GI tract, which can then precipitate out into a less soluble, less absorbable form.

  • Experimental Workflow:

    • Simulated GI Fluid Transfer Model:

      • Dissolve your formulation in simulated gastric fluid (SGF, pH 1.2).

      • After a set time (e.g., 30 minutes), transfer the solution to simulated intestinal fluid (SIF, pH 6.8).

      • Monitor the concentration of the dissolved drug over time. A rapid decrease in concentration suggests precipitation.

    • Inclusion of Precipitation Inhibitors: If precipitation is observed, consider adding precipitation inhibitors to your formulation. These are polymers that can help maintain the drug in a supersaturated state for a longer period. Examples include hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP).

III. Case Study: Improving the Bioavailability of Nalidixic Acid

Nalidixic acid, a BCS Class 2 1,8-naphthyridinone, serves as an excellent model for understanding and overcoming bioavailability challenges.

  • The Challenge: Nalidixic acid's low aqueous solubility (0.1 g/L at 23°C) and slow dissolution rate lead to poor oral bioavailability. [2][8]* Formulation Solution: Solid Dispersions

    • Rationale: By dispersing nalidixic acid in a water-soluble carrier, it is possible to reduce its crystallinity and enhance its dissolution rate.

    • Example Formulation: A solid dispersion of nalidixic acid with polyvinylpyrrolidone (PVP) prepared by the solvent evaporation method has demonstrated a significant increase in dissolution rate compared to the pure drug. [1]* Metabolic Considerations: Nalidixic acid is metabolized in humans through hydroxylation to 7-hydroxymethylnalidixic acid, which is then further oxidized to 7-carboxynalidixic acid. Both the parent drug and its hydroxylated metabolite undergo glucuronidation. [4]Approximately 42% of a dose of nalidixic acid is glucuronidated. [4]This extensive metabolism contributes to its short half-life and the need for frequent dosing.

  • Preclinical Pharmacokinetics (Illustrative Data based on Literature Principles):

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg*hr/mL)
Nalidixic Acid Suspension Rat505.22.025.8
Nalidixic Acid-PVP Solid Dispersion Rat5015.61.078.5
  • Interpretation: The solid dispersion formulation leads to a ~3-fold increase in Cmax and AUC, with a faster Tmax, indicating more rapid and complete absorption. This data strongly supports the hypothesis that solubility and dissolution are the rate-limiting steps for the oral absorption of nalidixic acid.

IV. References

  • Nalidixic Acid / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

  • Dissolution behavior of nalidixic acid solid dispersions using water soluble dispersion carriers. ResearchGate. [Link]

  • Details of the Drug | DrugMAP. [Link]

  • dissolution behaviour of nalidixic acid solid dispersions using water soluble dispersion carriers. [Link]

  • Toxicity and carcinogenicity studies of nalidixic acid in rodents. PubMed. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Nalidixic Acid and the Metabolism of Escherichia coli. ASM Journals. [Link]

  • Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation. PubMed. [Link]

  • Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine. PMC. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1][2] Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of agents with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4][5][6] This guide focuses on a specific and promising subset: analogs of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

The rationale for investigating this particular scaffold stems from its potential to yield highly selective and potent inhibitors of key biological targets. Notably, substituted 1,8-naphthyridin-2(1H)-ones have emerged as highly selective inhibitors of phosphodiesterase IV (PDE4), an enzyme critically involved in inflammatory pathways.[7] Furthermore, modifications of the 1,8-naphthyridine core have yielded potent anticancer agents that function through mechanisms like topoisomerase II inhibition.[8][9]

This document provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.

Core Scaffold: Synthesis and Rationale

The foundational structure, this compound, serves as an excellent starting point for medicinal chemistry campaigns due to its rigid bicyclic core, which allows for the precise spatial orientation of substituents, and its synthetic tractability.

General Synthetic Approach

The synthesis of 1,8-naphthyridin-2(1H)-one derivatives typically involves a multi-step sequence, often culminating in a cyclization reaction to form the core bicyclic system. A common and adaptable method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For the dihydro- a key step is often the cyclization of a substituted aminopyridine with an appropriate acrylic acid derivative.

Below is a generalized workflow for the synthesis of the target analogs.

Synthetic_Workflow A Starting Materials (e.g., Substituted 2-aminopyridine) B Reaction with α,β-unsaturated ester A->B Step 1 C Michael Addition B->C Step 2 D Intramolecular Cyclization (e.g., via heating or acid catalysis) C->D Step 3 E Core Scaffold (this compound) D->E Step 4 F Functional Group Interconversion / Substitution (R1, R2, etc.) E->F Step 5 G Target Analogs F->G Step 6

Caption: Generalized synthetic workflow for analog production.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents on the naphthyridine core. The following sections dissect the SAR based on primary biological targets.

Phosphodiesterase IV (PDE4) Inhibition

PDE4 is a crucial enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates numerous cellular responses, including the relaxation of airway smooth muscle and the inhibition of inflammatory cell activity.[10] Selective PDE4 inhibitors are therefore valuable therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7][10] Substituted 1,8-naphthyridin-2(1H)-ones have been identified as a novel class of potent and selective PDE4 inhibitors.[7]

The SAR for PDE4 inhibition can be summarized as follows:

  • N-1 Position: Substitution at the N-1 position is critical for activity. Small alkyl or cycloalkyl groups are often favored. The choice of substituent here can influence potency and metabolic stability.

  • C-3 and C-4 Positions: The dihydro nature of the ring between C-3 and C-4 is a key feature. Modifications at these positions, such as the introduction of spirocycles or gem-dimethyl groups, can modulate potency and physical properties.

  • C-6 Position: The methyl group at the C-6 position appears to be beneficial for potent PDE4 inhibition. Exploration of other small alkyl or electron-withdrawing groups at this position could further refine activity.

  • C-7 Position: This position is a key vector for achieving selectivity and potency. Bulky and lipophilic groups, often containing a catechol-like moiety (e.g., 3-cyclopentyloxy-4-methoxyphenyl), are known to interact with a key hydrophobic pocket in the PDE4 active site. This interaction is a hallmark of many potent PDE4 inhibitors.

Table 1: Illustrative SAR Data for PDE4 Inhibition

Compound IDN-1 SubstituentC-7 SubstituentPDE4 IC₅₀ (nM)
Ref-1 -H-H>10,000
A-1 -CH₃-H1,500
A-2 -Cyclopropyl-H980
A-3 -Cyclopropyl3-Cyclopentyloxy-4-methoxyphenyl0.8
A-4 -Cyclopropyl3,4-Dimethoxyphenyl5.2
A-5 -Ethyl3-Cyclopentyloxy-4-methoxyphenyl1.1

Note: Data are illustrative, based on established trends for PDE4 inhibitors.

Anticancer Activity

Derivatives of the broader 1,8-naphthyridine class have demonstrated significant cytotoxic activity against various human cancer cell lines, including leukemia, prostate, and cervical cancer.[9] The primary mechanism often involves the inhibition of essential enzymes like topoisomerase II or the disruption of tubulin polymerization.[2][8]

Key SAR insights for anticancer activity include:

  • C-2 Position: The introduction of aryl groups, particularly a naphthyl ring, at the C-2 position has been shown to dramatically enhance cytotoxic potency across multiple cell lines.[9] Phenyl rings with specific methoxy substitution patterns (e.g., 2',4'-dimethoxy) also confer strong activity.[9]

  • C-6 Position: In certain contexts, a methyl group at the C-6 position was found to be more potent than other substituents against HeLa cervical cancer cells.[9]

  • C-7 Position: Modifications at this position, such as the introduction of substituted piperazinyl groups, have been explored to improve potency and drug-like properties, a strategy borrowed from the development of quinolone antibiotics.[6]

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Naphthyridine Analogs

Compound IDC-2 SubstituentC-6 SubstituentHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)
B-1 3',4'-Dimethoxyphenyl-H28.512.145.3
B-2 3',4'-Dimethoxyphenyl-CH₃4.11.915.6
B-3 2-Naphthyl-H2.61.58.9
B-4 2-Naphthyl-CH₃0.7 0.8 5.1
Colchicine(Reference Drug)3.51.17.4

Data adapted from trends reported in the literature for related naphthyridine derivatives.[9]

Key Biological Pathways and Mechanisms

The therapeutic effects of these analogs are rooted in their ability to modulate specific signaling pathways.

cAMP/PDE4 Signaling Pathway

Inhibition of PDE4 prevents the breakdown of cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that mediate anti-inflammatory effects and smooth muscle relaxation.

PDE4_Pathway cluster_cell Cell Interior ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Response Anti-inflammatory Effects & Muscle Relaxation PKA->Response Leads to Analog Naphthyridinone Analog Analog->PDE4 Inhibits

Caption: Inhibition of the PDE4 signaling pathway.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, rigorous and well-defined experimental protocols are essential.

Protocol: In Vitro PDE4 Inhibition Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human PDE4 enzyme.

Objective: To quantify the potency of this compound analogs as PDE4 inhibitors.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase (from Crotalus atrox)

  • Phosphate-buffered saline (PBS)

  • Malachite green reagent

  • Test compounds dissolved in DMSO

  • 96-well microplates

Workflow:

Assay_Workflow A 1. Compound Preparation Prepare serial dilutions of test compounds in DMSO. B 2. Reaction Setup Add PDE4 enzyme, assay buffer, and diluted compounds to wells. A->B C 3. Pre-incubation Incubate for 15 minutes at 30°C. B->C D 4. Initiate Reaction Add cAMP substrate to all wells to start the enzymatic reaction. C->D E 5. Incubation Incubate for 30 minutes at 30°C. D->E F 6. Stop & Convert Add 5'-Nucleotidase to convert AMP product to adenosine and inorganic phosphate (Pi). E->F G 7. Color Development Add Malachite Green reagent, which reacts with Pi to produce a colored complex. F->G H 8. Readout Measure absorbance at 620 nm using a plate reader. G->H I 9. Data Analysis Calculate % inhibition and determine IC50 values using non-linear regression. H->I

Caption: Workflow for the in vitro PDE4 inhibition assay.

Self-Validation and Causality:

  • Controls: The protocol's integrity is validated by including positive controls (a known PDE4 inhibitor like Roflumilast) and negative controls (DMSO vehicle). This confirms enzyme activity and establishes the baseline for inhibition calculations.

  • Enzyme Titration: The choice of enzyme concentration is critical. It is determined empirically to ensure the reaction proceeds linearly within the incubation time and that substrate depletion does not exceed 20%, a standard practice to maintain Michaelis-Menten kinetics.

  • Mechanism: The two-step enzymatic reaction (PDE4 followed by 5'-nucleotidase) is a classic design. It ensures that the final colorimetric signal (from inorganic phosphate) is directly and stoichiometrically proportional to the activity of the target enzyme, PDE4. This direct linkage provides a robust and reliable measure of inhibition.

Comparative Analysis with Alternatives

The this compound scaffold offers distinct advantages over existing agents.

  • vs. Theophylline (Non-selective PDE inhibitor): Theophylline, a classic treatment for asthma, inhibits all PDE isozymes, leading to a narrow therapeutic window and significant side effects (e.g., cardiac arrhythmias, seizures). The high selectivity of the naphthyridinone analogs for PDE4, as suggested by initial studies, promises a much-improved safety profile.[7][10]

  • vs. Roflumilast (Selective PDE4 inhibitor): While Roflumilast is an effective PDE4 inhibitor, the novel chemical structure of the naphthyridinone series provides new intellectual property opportunities and may offer a different side-effect profile, potentially avoiding the gastrointestinal issues associated with current PDE4 inhibitors.[7]

  • vs. Colchicine/Vosaroxin (Anticancer Agents): Compared to microtubule inhibitors like colchicine or established topoisomerase inhibitors like vosaroxin, novel naphthyridine analogs may exhibit different resistance profiles or improved efficacy against specific tumor types, justifying further investigation.[9]

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a scaffold of significant therapeutic promise. The strategic placement of substituents allows for the fine-tuning of biological activity, yielding potent and selective inhibitors of PDE4 and potent cytotoxic agents against cancer cells.

Key takeaways from this guide include:

  • The C-7 position is a critical hotspot for achieving high-potency PDE4 inhibition.

  • The C-2 position is paramount for enhancing anticancer cytotoxicity, with aryl and naphthyl groups being highly effective.

  • The core dihydro-naphthyridinone structure represents a novel and valuable chemical space compared to existing drugs.

Future research should focus on in-depth in vitro and in vivo investigations to validate these theoretical and preliminary findings.[8] This includes comprehensive pharmacokinetic profiling (ADME studies), assessment of efficacy in animal models of inflammation and cancer, and further optimization to enhance drug-like properties. The insights provided herein offer a robust framework for guiding the next phase of discovery and development for this promising class of compounds.

References

  • Unknown. (n.d.). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Google Cloud.
  • Unknown. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II | Journal of Bio-X Research - MedNexus. Google Cloud.
  • Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (n.d.). SAR of 1,8‐naphthyridine derivative as mGlu5 receptor antagonist. ResearchGate.
  • Unknown. (2010, March 30). QSAR Study of Anticancer Agents: 1,8-Naphthyridine Derivatives | Asian Journal of Chemistry. Google Cloud.
  • Unknown. (2025, August 25). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | CoLab. Google Cloud.
  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Google Cloud.
  • Abu-Melha, S. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Google Cloud.
  • Unknown. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar. Google Cloud.
  • Unknown. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. Google Cloud.
  • Unknown. (2025, August 6). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.
  • Roberts, R. S., Sevilla, S., Ferrer, M., Taltavull, J., Hernández, B., Segarra, V., Gràcia, J., Lehner, M. D., Gavaldà, A., Andrés, M., Cabedo, J., Vilella, D., Eichhorn, P., Calama, E., Carcasona, C., & Miralpeix, M. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure–Activity Relationships. Sci-Hub.
  • Unknown. (n.d.). This compound. Amerigo Scientific.
  • Unknown. (n.d.). Sigma Aldrich this compound. Fisher Scientific.
  • Unknown. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. Google Cloud.
  • Unknown. (n.d.). The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide. Benchchem.
  • Unknown. (n.d.). Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. Google Cloud.

Sources

A Comparative Analysis of the Cytotoxicity of 1,8-Naphthyridinone Isomers: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug development, the quest for novel scaffolds with potent and selective anticancer activity is perpetual. Among the privileged heterocyclic structures, the 1,8-naphthyridinone core has emerged as a promising pharmacophore, forming the backbone of numerous compounds with significant cytotoxic profiles. However, the therapeutic potential of this scaffold is intricately linked to its isomeric and substitution patterns. This guide provides a comprehensive comparative analysis of the cytotoxicity of different 1,8-naphthyridinone isomers, delving into the underlying structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.

The Significance of Isomeric Variation in 1,8-Naphthyridinone Cytotoxicity

The 1,8-naphthyridine framework, a bicyclic heteroaromatic system, offers a versatile template for medicinal chemists. The arrangement of nitrogen atoms and the potential for diverse substitutions at various positions give rise to a vast chemical space. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit remarkably different biological activities. This is particularly true for 1,8-naphthyridinones, where subtle changes in substituent placement can profoundly impact their interaction with biological targets, leading to significant variations in cytotoxicity.

Our analysis of the existing literature reveals that the cytotoxic potency of 1,8-naphthyridinone derivatives is not solely dependent on the nature of the substituent but also critically on its position on the naphthyridinone ring. This underscores the importance of a systematic exploration of the isomeric landscape in the design of novel anticancer agents.

Comparative Cytotoxicity of 1,8-Naphthyridinone Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridinone derivatives against a panel of human cancer cell lines, showcasing the impact of isomeric substitutions.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 1 2-(naphthalen-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-oneHeLa (Cervical)0.7[1]
HL-60 (Leukemia)0.1[1]
PC-3 (Prostate)5.1[1]
Compound 2 2-(2',4'-dimethoxyphenyl)-6-methyl-1,8-naphthyridin-4(1H)-oneHeLa (Cervical)Potent (More than colchicine)[1]
Compound 3 2-(3',4'-dimethoxyphenyl)-5,7-dimethyl-1,8-naphthyridin-4(1H)-oneHL-60 (Leukemia)Potent[1]
Compound 4d 2-phenyl-3-(...)-7-methyl-1,8-naphthyridineMCF7 (Breast)1.68[2]
Compound 8d 2-phenyl-3-(...)-7-methyl-1,8-naphthyridineMCF7 (Breast)1.62[2]
Compound 10c 2-phenyl-3-(...)-7-methyl-1,8-naphthyridineMCF7 (Breast)1.47[2]

Analysis of Structure-Activity Relationships (SAR):

The data presented above, along with broader studies, allows for the deduction of several key structure-activity relationships for 1,8-naphthyridinone cytotoxicity:

  • Substitution at the C-2 Position: The presence of a bulky, lipophilic group, such as a naphthyl ring, at the C-2 position is consistently associated with enhanced cytotoxic activity across multiple cancer cell lines.[1] This suggests that this position is crucial for target engagement, potentially through hydrophobic interactions.

  • Methylation of the Naphthyridinone Core: Methyl substitution on the naphthyridinone ring, particularly at the C-6 and C-7 positions, has been shown to increase potency compared to unsubstituted or C-5 substituted analogs.[1] The presence of methyl groups at both C-5 and C-7, however, can lead to a decrease in activity.[1]

  • Aryl Substituent Orientation: For 2-phenyl-1,8-naphthyridin-4-ones, the substitution pattern on the phenyl ring is critical. A methoxy group at the 3'-position confers potent cytotoxicity, while substitutions at the 2' or 4'-positions tend to reduce or abolish activity.[3] This highlights the specific steric and electronic requirements of the target's binding pocket.

While the majority of research has focused on the 1,8-naphthyridinone scaffold, other naphthyridine isomers also exhibit interesting biological activities.[4][5] For instance, derivatives of 1,5-naphthyridine and 1,6-naphthyridine have been investigated for their anticancer and antimicrobial properties.[6][7] However, a direct and systematic comparative analysis of the cytotoxicity of a consistent set of derivatives across all naphthyridinone isomers is still a relatively unexplored area, representing a significant opportunity for future drug discovery efforts.

Unraveling the Mechanism of Action: How 1,8-Naphthyridinones Induce Cell Death

The cytotoxic effects of 1,8-naphthyridinone derivatives are primarily attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).

Inhibition of Topoisomerase II

A key mechanism of action for many potent 1,8-naphthyridinone-based anticancer agents is the inhibition of topoisomerase II.[8][9] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, which are highly toxic to proliferating cancer cells.

Topoisomerase_II_Inhibition cluster_nucleus Cell Nucleus DNA_Replication DNA Replication & Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II resolves supercoiling DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks leads to accumulation of Apoptosis_Signal Apoptotic Signaling DNA_Breaks->Apoptosis_Signal triggers 1,8-Naphthyridinone 1,8-Naphthyridinone Isomer 1,8-Naphthyridinone->Topoisomerase_II inhibits

Caption: Inhibition of Topoisomerase II by 1,8-Naphthyridinone Isomers.

Induction of Apoptosis

The accumulation of DNA damage triggers cellular stress responses that converge on the apoptotic machinery. Apoptosis can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[10][11] Evidence suggests that 1,8-naphthyridinone derivatives can activate the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[12]

Apoptosis_Pathway cluster_main Apoptosis Induction by 1,8-Naphthyridinones Naphthyridinone 1,8-Naphthyridinone Derivative DNA_Damage DNA Damage Naphthyridinone->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria activates intrinsic pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Activated by 1,8-Naphthyridinones.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for key assays used in the evaluation of 1,8-naphthyridinone isomers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridinone isomers and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with 1,8-Naphthyridinone Isomers Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate 3-4h MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent Incubation_3->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Analysis by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust method to quantify apoptotic and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the 1,8-naphthyridinone isomers at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Cell cycle analysis using propidium iodide staining and flow cytometry allows for the determination of the cell cycle phase at which a compound exerts its effects.[15] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 1,8-naphthyridinone scaffold represents a highly promising platform for the development of novel anticancer agents. This guide has highlighted the critical role of isomeric and substitution patterns in dictating the cytotoxic potency of these compounds. The primary mechanisms of action involve the inhibition of topoisomerase II and the induction of apoptosis, leading to cell cycle arrest and programmed cell death.

Future research in this area should focus on a more systematic and direct comparative analysis of the various naphthyridinone isomers to fully elucidate their relative therapeutic potential. A deeper understanding of the specific molecular interactions between these isomers and their biological targets will be instrumental in the rational design of next-generation 1,8-naphthyridinone-based drugs with enhanced efficacy and selectivity for cancer cells. The detailed experimental protocols provided herein offer a robust framework for conducting these crucial investigations, ensuring the generation of high-quality, reproducible data to drive the field forward.

References

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • Badawneh, M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Kim, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health. Available at: [Link]

  • Conde, J., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • de Oliveira, L. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. Available at: [Link]

  • de Oliveira, L. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. Available at: [Link]

  • Gour, H., et al. (2006). Cytotoxicity of 5H-Dibenzo[c,h][2][16]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs. ResearchGate. Available at: [Link]

  • Krajewska, U., & Rozalski, M. (2020). Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health. Available at: [Link]

  • Chen, K., et al. (1997). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. Available at: [Link]

  • Witek, K., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. National Institutes of Health. Available at: [Link]

  • Parrish, A. B., et al. (2023). Biochemistry, Extrinsic Pathway of Apoptosis. National Institutes of Health. Available at: [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available at: [Link]

  • Bio-Strand. (2024). Mechanisms of Apoptosis ; Initiation pathway and Execution pathway Phase. YouTube. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. Available at: [Link]

  • El-Deeb, I. M. (2023). MTT (Assay protocol. Protocols.io. Available at: [Link]

  • Uddin, S., et al. (2015). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. National Institutes of Health. Available at: [Link]

Sources

Validating Anticancer Mechanisms: A Comparative Guide to Molecular Docking of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a science. It demands rigorous, multi-faceted validation at every stage. This guide provides an in-depth, technical walkthrough for validating the hypothesized anticancer mechanism of a novel compound, 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one , using molecular docking as a powerful in silico predictive tool.

While the broader 1,8-naphthyridine scaffold is recognized for its wide range of biological activities, including anticancer effects, the specific molecular target of this particular derivative is not yet elucidated in public literature.[1][2] This scenario is common in early-stage drug discovery. Therefore, this guide will simulate a real-world research workflow: we will posit a scientifically plausible target based on the activity of analogous structures and then detail the process of validating this hypothesis through computational means, comparing our virtual results against established experimental data of known drugs.

The Hypothesis: Targeting the Molecular Chaperone Hsp90

Heat Shock Protein 90 (Hsp90) is a compelling target for cancer therapy.[2] It is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a multitude of "client" proteins, many of which are critical oncoproteins that drive tumor growth and survival, such as EGFR, Akt, and ErbB2.[3][4] Inhibiting Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[4] Given that various heterocyclic compounds, including those with structures analogous to naphthyridinones, have been identified as Hsp90 inhibitors, we hypothesize that This compound exerts its anticancer effect by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. [5]

This guide will now proceed to validate this hypothesis using a rigorous, self-validating molecular docking protocol and compare the predicted binding affinity with that of well-established, clinically evaluated Hsp90 inhibitors.

The In Silico Validation Workflow

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[6] A robust docking workflow is not merely about generating a score; it's about building confidence in the predictive power of the model.

cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison p1 Step 1: Target Selection & Preparation (Human Hsp90α, PDB ID: 1UY6) p2 Step 2: Ligand Preparation (Test Compound & Comparators) p1->p2 Input for Docking d1 Step 3: Protocol Validation (Re-docking of Co-crystallized Ligand) p1->d1 Reference Structure d2 Step 4: Molecular Docking Simulation (Test Compound vs. Hsp90) p2->d2 d1->d2 Validated Protocol a1 Step 5: Analysis of Docking Results (Binding Energy, Pose, Interactions) d2->a1 Docking Output a2 Step 6: Comparative Analysis (In Silico vs. Experimental IC50 Data) a1->a2 Predicted Affinity a3 Conclusion (Hypothesis Validation) a2->a3 Strength of Evidence

Caption: Workflow for the in silico validation of a hypothesized drug-target interaction.

Experimental Protocol: Molecular Docking

This protocol outlines the necessary steps for a comprehensive molecular docking study. The causality behind each choice is explained to ensure scientific rigor.

Part 1: Target Protein Preparation
  • Selection of Crystal Structure: We will use the crystal structure of the N-terminal domain of human Hsp90α. The structure with PDB ID: 1UY6 is selected because it is co-crystallized with a known inhibitor, which is essential for the protocol validation step.[7]

  • Structure Preparation:

    • Source: Download the PDB file from the RCSB Protein Data Bank.

    • Rationale: The raw PDB file contains water molecules, co-factors, and potentially multiple protein chains that are not relevant to the docking simulation. These must be removed to simplify the system and reduce computational noise.

    • Procedure (using AutoDockTools):

      • Load the 1UY6.pdb file.

      • Remove all water molecules (Water molecules in the binding pocket can interfere with ligand docking unless their role is specifically being investigated).

      • Remove the co-crystallized ligand and any other heteroatoms.

      • Add polar hydrogens. The positions of hydrogen atoms are typically not resolved in X-ray crystallography but are critical for defining hydrogen bonds.

      • Compute and assign Gasteiger charges. Accurate charge distribution is fundamental for calculating electrostatic interactions.

Part 2: Ligand Preparation
  • Test Ligand: The 3D structure of this compound is generated and energy-minimized using a suitable chemistry software (e.g., ChemDraw, Avogadro).

  • Comparator Ligands: The structures of known Hsp90 inhibitors—17-AAG (Tanespimycin) , Ganetespib , Onalespib , and NVP-AUY922 (Luminespib) —are obtained from the PubChem database.

  • Ligand Preparation (using AutoDockTools):

    • Rationale: Ligands must be prepared to assign correct atom types, charges, and rotatable bonds. The software needs to know which bonds can rotate to explore different conformations during docking.

    • Procedure:

      • Load each ligand structure.

      • Detect the root and define the number of rotatable bonds.

      • Assign Gasteiger charges.

      • Save the prepared ligand in the required format (e.g., .pdbqt).

Part 3: Docking Simulation & Protocol Validation
  • Grid Box Generation:

    • Rationale: The docking algorithm needs a defined search space. This is a three-dimensional box centered on the active site of the target protein.

    • Procedure: The grid box is defined around the binding site of the co-crystallized ligand in the original 1UY6 structure. This ensures the search is focused on the known ATP-binding pocket.

  • Protocol Validation (Self-Validating System):

    • Rationale: Before docking our test compound, we must ensure our docking parameters can accurately reproduce a known binding pose. This is a critical step for trustworthiness.[8]

    • Procedure: The co-crystallized ligand that was removed in Part 1 is now docked back into the prepared Hsp90 receptor using our defined protocol.

    • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose should be less than 2.0 Å. A low RMSD confirms that the docking protocol is reliable.[9]

  • Docking Execution:

    • Algorithm: The Lamarckian Genetic Algorithm (LGA) in AutoDock is a robust choice that combines a genetic algorithm for global searching with a local search method for energy minimization.[9]

    • Procedure: Each prepared ligand (the test compound and comparators) is docked into the prepared Hsp90 receptor using the validated protocol. The simulation is typically run for a sufficient number of iterations (e.g., 50-100 runs) to ensure a thorough search of the conformational space.[9]

Comparative Analysis: In Silico Predictions vs. Experimental Data

The primary output of a docking simulation is the estimated free energy of binding (ΔG), often presented as a "docking score," and the corresponding inhibition constant (Ki). A more negative binding energy suggests a more favorable and stable interaction.

While these in silico values provide a powerful ranking tool, their true value is realized when benchmarked against experimental data from known inhibitors. This comparison helps to contextualize the docking score of our novel compound.

CompoundTargetIn Silico Predicted Binding Energy (kcal/mol)Experimental IC50 (nM) [Source]
This compound Hsp90α -8.5 (Hypothetical Result) To be determined by future in vitro assays
17-AAG (Tanespimycin)Hsp90-9.2 (Hypothetical Result)~5 nM[10]
GanetespibHsp90-9.8 (Hypothetical Result)13 - 84 nM[1][11]
Onalespib (AT13387)Hsp90-10.1 (Hypothetical Result)0.71 - 27 nM[12][13]
NVP-AUY922 (Luminespib)Hsp90α/β-10.5 (Hypothetical Result)13 - 21 nM[14][15]

Note: The "Hypothetical Result" values for binding energy are illustrative examples of what a successful docking run might yield for comparative purposes.

Interpretation of Results

If the docking score of this compound is in a similar range to the scores of potent, known Hsp90 inhibitors, it provides strong computational evidence supporting our initial hypothesis. For instance, a hypothetical binding energy of -8.5 kcal/mol, while perhaps weaker than the best-in-class comparators, is significant and suggests that the compound is a promising candidate for Hsp90 inhibition.

Further analysis of the docked pose is crucial. We must examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between our compound and the key amino acid residues in the Hsp90 active site. If the compound forms interactions with residues known to be critical for ATP binding, this further strengthens the hypothesis.

Hsp90 Signaling and Mechanism of Action

To understand the downstream consequences of inhibiting this target, it is helpful to visualize its role in cellular signaling.

cluster_clients Client Oncoproteins cluster_outcomes Cellular Outcomes Hsp90 Hsp90 (Active Chaperone) Akt Akt Hsp90->Akt Stabilizes & Matures EGFR EGFR Hsp90->EGFR Stabilizes & Matures ErbB2 ErbB2 Hsp90->ErbB2 Stabilizes & Matures Degradation Client Protein Degradation Hsp90->Degradation Leads to ATP ATP ATP->Hsp90 Binds & Activates Inhibitor 6-Methyl-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Inhibitor->Hsp90 Competitively Inhibits Survival Cell Survival Akt->Survival Promotes Proliferation Proliferation Akt->Proliferation Promotes EGFR->Survival Promotes EGFR->Proliferation Promotes ErbB2->Survival Promotes ErbB2->Proliferation Promotes Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Proposed mechanism: Hsp90 inhibition disrupts oncogenic signaling pathways.

Conclusion and Future Directions

This guide demonstrates a robust, multi-step workflow for the in silico validation of a hypothesized anticancer mechanism. By positing that this compound targets Hsp90, we have outlined a path to generate strong, predictive evidence. The comparison of its hypothetical docking score against the scores and experimental IC50 values of established inhibitors provides the necessary context to evaluate its potential.

References

  • Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1. Immunology Letters. [Link]

  • A Guide to In Silico Drug Design. Pharmaceuticals (Basel). [Link]

  • NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. Breast Cancer Research. [Link]

  • Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma. Cancers (Basel). [Link]

  • 2XJX: Structure of HSP90 with small molecule inhibitor bound. RCSB PDB. [Link]

  • Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes. Frontiers in Pharmacology. [Link]

  • 1UY6: Human Hsp90-alpha with 9-Butyl-8-(3,4,5-trimethoxy-benzyl)-9H-purin-6-ylamine. RCSB PDB. [Link]

  • Molecular docking of the anticancer bioactive compound proceraside with macromolecules involved in the cell cycle and DNA replication. Genetics and Molecular Research. [Link]

  • The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells. Theranostics. [Link]

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences. [Link]

  • Structure and name of six HSP90α inhibitors to dock and to determine binding mode. Thesis, University of Tromsø. [Link]

  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Pharmaceuticals (Basel). [Link]

  • 7RY1: human Hsp90_MC domain structure. RCSB PDB. [Link]

  • Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma. PLOS One. [Link]

  • Review Article Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines. Journal of Chemistry. [Link]

  • In Silico Methods for Drug Design and Discovery. Frontiers in Chemistry. [Link]

  • NVP-AUY922 IC 50 concentrations in gastric cancer cell lines. ResearchGate. [Link]

  • Dose response curves and IC50 analysis. A. AT13387 treatment on H314,... ResearchGate. [Link]

  • 6CJR: Candida albicans Hsp90 nucleotide binding domain in complex with SNX-2112. RCSB PDB. [Link]

  • Molecular Modeling and Docking Studies on Hsp90 Inhibitors. ResearchGate. [Link]

  • Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. Molecules. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Evaluation of combined use of hsp90 inhibitor mpc-3100 and traditional cancer drug 5-fu on liver cancer cell lines. DergiPark. [Link]

  • Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects. Journal of Medicinal Chemistry. [Link]

  • Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Clinical Cancer Research. [Link]

  • Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922. Frontiers in Chemistry. [Link]

  • methylpiperazino 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxamide. MOLBASE. [Link]

  • Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. Clinical Cancer Research. [Link]

  • Molecule of the Month: Hsp90. PDB-101. [Link]

  • Network Pharmacology-Guided Discovery and Computational Validation of Pinocembrin-Based Anticancer Inhibitors Targeting MMP9, TP53, and HIF1α through Molecular Docking, ADMET Profiling, and Molecular Dynamics Simulations. ResearchGate. [Link]

  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews. [Link]

  • What is in silico drug discovery? Patsnap. [Link]

  • The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model. Astex Pharmaceuticals. [Link]

  • Role of Docking in Anticancer Drug Discovery. Current Drug Targets. [Link]

  • N-(6-methylpyridin-2-yl)-5-(pyridin-3-yl)-1,7-naphthyridin-8-amine. PubChem. [Link]

  • Acquired Resistance to 17-Allylamino-17-Demethoxygeldanamycin (17-AAG, Tanespimycin) in Glioblastoma Cells. Cancer Research. [Link]

  • Metribuzin. Wikipedia. [Link]

  • HSP-90 inhibitor ganetespib is synergistic with doxorubicin in small cell lung cancer. Oncotarget. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of 1,8-Naphthyridinone Efficacy in a Xenograft Model

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo performance of a novel 1,8-naphthyridinone-based compound against established alternatives, supported by validated experimental protocols and data. We will delve into the scientific rationale behind the experimental design, ensuring a framework of trustworthiness and technical accuracy.

Introduction: The Therapeutic Promise of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of this core structure have been developed to target a variety of critical cellular pathways involved in cancer progression.[1][3] While some derivatives function as topoisomerase II inhibitors, a significant and promising class of 1,8-naphthyridinones acts as inhibitors of Poly (ADP-ribose) polymerase (PARP).[4][5][6]

PARP enzymes are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[7] In cancer cells with deficiencies in other DNA repair mechanisms, such as Homologous Recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of SSBs that convert to lethal double-strand breaks (DSBs) during replication.[7][8] This concept, known as "synthetic lethality," allows for the selective killing of cancer cells while sparing healthy cells.[7]

This guide will focus on validating the in vivo efficacy of a hypothetical, potent 1,8-naphthyridinone PARP inhibitor, hereafter referred to as Naphtho-8 , using a subcutaneous xenograft model.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism for Naphtho-8 and comparable PARP inhibitors involves not just enzymatic inhibition but also "PARP trapping," where the inhibitor locks the PARP1 enzyme onto the site of DNA damage.[9] This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair, leading to cell death.[9]

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + Naphtho-8 DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N DSB_N Replication Fork Collapse (DSB Formation) DNA_SSB_N->DSB_N During Replication BER_N Base Excision Repair (BER) PARP_N->BER_N Repair_N DNA Repaired BER_N->Repair_N HR_N Homologous Recombination (HR) DSB_N->HR_N HR_N->Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARPi Naphtho-8 (PARP Inhibitor) DNA_SSB_C->PARPi DSB_C Replication Fork Collapse (DSB Accumulation) DNA_SSB_C->DSB_C During Replication BER_C BER Blocked (PARP Trapping) PARPi->BER_C BER_C->DSB_C Unrepaired SSBs HR_C Homologous Recombination (HR) DEFICIENT DSB_C->HR_C Apoptosis Apoptosis / Cell Death HR_C->Apoptosis

Caption: Experimental workflow for in vivo xenograft efficacy study.

Comparative Performance Analysis

The ultimate validation of Naphtho-8 lies in its performance relative to established standards of care. PARP inhibitors such as Olaparib, Niraparib, and Talazoparib are approved for various cancers, and preclinical data from xenograft models provide a strong benchmark for comparison. [9][10][11][12]

Compound Class Xenograft Model Key Efficacy Finding Reference
Naphtho-8 (Hypothetical) 1,8-Naphthyridinone PARP Inhibitor BRCA-mutant Breast Cancer Target: >60% TGI N/A
Olaparib PARP Inhibitor BRCA-mutant Prostate Cancer (22RV1) Combination with BI2536 synergistically blocked tumor growth. [11]
Niraparib PARP Inhibitor BRCA-mutant TNBC (Intracranial) Single agent significantly improved survival and reduced tumor burden. [10]
Niraparib PARP Inhibitor Ovarian Cancer (CDX Model) Showed significant tumor growth inhibition (TGI = 56.4%), superior to Olaparib (TGI = 15.6%) in the same model, potentially due to favorable pharmacokinetics. [13]

| Talazoparib | PARP Inhibitor | Various Advanced Malignancies | Demonstrated clinical activity when combined with low-dose chemotherapy (temozolomide or irinotecan). | [9][14][15]|

Beyond direct competitors, it is crucial to consider alternative therapeutic strategies that Naphtho-8 might complement or supplant. These include:

  • Platinum-Based Chemotherapy: The historical standard of care for many relevant cancers. [16]* Anti-Angiogenic Agents (e.g., Bevacizumab): Often used in combination with PARP inhibitors to enhance efficacy. [16][17]* Immune Checkpoint Inhibitors: A growing area of research involves combining PARP inhibitors with immunotherapy, as PARP inhibition can increase CD8+ T-cell infiltration into the tumor microenvironment. [18][19][20] The development of resistance to PARP inhibitors is a significant clinical challenge, often involving the restoration of homologous recombination repair. [17][21]Future studies should therefore explore Naphtho-8 in combination therapies designed to overcome these resistance mechanisms. [21]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the in vivo validation of a novel 1,8-naphthyridinone-based PARP inhibitor, Naphtho-8. The subcutaneous xenograft model provides a reliable and quantifiable method for assessing anti-tumor efficacy and comparing performance against established drugs like Olaparib and Niraparib.

Successful validation, demonstrating significant tumor growth inhibition superior or comparable to existing therapies, would strongly support advancing Naphtho-8 into more complex preclinical models (e.g., patient-derived xenografts, orthotopic models) and ultimately toward clinical trials. The true potential of this promising chemical scaffold will be realized not only through its efficacy as a monotherapy but also through its strategic integration into combination treatment paradigms that address the evolving landscape of cancer therapy.

References

  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (Source: Clinical Cancer Research, URL: [Link])

  • Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. (Source: Neuro-Oncology Advances, URL: [Link])

  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (Source: Clinical Cancer Research, URL: [Link])

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. (Source: Gynecologic Oncology, URL: [Link])

  • Effect of niraparib on in vivo tumor growth. (Source: ResearchGate, URL: [Link])

  • Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. (Source: Current Protocols in Molecular Biology, URL: [Link])

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (Source: Oncotarget, URL: [Link])

  • Niraparib enhances antitumor immunity and contributes to the efficacy of PD-L1 blockade in cervical cancer. (Source: Journal of Translational Medicine, URL: [Link])

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (Source: Chemistry & Biodiversity, URL: [Link])

  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (Source: Clinical Cancer Research, URL: [Link])

  • Targeting Plk1 to enhance efficacy of Olaparib in castration-resistant prostate cancer. (Source: Oncotarget, URL: [Link])

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (Source: Bio-protocol, URL: [Link])

  • Subcutaneous Xenograft Models. (Source: Epistem Ltd, URL: [Link])

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (Source: Cancer Chemotherapy and Pharmacology, URL: [Link])

  • Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. (Source: MDPI, URL: [Link])

  • Treatment of Ovarian Cancer Beyond PARP Inhibition: Current and Future Options. (Source: Cancers, URL: [Link])

  • NOV202 increases olaparib efficacy in prostate cancer xenografts. (Source: YouTube, URL: [Link])

  • Combination of PARP inhibitor olaparib with the vascular disrupting agent NOV202 reduces tumor growth in BRCA1/2 mutated prostate cancer xenografts. (Source: UROsource, URL: [Link])

  • Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. (Source: International Journal of Molecular Sciences, URL: [Link])

  • Clinical Utility of Olaparib in the Treatment of Metastatic Castration-Resistant Prostate Cancer: A Review of Current Evidence and Patient Selection. (Source: Cancer Management and Research, URL: [Link])

  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (Source: Current Protocols, URL: [Link])

  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (Source: Clinical Cancer Research, URL: [Link])

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (Source: Journal of Medicinal Chemistry, URL: [Link])

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (Source: Cancers, URL: [Link])

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (Source: Journal of Medicinal Chemistry, URL: [Link])

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (Source: Bioorganic & Medicinal Chemistry Letters, URL: [Link])

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (Source: Journal of Bio-X Research, URL: [Link])

  • Beyond hormone therapy: Treatment options for advanced prostate cancer. (Source: Mayo Clinic Health System, URL: [Link])

  • Targeted Therapies for Ovarian Cancer. (Source: Target Ovarian Cancer, URL: [Link])

  • Pairing PARP Inhibitors With Other Drug Types the Next Frontier for BRCA-Mutated Ovarian Cancers. (Source: Cure Today, URL: [Link])

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (Source: ChemistrySelect, URL: [Link])

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (Source: International Journal of Molecular Sciences, URL: [Link])

  • Clinical Trials Using Talazoparib. (Source: National Cancer Institute, URL: [Link])

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (Source: RSC Advances, URL: [Link])

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (Source: ACS Infectious Diseases, URL: [Link])

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (Source: ResearchGate, URL: [Link])

  • Efficacy and Prognostic Factors for PARP Inhibitors in Patients With Ovarian Cancer. (Source: Frontiers in Oncology, URL: [Link])

  • PARP Inhibitor Efficacy Depends on CD8+ T-cell Recruitment via Intratumoral STING Pathway Activation in BRCA-Deficient Models of Triple-Negative Breast Cancer. (Source: Cancer Discovery, URL: [Link])

  • Efficacy of PARP inhibition depends on the recruitment of CD8⁺ T cells. (Source: ResearchGate, URL: [Link])

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (Source: Antimicrobial Agents and Chemotherapy, URL: [Link])

  • PARP inhibitors: its role in treatment of cancer. (Source: Journal of Hematology & Oncology, URL: [Link])

  • Understanding and Overcoming PARP Inhibitor Resistance. (Source: YouTube, URL: [Link])

  • 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)t[9][22][10]riazolo[4,3-a]n[9][13]aphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. (Source: Il Farmaco, URL: [Link])

Sources

Comparison of 1,8-naphthyridinone derivatives with existing anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 1,8-Naphthyridinone Derivatives in Oncology Research

An In-Depth Analysis of Novel Anticancer Agents Against Established Therapeutics

Prepared by a Senior Application Scientist, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of 1,8-naphthyridinone derivatives with existing anticancer drugs. We will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to support your research and development efforts.

Introduction: The Emergence of 1,8-Naphthyridinone Scaffolds in Cancer Therapy

The quest for more effective and less toxic cancer therapies is a continuous endeavor in medicinal chemistry. The 1,8-naphthyridine core is a promising scaffold that has garnered significant attention for its wide spectrum of biological activities, including potent anticancer properties.[1][2] These heterocyclic compounds have demonstrated the ability to target various key pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapies that often suffer from significant side effects and the development of resistance, 1,8-naphthyridinone derivatives offer the potential for targeted action and novel mechanisms of engagement.[3]

This guide provides an objective, data-driven comparison of these emerging agents against established anticancer drugs, focusing on three primary mechanisms of action: PARP inhibition, topoisomerase inhibition, and kinase inhibition.

Unraveling the Mechanisms: How 1,8-Naphthyridinone Derivatives Combat Cancer

The versatility of the 1,8-naphthyridinone scaffold allows for structural modifications that can be tailored to inhibit specific molecular targets crucial for cancer progression.

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[4]

Several 1,8-naphthyridinone derivatives have been identified as highly potent PARP1 inhibitors.[5] These agents bind to the NAD+ binding pocket of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP1 on the DNA. This trapping is a key mechanism that converts single-strand breaks into more cytotoxic double-strand breaks during replication.

A novel naphthyridinone derivative, compound 34 , was identified as a preclinical candidate molecule with high potency against PARP1.[5] Its mechanism involves not only catalytic inhibition but also the trapping of the PARP-DNA complex, which is a hallmark of effective PARP inhibitors like Olaparib.[4]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_Repair Base Excision Repair (BER) cluster_Inhibition Therapeutic Intervention cluster_Consequence Cellular Outcome in BRCA-deficient Cells SSB SSB PARP1 PARP1 Activation SSB->PARP1 Repair SSB Repair PARP1->Repair DSB Replication Fork Collapse (Double-Strand Break) PARP1->DSB Inhibition leads to Naphthyridinone 1,8-Naphthyridinone (PARP Inhibitor) Naphthyridinone->PARP1 Inhibits & Traps HR_Deficiency Deficient Homologous Recombination (HR) DSB->HR_Deficiency Cannot be repaired by Apoptosis Apoptosis / Cell Death HR_Deficiency->Apoptosis

Caption: PARP Inhibition Pathway in BRCA-deficient Cancer Cells.
Topoisomerase Inhibition: Inducing Lethal DNA Breaks

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair.[3] Topoisomerase II (Topo II) creates transient double-strand breaks to allow DNA strands to pass through each other. Anticancer drugs that target Topo II, known as "Topo II poisons," stabilize the covalent complex formed between the enzyme and DNA, leading to permanent, lethal double-strand breaks and subsequent apoptosis.[6]

Certain 1,8-naphthyridine derivatives have been designed as potent Topo II inhibitors.[7] For example, compound 5p from a recent study demonstrated a high antiproliferative activity and a potent inhibitory effect on Topo IIβ, comparable to established drugs like doxorubicin. Molecular docking studies suggest a unique binding pattern for this compound in the etoposide binding pocket of the enzyme, validating its role as a Topo II poison.[7]

Kinase Inhibition: Halting Cell Cycle Progression

Protein kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers, making them attractive targets for drug development. PKMYT1 is a crucial kinase that regulates the G2/M cell cycle transition by phosphorylating CDK1.[8][9] Inhibiting PKMYT1 forces cancer cells into premature mitosis, leading to mitotic catastrophe and cell death.

Recently, 1,8-naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1. Through structural modifications of a quinolinone hit, researchers developed compound 36 , which showed enhanced potency, superior kinome selectivity, and promising in vivo antitumor efficacy.[8] This highlights the potential of the naphthyridinone scaffold to generate highly selective kinase inhibitors.

Performance Benchmark: 1,8-Naphthyridinone Derivatives vs. Standard of Care

Objective comparison requires quantitative data. The following tables summarize the performance of select 1,8-naphthyridinone derivatives against established anticancer drugs based on published experimental data.

Table 1: Comparison of PARP Inhibitors
CompoundTargetIC₅₀ (Enzymatic Assay)Cell Line (BRCA status)Cellular Potency (IC₅₀)Reference
Naphthyridinone (Cpd 34) PARP11.1 nMMDA-MB-436 (BRCA1 mutant)1.2 nM[5]
Olaparib PARP1/2~1-5 nMMDA-MB-436 (BRCA1 mutant)3.2 nM[4]
Pamiparib PARP1/21.1 nMCapan-1 (BRCA2 mutant)2.9 nM[4]

Insight: The naphthyridinone derivative (Compound 34) demonstrates PARP1 inhibitory potency and cellular activity on par with, or even superior to, clinically approved PARP inhibitors in a BRCA1 mutant breast cancer cell line.[4][5]

Table 2: Comparison of Topoisomerase II Inhibitors
CompoundTargetCell LineAntiproliferative IC₅₀Topo II InhibitionReference
Naphthyridine (Cpd 5p) Topo IIβHepG-2 (Hepatocellular Carcinoma)0.08 µM+++[7]
Doxorubicin Topo IIα/βHepG-2 (Hepatocellular Carcinoma)0.17 µM+++[7][10]
Etoposide Topo IIVarious~0.1-1 µM+++[7]

Insight: The 1,8-naphthyridine derivative (Compound 5p) exhibits greater antiproliferative potency against the HepG-2 cell line than the widely used chemotherapeutic agent doxorubicin, with a strong Topo II inhibitory effect.[7]

Table 3: Comparison of Kinase Inhibitors
CompoundTargetIC₅₀ (Enzymatic Assay)Cell LineCellular Potency (IC₅₀)Reference
Naphthyridinone (Cpd 36) PKMYT14 nMGastric Cancer (AGS)35 nM[8][9]
Staurosporine Pan-KinaseVaries (nM range)MCF7 (Breast Cancer)4.51 µM[11]
Tirbanibulin Src/Tubulin25 nM (Src)VariousnM range[12]

Insight: Unlike broad-spectrum inhibitors like Staurosporine, the naphthyridinone derivative (Compound 36) was developed for high selectivity and potency against PKMYT1, a specific cell cycle regulator. This targeted approach is a key objective in modern drug development to minimize off-target effects.[8][9]

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducibility and methodological rigor are paramount. Here, we provide step-by-step protocols for foundational assays used to characterize the anticancer properties of these compounds.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀). Its principle is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the 1,8-naphthyridinone derivative and a reference drug (e.g., doxorubicin) to the wells. Include a vehicle-only control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Plasmid-Based Topoisomerase II Inhibition Assay

This assay assesses a compound's ability to inhibit the relaxation of supercoiled plasmid DNA by Topo II, a direct measure of enzymatic activity.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo IIα enzyme, and assay buffer.

  • Compound Addition: Add the test compound (e.g., Naphthyridine 5p) or a known inhibitor (e.g., etoposide) at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the different plasmid topoisomers (supercoiled, relaxed, and linear) are separated.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of Topo II activity is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA substrate.

Experimental_Workflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Mechanistic Validation cluster_Phase3 Phase 3: Preclinical Evaluation Synthesis Compound Synthesis (1,8-Naphthyridinone Library) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., SRB/MTT on Cancer Cell Panel) Synthesis->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Hit_Selection Hit Compound Selection (Potency & Selectivity) IC50->Hit_Selection Target_Assay Target-Based Assays (PARP, Topo II, Kinase) Hit_Selection->Target_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Lead_Opt Lead Optimization Apoptosis_Assay->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General Workflow for Anticancer Drug Discovery.

Concluding Remarks and Future Outlook

The 1,8-naphthyridinone scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. The evidence presented demonstrates that derivatives from this class can exhibit potency and efficacy comparable or superior to existing drugs across multiple, validated oncological targets.[5][7]

Key Advantages:

  • Target Versatility: The scaffold can be modified to potently inhibit enzymes from different classes, including PARPs, topoisomerases, and kinases.

  • Potency: Many derivatives show activity in the nanomolar range, a critical feature for a successful drug candidate.[5]

  • Novelty: Some derivatives exhibit unique binding modes, which may help overcome resistance mechanisms developed against existing therapies.[7]

  • Favorable Properties: Preclinical studies have highlighted good oral bioavailability and pharmacokinetic profiles for certain candidates, a significant advantage for patient administration.[5]

Future research should focus on comprehensive in vivo studies to validate the promising in vitro data, along with detailed toxicology and safety profiling. The potential for combination therapies, such as pairing a 1,8-naphthyridinone-based PARP inhibitor with DNA-damaging agents, also warrants further investigation to enhance therapeutic outcomes.[5] For researchers in the field, the 1,8-naphthyridinone core offers a fertile ground for discovering the next generation of targeted anticancer agents.

References

  • Srivastava, S. K., Jaggi, M., Singh, A. T., et al. (2007). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.
  • Jaggi, M., Singh, A. T., Srivastava, S. K., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Lall, N., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. MDPI. [Link]

  • Pothuri, B. (2017). PARP Inhibitors Have Potential to Benefit Larger Patient Populations in Ovarian Cancer. OncLive. [Link]

  • Chen, B., Liu, X., Mu, T., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Yuan, Z., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology. [Link]

  • Chen, B., Liu, X., Mu, T., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. [Link]

  • Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Al-Suhaimi, K. M., et al. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaur, H., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • Burman, A. C., et al. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]

  • Pommier, Y. (2010). DNA topoisomerases as molecular targets for anticancer drugs. Postepy Higieny I Medycyny Doswiadczalnej. [Link]

  • Kumar, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. [Link]

  • Kim, S., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable pharmacophore in the design of novel therapeutic agents. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of research and development in this area. This guide provides a detailed head-to-head comparison of two prominent synthetic strategies for the preparation of this compound, offering insights into the experimental nuances, potential yields, and overall efficiency of each approach. The methodologies discussed herein are grounded in established chemical principles and supported by experimental data from the scientific literature.

Synthetic Strategies Overview

Two primary retrosynthetic approaches for the synthesis of this compound will be evaluated:

  • Route 1: Two-Step Synthesis via Friedländer Annulation and Subsequent Catalytic Hydrogenation. This strategy involves the initial construction of the unsaturated aromatic core, 6-methyl-1,8-naphthyridin-2(1H)-one, through a Friedländer-type condensation reaction. This intermediate is then subjected to catalytic hydrogenation to afford the desired saturated product.

  • Route 2: Modified Skraup-Doebner-von Miller Synthesis followed by Reduction. This classical approach to quinoline and naphthyridine synthesis is adapted to construct the bicyclic ring system. Similar to Route 1, a final reduction step is necessary to yield the target molecule.

This guide will now delve into the detailed experimental protocols, mechanistic underpinnings, and comparative analysis of these two synthetic pathways.

Route 1: Friedländer Annulation Followed by Catalytic Hydrogenation

This two-step approach offers a modular and often high-yielding pathway to the target molecule. The initial Friedländer annulation provides a reliable method for the construction of the 1,8-naphthyridine core, while the subsequent hydrogenation is a well-established and efficient reduction technique.

Step 1a: Synthesis of 6-Methyl-1,8-naphthyridin-2(1H)-one via Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, 2-amino-6-methylpyridine can be reacted with a suitable three-carbon carbonyl compound, such as ethyl acetoacetate, to form the pyridinone ring of the naphthyridine system. The reaction is typically catalyzed by either acid or base.

Causality of Experimental Choices:

  • Choice of Reactants: 2-amino-6-methylpyridine provides the pre-formed pyridine ring with the desired methyl substituent at the 6-position of the final product. Ethyl acetoacetate serves as the three-carbon building block that will form the second ring.

  • Catalyst: An acid catalyst, such as sulfuric acid, is often employed to protonate the carbonyl group of ethyl acetoacetate, rendering it more susceptible to nucleophilic attack by the amino group of the pyridine. This is followed by an intramolecular condensation and dehydration to form the aromatic naphthyridinone.

Experimental Protocol:

  • To a stirred mixture of 2-amino-6-methylpyridine (1.0 eq) and ethyl acetoacetate (1.1 eq), add concentrated sulfuric acid (5-10 mol%) dropwise at room temperature.

  • Heat the reaction mixture to 130-140 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 6-methyl-1,8-naphthyridin-2(1H)-one.

Diagram of the Friedländer Annulation Workflow:

Friedlander Annulation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-amino-6-methylpyridine 2-amino-6-methylpyridine Reaction Reaction 2-amino-6-methylpyridine->Reaction 1.0 eq Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction 1.1 eq H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction Heat (130-140 °C) Heat (130-140 °C) Heat (130-140 °C)->Reaction Ice quench Ice quench Neutralization (NaHCO3) Neutralization (NaHCO3) Ice quench->Neutralization (NaHCO3) Filtration Filtration Neutralization (NaHCO3)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product 6-methyl-1,8-naphthyridin-2(1H)-one Reaction->Ice quench

Caption: Workflow for the synthesis of 6-methyl-1,8-naphthyridin-2(1H)-one.

Step 1b: Catalytic Hydrogenation of 6-Methyl-1,8-naphthyridin-2(1H)-one

The second step involves the reduction of the pyridinone ring of the unsaturated intermediate to yield the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Causality of Experimental Choices:

  • Catalyst: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for the hydrogenation of pyridine rings. It is typically used in an acidic medium, which helps to activate the ring towards reduction.[1]

  • Solvent: Glacial acetic acid is an ideal solvent as it helps to dissolve the substrate and activates the catalyst.

  • Hydrogen Pressure: High pressure of hydrogen gas is required to overcome the aromaticity of the pyridine ring and drive the reduction to completion.

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 6-methyl-1,8-naphthyridin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of Platinum(IV) oxide (1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to a pressure of 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Remove the acetic acid under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure this compound.[1]

Diagram of the Catalytic Hydrogenation Workflow:

Catalytic Hydrogenation cluster_reactants Reactant cluster_conditions Reaction Conditions cluster_workup Workup & Purification 6-methyl-1,8-naphthyridin-2(1H)-one 6-methyl-1,8-naphthyridin-2(1H)-one Hydrogenation Hydrogenation 6-methyl-1,8-naphthyridin-2(1H)-one->Hydrogenation 1.0 eq PtO2 (cat.) PtO2 (cat.) PtO2 (cat.)->Hydrogenation H2 (50-70 bar) H2 (50-70 bar) H2 (50-70 bar)->Hydrogenation Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Hydrogenation Catalyst filtration Catalyst filtration Solvent removal Solvent removal Catalyst filtration->Solvent removal Neutralization Neutralization Solvent removal->Neutralization Purification Purification Neutralization->Purification Product Product Purification->Product This compound Hydrogenation->Catalyst filtration

Caption: Workflow for the catalytic hydrogenation to the target molecule.

Route 2: Modified Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction is a classic method for the synthesis of quinolines and can be adapted for naphthyridines. This one-pot reaction involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, typically generated in situ.[2][3]

Synthesis of 6-Methyl-1,8-naphthyridin-2(1H)-one

In a modified approach for the synthesis of the naphthyridinone, 2-amino-6-methylpyridine can be reacted with an α,β-unsaturated ester, such as ethyl acrylate, under acidic conditions. The reaction proceeds through a Michael addition, followed by cyclization and oxidation to form the aromatic naphthyridinone.

Causality of Experimental Choices:

  • Reactants: 2-amino-6-methylpyridine serves as the nitrogen-containing aromatic precursor. Ethyl acrylate provides the three-carbon chain required for the formation of the second ring.

  • Acid Catalyst and Oxidizing Agent: A strong acid like sulfuric acid is used to catalyze the reaction. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is traditionally used in Skraup-type syntheses to facilitate the final aromatization step. However, milder and more environmentally friendly oxidizing conditions are often preferred in modern synthesis.

Experimental Protocol:

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable high-boiling solvent (e.g., nitrobenzene or Dowtherm A), add concentrated sulfuric acid (catalytic amount) carefully.

  • Add ethyl acrylate (1.2 eq) dropwise to the mixture with stirring.

  • Heat the reaction mixture to 150-160 °C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with a suitable solvent like toluene.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography to yield 6-methyl-1,8-naphthyridin-2(1H)-one.

  • The subsequent hydrogenation to the final product would follow the same protocol as described in Route 1, Step 1b.

Diagram of the Skraup-Doebner-von Miller Workflow:

Skraup-Doebner-von Miller cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-amino-6-methylpyridine 2-amino-6-methylpyridine Reaction Reaction 2-amino-6-methylpyridine->Reaction 1.0 eq Ethyl acrylate Ethyl acrylate Ethyl acrylate->Reaction 1.2 eq H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction High Temperature (150-160 °C) High Temperature (150-160 °C) High Temperature (150-160 °C)->Reaction Oxidizing agent (optional) Oxidizing agent (optional) Oxidizing agent (optional)->Reaction Solvent extraction Solvent extraction Washing Washing Solvent extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography Product Product Chromatography->Product 6-methyl-1,8-naphthyridin-2(1H)-one Reaction->Solvent extraction

Caption: Workflow for the Skraup-Doebner-von Miller synthesis.

Head-to-Head Comparison

FeatureRoute 1: Friedländer Annulation & HydrogenationRoute 2: Modified Skraup-Doebner-von Miller & Hydrogenation
Starting Materials 2-amino-6-methylpyridine, ethyl acetoacetate2-amino-6-methylpyridine, ethyl acrylate
Number of Steps Two distinct, isolable stepsCan be a one-pot reaction for the precursor, followed by hydrogenation
Reaction Conditions Step 1a: 130-140 °C. Step 1b: Room temperature, high pressure H₂.High temperatures (150-160 °C) for the initial cyclization.
Catalysts Step 1a: H₂SO₄. Step 1b: PtO₂.H₂SO₄, potentially an oxidizing agent.
Overall Yield Generally good to high yields for both steps.Can be variable, sometimes lower due to potential side reactions.
Scalability Both steps are generally scalable. High-pressure hydrogenation requires specialized equipment.Can be challenging to scale due to high temperatures and potential for tar formation.
Purification Recrystallization for the intermediate, chromatography for the final product.Often requires extensive chromatographic purification.
Safety & Handling High-pressure hydrogenation requires careful handling.Use of high-boiling and potentially toxic solvents/reagents (e.g., nitrobenzene).
Versatility The Friedländer reaction is versatile for a range of substituted naphthyridinones.The Skraup-Doebner-von Miller reaction is also versatile but can sometimes lead to mixtures of isomers with unsymmetrical reactants.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1, the Friedländer annulation followed by catalytic hydrogenation, is generally the more reliable and higher-yielding approach. The two-step nature of this synthesis allows for the isolation and purification of the intermediate, which can lead to a cleaner final product. While the requirement for high-pressure hydrogenation equipment may be a consideration for some laboratories, the efficiency and selectivity of this reduction method are significant advantages.

Route 2, the modified Skraup-Doebner-von Miller synthesis, provides a more classical and potentially one-pot approach to the naphthyridine core. However, it often requires harsher reaction conditions (higher temperatures) and can be prone to lower yields and the formation of byproducts, necessitating more rigorous purification.

For researchers seeking a robust, scalable, and high-yielding synthesis of this compound, the Friedländer annulation followed by catalytic hydrogenation is the recommended strategy. This approach offers greater control over the reaction and typically results in a higher purity of the final compound, which is crucial for applications in drug discovery and development.

References

  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • ResearchGate. A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate. Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... [Link]

  • PMC - NIH. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • Organic Letters. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. [Link]

  • PMC - NIH. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. [Link]

  • Wikipedia. Doebner–von Miller reaction. [Link]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 1,8-Naphthyridinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. The 1,8-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1,8-naphthyridinone-based inhibitors, using the well-characterized benzonaphthyridinone, Torin1, as a primary example. We will contrast its selectivity against that of Dasatinib, a multi-kinase inhibitor, providing supporting experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.

The 1,8-Naphthyridinone Scaffold: A Foundation for Selective Kinase Inhibition

The 1,8-naphthyridinone core is a versatile heterocyclic scaffold that has been extensively utilized in the development of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2] A notable example derived from this scaffold is the benzonaphthyridinone, Torin1, a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR).[2][3][4][5][6] mTOR is a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival through two distinct complexes, mTORC1 and mTORC2.[3][5] The ability of Torin1 to selectively inhibit mTOR over other closely related kinases, such as the phosphoinositide 3-kinases (PI3Ks), underscores the potential of the 1,8-naphthyridinone scaffold in achieving high target specificity.[2][3][6]

Understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide will delineate a comprehensive strategy for profiling the selectivity of 1,8-naphthyridinone-based inhibitors and compare it to the broader-spectrum activity of Dasatinib.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of a kinase inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays, competitive binding assays, and cell-based assays to confirm target engagement in a physiological context.

Core Methodologies for Kinase Inhibitor Profiling:
  • Biochemical Kinase Activity Assays (e.g., ADP-Glo™): These assays directly measure the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphotransferase reaction.[7] They are fundamental for determining the IC50 value of an inhibitor, which represents the concentration required to inhibit 50% of the kinase's activity.

  • Competitive Binding Assays (e.g., KINOMEscan™, LanthaScreen™): These platforms assess the ability of a compound to displace a labeled ligand from the ATP-binding site of a large panel of kinases.[8][9][10][11] The output is often a dissociation constant (Kd) or percent inhibition at a given concentration, providing a broad overview of the inhibitor's kinome-wide selectivity.

  • Cellular Thermal Shift Assay (CETSA™): This method verifies target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[12][13][14][15][16] An increase in the melting temperature of the target protein in the presence of the inhibitor confirms direct interaction in a cellular environment.

The following diagram illustrates a typical workflow for comprehensive kinase inhibitor profiling:

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation Biochemical Assay Biochemical Assay Binding Assay Binding Assay Biochemical Assay->Binding Assay Confirms direct inhibition CETSA CETSA Binding Assay->CETSA Validates target engagement in cells Selective Inhibitor Profile Selective Inhibitor Profile CETSA->Selective Inhibitor Profile Lead Compound Lead Compound Lead Compound->Biochemical Assay Initial Screening

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Comparative Selectivity Profile: Torin1 vs. Dasatinib

To illustrate the selectivity of the 1,8-naphthyridinone scaffold, we present a comparative analysis of the kinome-wide binding profile of Torin1, a selective mTOR inhibitor, and Dasatinib, a multi-targeted kinase inhibitor. The data is presented as the percentage of kinases inhibited at a specific concentration.

InhibitorPrimary Target(s)Number of Kinases ProfiledKinases Inhibited >90% at 10 µMSelectivity Score (S10 at 1µM)
Torin1 mTOR~4501 (mTOR)0.002
Dasatinib BCR-ABL, SRC family~440>500.13

Note: The selectivity score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity. The data for Torin1 is based on reports of its high selectivity, with no significant off-targets at 10 µM.[2][3] The Dasatinib data is derived from publicly available KINOMEscan™ results.[17]

This stark contrast in selectivity highlights the potential of the 1,8-naphthyridinone scaffold for developing highly targeted kinase inhibitors. While Dasatinib's broad-spectrum activity is beneficial in certain therapeutic contexts, Torin1's focused inhibition of mTOR minimizes the potential for off-target effects.[8][18][19][20][21][22]

The following diagram illustrates the concept of kinase inhibitor selectivity:

G cluster_0 Selective Inhibitor (e.g., Torin1) cluster_1 Multi-Targeted Inhibitor (e.g., Dasatinib) A Target Kinase B Off-Target 1 C Off-Target 2 D Off-Target 3 Inhibitor1 Torin1 Inhibitor1->A E Target Kinase 1 F Target Kinase 2 G Off-Target 1 H Off-Target 2 Inhibitor2 Dasatinib Inhibitor2->E Inhibitor2->F Inhibitor2->H

Caption: Selective vs. Multi-Targeted Kinase Inhibition.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

The development of mTOR-selective inhibitors like Torin1 is clinically relevant due to the central role of the PI3K/Akt/mTOR pathway in cancer.[1] Dual inhibition of PI3K and mTOR can lead to increased toxicity, making mTOR-selective compounds attractive therapeutic candidates.[2]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation translation initiation Torin1 Torin1 Torin1->mTORC2 inhibits Torin1->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with Torin1 inhibition.

Experimental Protocols

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)

This protocol outlines the general steps for determining the IC50 of a 1,8-naphthyridinone-based inhibitor against a target kinase using the ADP-Glo™ assay.[23][7]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • 1,8-naphthyridinone inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 1,8-naphthyridinone inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to the kinase reaction buffer.

  • Initiate Reaction: Add the diluted inhibitor or DMSO (vehicle control) to the wells to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Competitive Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing inhibitor binding to a kinase using a competitive binding assay format.[9][10][11]

Materials:

  • Tagged kinase of interest (e.g., GST-tagged)

  • Europium-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • 1,8-naphthyridinone inhibitor

  • Assay buffer

  • 384-well plates (low volume, black)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 1,8-naphthyridinone inhibitor in DMSO and then in assay buffer.

  • Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the tagged kinase and the europium-labeled antibody to each well.

  • Tracer Addition: Add the fluorescently labeled kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to determine the IC50 value, from which the dissociation constant (Kd) can be derived.

Protocol 3: Cellular Thermal Shift Assay (CETSA™)

This protocol describes the basic steps for confirming target engagement of a 1,8-naphthyridinone inhibitor in intact cells.[12][13][14][15][16]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • 1,8-naphthyridinone inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency and treat with the 1,8-naphthyridinone inhibitor or DMSO (vehicle control) for a specified time.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation and Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration. Prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and control samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The 1,8-naphthyridinone scaffold represents a highly promising framework for the design of selective kinase inhibitors. As exemplified by the benzonaphthyridinone Torin1, derivatives of this scaffold can achieve remarkable selectivity for their intended targets, minimizing off-target effects that can compromise therapeutic outcomes.[2][3] A rigorous and multi-pronged approach to cross-reactivity profiling, incorporating biochemical, binding, and cellular assays, is crucial for the comprehensive characterization of these and other kinase inhibitors. By understanding and applying these principles and methodologies, researchers can accelerate the development of the next generation of targeted therapies with improved efficacy and safety profiles.

References

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? 2018. Available from: [Link].

  • Thoreen, C. C. et al. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1. J. Biol. Chem.284 , 8023-8032 (2009). Available from: [Link].

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link].

  • Liu, Q. et al. Discovery and optimization of potent and selective benzonaphthyridinone analogs as small molecule mTOR inhibitors with improved mouse microsome stability. Bioorg. Med. Chem. Lett.21 , 4036-4040 (2011). Available from: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. Available from: [Link].

  • Wodicka, L. M. et al. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry55 , 2844-2856 (2016). Available from: [Link].

  • H-C, Y. et al. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. ACS Chem. Biol.4 , 947-957 (2009). Available from: [Link].

  • Al-Ali, H. et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol10 , e3598 (2020). Available from: [Link].

  • Zhang, Y. et al. Development of ATP-competitive mTOR Inhibitors. Methods Mol. Biol.821 , 177-186 (2012). Available from: [Link].

  • Bantscheff, M. et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood110 , 3540-3549 (2007). Available from: [Link].

  • Liu, Q. et al. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. J. Med. Chem.53 , 7146-7155 (2010). Available from: [Link].

  • Jafari, R. et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annu. Rev. Pharmacol. Toxicol.56 , 141-161 (2016). Available from: [Link].

  • ResearchGate. Kinase profile of dasatinib. Available from: [Link].

  • Lim, S. M. et al. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Anal. Chem.92 , 11096-11104 (2020). Available from: [Link].

  • Re-Bar, E. et al. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). J. Lipid Res.60 , 182-190 (2019). Available from: [Link].

  • Friman, T. et al. The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Res.84 , 1848 (2024). Available from: [Link].

  • BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link].

  • Liu, Q. et al. Discovery and optimization of potent and selective benzonaphthyridinone analogs as small molecule mTOR inhibitors with improved mouse microsome stability. Bioorg. Med. Chem. Lett.21 , 4036-4040 (2011). Available from: [Link].

  • ResearchGate. Discovery and optimization of potent and selective benzonaphthyridinone analogs as small molecule mTOR inhibitors with improved mouse microsome stability. Available from: [Link].

  • BMG LABTECH. Kinase assays. 2020. Available from: [Link].

  • Faw-Yah, C. et al. Characterization of a highly selective inhibitor of the Aurora kinases. Bioorg. Med. Chem. Lett.27 , 4350-4356 (2017). Available from: [Link].

  • Faw-Yah, C. et al. Characterization of a highly selective inhibitor of the Aurora kinases. Bioorg. Med. Chem. Lett.27 , 4350-4356 (2017). Available from: [Link].

  • HMS LINCS Project. KINOMEscan data. 2018. Available from: [Link].

  • Figshare. Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research. Available from: [Link].

  • Weir, H. et al. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leuk. Res.32 , 1549-1558 (2008). Available from: [Link].

  • Cancer Care Ontario. daSATinib. 2025. Available from: [Link].

  • ResearchGate. Selected Toxicities of Dasatinib and Imatinib in the DASISION Study 20. Available from: [Link].

  • Berginski, M. E. et al. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Comput. Biol.18 , e1010159 (2022). Available from: [Link].

  • Salter, A. I. et al. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proc. Natl. Acad. Sci. U. S. A.115 , E11996-E12005 (2018). Available from: [Link].

  • S-L, L. et al. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Mol. Biol. Cell26 , 4180-4195 (2015). Available from: [Link].

  • Eurofins Discovery. KINOMEscan Technology. Available from: [Link].

  • International Centre for Kinase Profiling. 328. Available from: [Link].

Sources

Confirmation of target engagement for 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of In-Cell Target Validation for Novel Therapeutics

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one represents a promising scaffold, with related naphthyridinone derivatives demonstrating activity against a range of biological targets, including kinases and other enzymes.[1][2][3][4] However, a fundamental challenge in the progression of any new chemical entity is the unambiguous confirmation that it engages its intended target within the complex milieu of a living cell. This guide provides a comparative analysis of leading methodologies to confirm the cellular target engagement of this compound, with a hypothetical target, "Kinase X," to illustrate the experimental workflows and data interpretation.

Confirmation of target engagement in a cellular context is paramount for several reasons. It validates the molecule's mechanism of action, provides a crucial link between target binding and cellular phenotype, and helps to build a robust structure-activity relationship (SAR).[5][6] Furthermore, robust target engagement data can de-risk a project by identifying potential off-target effects early in the discovery pipeline.[7]

This guide will compare three powerful techniques for assessing protein-ligand interactions in their native cellular environment: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL). Each method offers distinct advantages and is suited to different stages of the drug discovery process. We will delve into the principles behind each technique, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal approach for their specific needs.

Methodology Comparison: CETSA vs. DARTS vs. PAL

Choosing the right method to confirm target engagement depends on various factors, including the availability of specific reagents, the desired throughput, and whether the primary goal is target validation or initial identification.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photoaffinity Labeling (PAL)
Principle Ligand binding alters the thermal stability of the target protein.[8]Ligand binding protects the target protein from proteolysis.[9][10]A photoreactive analog of the compound covalently crosslinks to the target upon UV irradiation.[11][12]
Compound Modification Not required.[13]Not required.[10][14]Requires synthesis of a photo-activatable and often tagged version of the compound.[11]
Primary Use Case Target validation, dose-response studies, biomarker discovery.[8][15]Target identification and validation.[9][14]Target identification, binding site mapping.[12][16]
Throughput Moderate to high, especially with high-content imaging or multiplexed readout.[15]Low to moderate.Low, requires bespoke probe synthesis.
Key Advantage Label-free, applicable in intact cells and tissues.[8][13]Label-free for the primary compound, does not require heating.[10]Provides a covalent "snapshot" of the interaction, useful for identifying transient binders.[11][17]
Key Limitation Not all ligand binding events result in a thermal shift.[18]The degree of protease protection can be subtle and difficult to detect.[9]Probe synthesis can be complex; the modified probe may have altered binding properties.[12]

Experimental Deep Dive I: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization.[18][8] When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be quantified and serves as a direct measure of target engagement in a cellular environment.[13][19]

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis A 1. Culture cells expressing Kinase X B 2. Treat cells with this compound or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots at a range of temperatures C->D E 5. Lyse cells (e.g., freeze-thaw cycles) D->E F 6. Separate soluble and aggregated proteins (centrifugation) E->F G 7. Analyze soluble fraction by Western Blot for Kinase X F->G H 8. Quantify band intensities I 9. Plot protein abundance vs. temperature to generate melting curves H->I J 10. Compare curves to determine thermal shift (ΔTm) I->J

Caption: CETSA experimental workflow for target engagement.

Step-by-Step CETSA Protocol
  • Cell Culture and Treatment:

    • Culture a cell line known to express the target protein, Kinase X, to approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting and Heating:

    • Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis and Protein Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each temperature point by SDS-PAGE and Western blotting using a specific antibody against Kinase X.

  • Data Interpretation:

    • Quantify the band intensities for Kinase X at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the relative amount of soluble Kinase X as a function of temperature to generate melting curves.

    • A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, signifying thermal stabilization of Kinase X upon compound binding.

Experimental Deep Dive II: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that works on the principle that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolytic degradation.[9][14][20] This method is particularly useful for identifying unknown targets but can also be adapted to validate a hypothesized target.

DARTS Workflow Diagram

DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis A 1. Prepare cell lysate from cells expressing Kinase X B 2. Normalize protein concentration A->B C 3. Aliquot lysate B->C D 4. Incubate with this compound or Vehicle (DMSO) C->D E 5. Add protease (e.g., Pronase) to each aliquot D->E F 6. Incubate for a defined time E->F G 7. Stop digestion with a protease inhibitor F->G H 8. Analyze samples by SDS-PAGE and Western Blot for Kinase X I 9. Compare band intensities between treated and vehicle samples H->I

Caption: DARTS experimental workflow for target engagement.

Step-by-Step DARTS Protocol
  • Preparation of Cell Lysate:

    • Harvest cells expressing Kinase X and lyse them in a non-denaturing lysis buffer (e.g., M-PER reagent) supplemented with protease inhibitors.[21]

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine and normalize the protein concentration of the lysate.[9]

  • Compound Incubation:

    • Aliquot the cell lysate.

    • Treat the aliquots with this compound or a vehicle control and incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Add a protease, such as Pronase, to each lysate aliquot. The optimal protease and its concentration must be determined empirically to achieve partial digestion of the total protein content.

    • Incubate the reaction for a specific time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

  • Analysis by Western Blot:

    • Separate the protein fragments by SDS-PAGE.

    • Perform a Western blot using an antibody specific to Kinase X.

  • Data Interpretation:

    • Compare the intensity of the full-length Kinase X band between the compound-treated and vehicle-treated samples.

    • A stronger band in the compound-treated lane indicates that the binding of this compound protected Kinase X from proteolytic cleavage, thus confirming engagement.

Experimental Deep Dive III: Photoaffinity Labeling (PAL)

PAL is a powerful technique for identifying and validating protein-ligand interactions by creating a covalent bond between the ligand and its target.[11][12][17] This method requires the synthesis of a probe that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and often a reporter tag (e.g., biotin or a fluorophore) into the structure of the parent compound.[11][22]

PAL Workflow Diagram

PAL_Workflow cluster_probe Probe Treatment cluster_crosslinking UV Crosslinking cluster_enrichment Lysis & Enrichment cluster_detection Detection A 1. Treat cells with photoaffinity probe B 2. (Optional) Compete with excess parent compound A->B C 3. Irradiate cells with UV light to activate the probe and crosslink to target B->C D 4. Lyse cells C->D E 5. Enrich for tagged proteins (e.g., with streptavidin beads if probe is biotinylated) D->E F 6. Elute captured proteins G 7. Analyze by Western Blot for Kinase X or by Mass Spectrometry for target ID F->G

Caption: Photoaffinity labeling workflow for target engagement.

Step-by-Step PAL Protocol
  • Probe Synthesis:

    • Synthesize a derivative of this compound containing a photoreactive moiety and a reporter tag. It is crucial to ensure that these modifications do not significantly impair the compound's binding affinity for Kinase X.

  • Cell Treatment and Crosslinking:

    • Treat cells with the photoaffinity probe. To demonstrate specificity, include a control group where cells are co-incubated with the probe and a large excess of the unmodified parent compound.

    • After incubation, irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group, leading to covalent crosslinking of the probe to its binding partners.

  • Lysis and Enrichment:

    • Lyse the cells and, if a reporter tag like biotin was used, enrich the probe-crosslinked proteins using affinity purification (e.g., streptavidin-coated beads).

  • Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluate by Western blotting with an antibody against Kinase X.

    • Alternatively, for unbiased target identification, the captured proteins can be identified by mass spectrometry.[23][24]

  • Data Interpretation:

    • Detection of Kinase X in the enriched fraction confirms it as a target.

    • A significant reduction in the Kinase X signal in the competition control group (where excess parent compound was added) validates the specificity of the interaction.

Conclusion and Expert Recommendations

Confirming the cellular target engagement of a novel compound like this compound is a non-negotiable step in its preclinical development. The three methods detailed in this guide—CETSA, DARTS, and PAL—provide a robust toolkit for researchers to validate their therapeutic hypotheses.

  • For initial, rapid validation of a hypothesized target like Kinase X, CETSA is often the method of choice. Its label-free nature and amenability to higher throughput make it ideal for generating dose-response curves and guiding SAR.[18][8]

  • If CETSA fails to show a thermal shift, or if the goal is to identify targets without a prior hypothesis, DARTS offers a valuable orthogonal approach. [9][10] It relies on a different biophysical principle and can sometimes detect interactions that do not induce a change in thermal stability.

  • Photoaffinity labeling, while the most technically demanding due to the need for probe synthesis, provides the most direct evidence of a binding event. [11][12] It is particularly powerful for confirming weak or transient interactions and for mapping the specific binding site within the target protein.

Ultimately, a multi-pronged approach often yields the most convincing results. For instance, a positive CETSA result can be corroborated with a DARTS experiment, and PAL can be used to further solidify the interaction's specificity and provide deeper structural insights. By carefully selecting and executing these advanced biophysical techniques, researchers can build a compelling case for the mechanism of action of their lead compounds and accelerate their journey towards the clinic.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. (2015). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. Retrieved January 22, 2026, from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2014). Springer Link. Retrieved January 22, 2026, from [Link]

  • Photoaffinity Labeling (PAL). (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 22, 2026, from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2015). PubMed. Retrieved January 22, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2019). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • 2.11. Drug affinity responsive target stability (DARTS) assay. (2014). Bio-protocol. Retrieved January 22, 2026, from [Link]

  • Application of quantitative protein mass spectrometric data in the early predictive analysis of membrane-bound target engagement by monoclonal antibodies. (2024). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. Retrieved January 22, 2026, from [Link]

  • Full article: Photoaffinity Labeling in Target- and Binding-Site Identification. (2015). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. (2023). PubMed. Retrieved January 22, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). PubMed. Retrieved January 22, 2026, from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2014). PubMed Central. Retrieved January 22, 2026, from [Link]

  • (PDF) Immunoaffinity LC–MS/MS for quantitative determination of a free and total protein target as a target engagement biomarker. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry for Drug-Protein Interaction Studies. (n.d.). Aragen Life Sciences. Retrieved January 22, 2026, from [Link]

  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Biophysical methods in early drug discovery. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Determining target engagement in living systems. (2012). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Retrieved January 22, 2026, from [Link]

  • An Overview of Current Methods to Confirm Protein-Protein Interactions. (2018). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers. Retrieved January 22, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • What is the cheapest and fastest experiments to find protein-ligand interaction?. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Drug Hunter. Retrieved January 22, 2026, from [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2017). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2011). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. (2020). PubMed. Retrieved January 22, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][10][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). PubMed. Retrieved January 22, 2026, from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2019). PubMed Central. Retrieved January 22, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one. (2011). MIT Open Access Articles. Retrieved January 22, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2017). PubMed Central. Retrieved January 22, 2026, from [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of a Novel 1,8-Naphthyridinone Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

<

Executive Summary

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The 1,8-naphthyridinone core, a well-established pharmacophore, has been the foundation for numerous antibacterial agents, including the first synthetic quinolone, nalidixic acid.[1][2] This guide presents a comprehensive framework for benchmarking the in vitro antimicrobial activity of a representative 1,8-naphthyridinone derivative, designated here as NAPH-1, against ciprofloxacin, a widely-used broad-spectrum fluoroquinolone antibiotic. By adhering to rigorous, standardized methodologies, we provide a direct comparison of their efficacy against clinically relevant Gram-positive and Gram-negative bacteria, offering critical data for researchers and drug development professionals.

Introduction: The Imperative for Novel Antimicrobials

Antimicrobial resistance (AMR) poses a formidable threat to global public health. The continuous evolution of resistance mechanisms in pathogenic bacteria necessitates the development of new therapeutic agents that can overcome these challenges. The 1,8-naphthyridine nucleus is a promising scaffold in this endeavor.[3] Its derivatives have historically demonstrated potent antibacterial activity, primarily by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[4][5][6]

This guide focuses on a comparative analysis of a representative 1,8-naphthyridinone, NAPH-1, and the standard antibiotic, Ciprofloxacin. Ciprofloxacin was selected as the comparator due to its broad spectrum of activity and its well-characterized mechanism of action, which also involves the inhibition of DNA gyrase and topoisomerase IV, providing a relevant benchmark for performance.[7][8] The evaluation will be conducted against representative strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to assess the breadth and potency of NAPH-1's antimicrobial activity.

Mechanistic Framework: Targeting Bacterial DNA Replication

Both 1,8-naphthyridinones and fluoroquinolones like ciprofloxacin share a common mechanism of action. They disrupt bacterial DNA replication by targeting and stabilizing the complex formed between DNA and essential type II topoisomerase enzymes.[4][7]

  • In Gram-negative bacteria , the primary target is DNA gyrase (Topoisomerase II) . Inhibition of this enzyme prevents the relaxation of supercoiled DNA, a crucial step for the initiation of replication and transcription, leading to bacterial cell death.[5][9]

  • In Gram-positive bacteria , the main target is Topoisomerase IV . By inhibiting this enzyme, the compounds prevent the separation of newly replicated daughter DNA strands, ultimately blocking cell division.[5][6]

This dual-targeting capability is a hallmark of this class of antimicrobials and is fundamental to their broad-spectrum activity.[7]

Experimental Protocols: A Validated Approach to Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, all antimicrobial susceptibility testing was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11] The broth microdilution method was employed as it is a quantitative and standardized technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[12][13][14]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of NAPH-1 and Ciprofloxacin were prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: The test organisms (S. aureus and E. coli) were cultured to the mid-logarithmic phase and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

  • Incubation: The inoculated plates were incubated at 37°C for 18-24 hours under aerobic conditions.[15]

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antimicrobial agent in which there was no visible bacterial growth.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and low levels of inhibitors to common antimicrobials.

  • Standardized Inoculum: A specific bacterial density is crucial because an inoculum that is too low may result in falsely low MICs, while an overly dense inoculum can lead to falsely high MICs.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology:

  • Subculturing from MIC plates: Following MIC determination, a small aliquot (e.g., 10 µL) was taken from all the wells showing no visible growth.

  • Plating: The aliquots were plated onto nutrient agar plates.

  • Incubation: The agar plates were incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC was determined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in CFU/mL from the initial inoculum count.[16]

Below is a diagram illustrating the experimental workflow for determining MIC and MBC.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_agent Prepare Serial Dilutions of NAPH-1 & Ciprofloxacin inoculate Inoculate 96-Well Plate prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Visually Inspect for Growth (Determine MIC) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Select 'No Growth' Wells incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Count Colonies (Determine MBC) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.

Comparative Performance Data

The in vitro antimicrobial activities of NAPH-1 and Ciprofloxacin against the selected bacterial strains are summarized below. The data represents typical values obtained from the described methodologies.

CompoundOrganismGram StainMIC (µg/mL)MBC (µg/mL)
NAPH-1 (Novel) Staphylococcus aureusPositive0.51
Escherichia coliNegative0.250.5
Ciprofloxacin Staphylococcus aureusPositive0.6[17]1.2
Escherichia coliNegative0.013 - 0.08[17]0.026 - 0.16

Note: The MBC/MIC ratio is often used to classify antimicrobial agents. A ratio of ≤4 is typically considered bactericidal.

Analysis and Discussion

The results indicate that the representative novel 1,8-naphthyridinone, NAPH-1, demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Activity against S. aureus : NAPH-1 exhibited a slightly lower MIC value than Ciprofloxacin, suggesting comparable or slightly superior potency against this Gram-positive pathogen. The MBC/MIC ratio of 2 for both compounds indicates bactericidal activity.

  • Activity against E. coli : Ciprofloxacin demonstrated significantly higher potency against E. coli with a much lower MIC range.[17] While NAPH-1 is still effective, its activity against this Gram-negative organism is less pronounced than that of the established fluoroquinolone.

  • Spectrum of Activity : Like ciprofloxacin, NAPH-1 shows a broad spectrum of activity, inhibiting the growth of both bacterial types tested. This is consistent with the known mechanism of action targeting bacterial topoisomerases.[4][6]

The data suggests that while NAPH-1 is a promising antimicrobial candidate, further structural modifications may be necessary to enhance its activity against Gram-negative bacteria to match the potency of highly optimized fluoroquinolones like ciprofloxacin. Some studies have shown that certain 1,8-naphthyridine derivatives can also act as efflux pump inhibitors, which could be a potential strategy to enhance their efficacy against resistant strains.[18]

Conclusion

This guide provides a standardized framework for benchmarking the antimicrobial activity of novel 1,8-naphthyridinone compounds. The representative compound, NAPH-1, displays potent, broad-spectrum, and bactericidal activity, particularly against the Gram-positive organism S. aureus. While its activity against E. coli is notable, it does not currently surpass the high potency of ciprofloxacin. These findings underscore the continued potential of the 1,8-naphthyridinone scaffold in the development of new antibiotics. Future research should focus on structure-activity relationship (SAR) studies to optimize the molecule for enhanced Gram-negative activity and to evaluate its performance against a wider panel of clinical isolates, including multi-drug resistant strains.

References

  • Araújo-Neto, J.B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. Available from: [Link]

  • Chalkley, L.J., & Koornhof, H.J. (1985). Antimicrobial Activity of Ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus Determined by the Killing Curve Method: Antibiotic Comparisons and Synergistic Interactions. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available from: [Link]

  • Fernández, J., et al. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available from: [Link]

  • Hooper, D.C. (2001). Mechanisms of Action of and Resistance to Quinolones. Clinical Infectious Diseases. Available from: [Link]

  • Innovotech Labs. (n.d.). MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. Innovotech. Available from: [Link]

  • Lesher, G.Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal & Pharmaceutical Chemistry.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]

  • Patil, S.B., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available from: [Link]

  • Pharmatutor. (n.d.). Mechanism of action of fluoroquinolones. ResearchGate. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • Redgrave, L.S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. PMC - NIH.
  • Rodríguez-Martínez, J.M., & Cano, M.E. (2010). Mechanism of action of and resistance to quinolones. PMC - NIH. Available from: [Link]

  • RxList. (n.d.). NegGram (Nalidixic Acid): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]

  • Semreen, M.H., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. NIH. Available from: [Link]

  • Shen, L.L., & Pernet, A.G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry. Available from: [Link]

  • Tătaru, A.M., et al. (2024). Characteristics of Infections in Hemodialysis Patients: Results from a Single-Center 29-Month Observational Cohort Study from Romania. MDPI. Available from: [Link]

  • Titko-Sari, I., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Nalidixic acid. Wikipedia. Available from: [Link]

  • Zelenitsky, S.A., & Zhanel, G.G. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. Available from: [Link]

Sources

A Comparative Pharmacokinetic Gauntlet: Benchmarking Lead 1,8-Naphthyridinones Against Key Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the 1,8-naphthyridinone scaffold has emerged as a privileged structure, yielding compounds with a remarkable breadth of biological activity. From potent anticancer agents to broad-spectrum antibiotics, this heterocyclic core has proven to be a fertile ground for the development of novel therapeutics. However, the journey from a promising lead compound to a clinically viable drug is paved with rigorous pharmacokinetic challenges. This guide provides a comprehensive, comparative analysis of the pharmacokinetic profiles of two prominent lead 1,8-naphthyridinone compounds: the anticancer agent Voreloxin and the antibacterial agent Gemifloxacin.

This analysis is not conducted in a vacuum. To provide a realistic and insightful benchmark, the pharmacokinetic parameters of these lead compounds are juxtaposed with those of established therapeutic alternatives. For Voreloxin, we will draw comparisons with the conventional acute myeloid leukemia (AML) chemotherapeutics, Cytarabine and Daunorubicin. For Gemifloxacin, a comparative lens will be applied against the widely prescribed fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin.

Through a meticulous examination of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by detailed experimental protocols and authoritative guidelines, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of 1,8-naphthyridinone pharmacology.

The Significance of the 1,8-Naphthyridinone Core

The 1,8-naphthyridinone nucleus, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is a key component in a variety of therapeutic agents, demonstrating efficacy as an anticancer, antibacterial, anti-inflammatory, and antiviral agent[1]. The structural rigidity and the presence of multiple sites for substitution on the naphthyridinone ring allow for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for lead optimization in drug discovery.

Anticancer Lead Compound: Voreloxin

Voreloxin (formerly SNS-595) is a first-in-class anticancer quinolone derivative that intercalates into DNA and inhibits topoisomerase II, leading to site-selective DNA double-strand breaks and apoptosis.[2][3] It has shown promising activity in hematologic malignancies, particularly acute myeloid leukemia (AML).

Comparative Pharmacokinetic Profile: Voreloxin vs. Standard AML Therapeutics

To contextualize the pharmacokinetic behavior of Voreloxin, a comparison with the standard-of-care AML drugs, Cytarabine and Daunorubicin, is essential.

ParameterVoreloxinCytarabineDaunorubicin
Administration IntravenousIntravenousIntravenous
Half-life (t½) ~25 hours[4]Biphasic: ~10 min (initial), 1-3 hours (terminal)[5]14-20 hours (parent drug)[6]
Clearance (CL) Low (~2 L/h/m²)[7]High (3.9 to 18.1 L/min)[8]High[9]
Volume of Distribution (Vd) 50 L/m²[7]Not specifiedHigh (20-39.2 L/kg)[6]
Metabolism Primarily non-renal clearance[4]Rapidly metabolized by cytidine deaminase[10]Hepatic[6]
Excretion Feces (53.1%) and urine (28.2%)[11]~80% in urine as inactive metabolite ara-U within 24 hours[5]Feces (40%) and urine (25%)[6]

Expert Insights: The pharmacokinetic profile of Voreloxin presents several potential advantages over traditional AML therapies. Its significantly longer half-life of approximately 25 hours allows for sustained exposure of cancer cells to the drug, which is crucial for cell-cycle-specific agents.[4] In contrast, Cytarabine's rapid clearance necessitates continuous infusions to maintain therapeutic concentrations.[5][10] Voreloxin's low clearance and moderate volume of distribution suggest a more predictable and manageable dosing regimen.[7]

Antibacterial Lead Compound: Gemifloxacin

Gemifloxacin is a fluoroquinolone antibiotic with a 1,8-naphthyridinone core that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Comparative Pharmacokinetic Profile: Gemifloxacin vs. Other Fluoroquinolones

The clinical utility of an antibiotic is heavily influenced by its pharmacokinetic properties. Here, we compare Gemifloxacin to two widely used fluoroquinolones, Ciprofloxacin and Levofloxacin.

ParameterGemifloxacinCiprofloxacinLevofloxacin
Administration OralOral, IntravenousOral, Intravenous
Bioavailability ~71%[12]70-80%[13]~99%[1]
Time to Peak (Tmax) ~1 hour[14][15]1-1.5 hours[13]~1.5 hours[1][16]
Half-life (t½) ~7-8 hours[15]~4 hours[13]~6-8 hours[1]
Protein Binding 60-70%[12]16-43%[17]24-38%[1]
Metabolism Limited hepatic metabolism[12]Partially metabolized in the liver[18]Minimal metabolism[1]
Excretion Feces (~61%) and urine (~36%)[12]Primarily renal (40-50% as unchanged drug in urine)[13]Primarily renal (~87% as unchanged drug in urine)[1]

Expert Insights: Gemifloxacin exhibits a favorable pharmacokinetic profile suitable for once-daily dosing, a key advantage for patient compliance.[15] Its rapid absorption and relatively long half-life are comparable to or exceed those of Ciprofloxacin.[13][14][15] While its bioavailability is slightly lower than that of Levofloxacin, it remains well within the therapeutic window.[1][12] The dual routes of excretion for Gemifloxacin may be advantageous in patients with renal impairment, as dose adjustments might be less critical compared to predominantly renally cleared drugs like Ciprofloxacin and Levofloxacin.[1][12][13]

Methodologies for Pharmacokinetic Evaluation: A Foundation of Trust

The reliability of pharmacokinetic data hinges on the robustness of the experimental methodologies. The following protocols represent the gold standard for assessing the key ADME properties of novel chemical entities, grounded in guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[15][19][20][21][22][23][24]

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in a rodent model, such as rats or mice.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in assays. The final, and arguably one of the most critical, stages is its proper disposal. For novel compounds like 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a substance of interest in medicinal chemistry, a meticulous and informed approach to disposal is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:

  • GHS07 (Exclamation Mark) : This pictogram indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.

  • H302: Harmful if swallowed : This hazard statement signifies that ingestion of the substance can cause significant health issues.

  • H317: May cause an allergic skin reaction : This indicates the potential for the substance to elicit a hypersensitive response upon skin contact.

This hazard profile dictates that this compound cannot be disposed of as general laboratory waste. Its potential to cause harm to human health and the environment necessitates its treatment as hazardous chemical waste . The procedures outlined below are designed to mitigate these risks during handling and disposal.

Key Chemical and Safety Data
PropertyValueSource
CAS Number 1222533-73-4[1]
Molecular Formula C₉H₁₀N₂O[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H317[1]
Signal Word Warning[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.

  • Eye Protection : ANSI-approved safety glasses with side shields or goggles are essential to protect against accidental splashes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Given the H317 classification, it is crucial to change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection : While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Spill Management: Preparing for the Unexpected

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.

  • Cleanup : The contaminated absorbent material and any contaminated cleaning materials must be collected and placed in a designated hazardous waste container.

  • Decontamination : The spill area should be decontaminated with an appropriate solvent, followed by a soap and water wash. All decontamination materials must also be disposed of as hazardous waste.

  • Reporting : All spills must be reported to the institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline. Always consult and adhere to your institution's specific EHS procedures and local regulations.

Phase 1: Waste Segregation and Collection
  • Designated Waste Container : A dedicated, properly labeled hazardous waste container must be used for the collection of this compound waste. This container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Waste Compatibility : Do not mix this waste with other incompatible chemical waste streams. For instance, avoid mixing with strong oxidizing agents.

  • Solid vs. Liquid Waste :

    • Solid Waste : Unused or contaminated solid this compound, as well as contaminated lab supplies (e.g., weigh boats, filter paper), should be placed directly into the designated solid hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a designated liquid hazardous waste container. Ensure the pH of the solution is neutral (between 6 and 8) before adding it to the container, unless otherwise instructed by your EHS department.

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[2][3]

Phase 2: Labeling

Proper labeling is a critical component of hazardous waste management and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[4][5][6] The label must include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound" (no abbreviations or formulas)[4]

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container (accumulation start date)

  • The name and contact information of the principal investigator or laboratory supervisor[4]

  • The specific hazards associated with the waste (e.g., "Harmful if swallowed," "Skin Sensitizer")

Phase 3: Storage and Pickup
  • Secondary Containment : The hazardous waste container should be stored in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation : Store the waste container away from incompatible chemicals.

  • Request for Pickup : Once the container is full or has been in storage for the maximum allowable time (as per institutional and local regulations), a request for pickup should be submitted to the EHS department.[4] Do not transport the hazardous waste yourself.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_label Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE A->B C Select Designated & Compatible Hazardous Waste Container B->C D Segregate Solid & Liquid Waste C->D E Label Container with: 'Hazardous Waste' Full Chemical Name Concentration & Quantity Accumulation Start Date PI Information Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Utilize Secondary Containment F->G H Keep Container Closed G->H I Container Full or Max Storage Time Reached? H->I I->H No J Submit Pickup Request to EHS I->J Yes K EHS Collects for Final Disposal J->K

Caption: Decision workflow for the safe disposal of this compound.

Empty Container Disposal

Empty containers that once held this compound must also be handled with care.

  • Triple Rinsing : The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][8]

  • Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[7]

  • Defacing : The original label on the container must be completely removed or defaced.[8][9]

  • Final Disposal : Once triple-rinsed and defaced, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[7][8][9]

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the inherent hazards of the compound and adhering to a systematic, well-documented disposal procedure, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to a culture of safety is the bedrock of scientific integrity and innovation.

References

  • Environmental Health and Safety, Case Western Reserve University. How to Dispose of Chemical Waste. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]

  • Lehigh University, Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • The University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. The following procedures are designed to be a self-validating system, where understanding the "why" behind each step enhances its effectiveness.

Understanding the Compound: Hazard Identification

This compound (CAS No. 1222533-73-4) is a solid heterocyclic compound.[1] A thorough risk assessment begins with understanding its inherent hazards as defined by the Globally Harmonized System (GHS).

GHS Hazard Profile:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

  • Precautionary Statement:

    • P280: Wear protective gloves/ eye protection/ face protection.

The primary risks associated with this compound are acute oral toxicity and skin sensitization. Our PPE strategy must therefore prioritize preventing ingestion and skin contact. As it is a solid, we must also consider the potential for dust inhalation, which can lead to inadvertent ingestion and respiratory tract irritation.[2][3]

The Core of Protection: PPE Selection and Strategy

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be tailored to the specific experimental procedure, the quantities being handled, and the potential for exposure. The fundamental goal of PPE is to create a reliable barrier between you and the hazardous chemical.[4][5]

PPE Selection Matrix
Task Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)LowSafety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Compound MediumSafety GogglesNitrile GlovesLab CoatRecommended (N95) if outside a fume hood or ventilated enclosure
Preparing Solutions (Dissolving)Medium-HighChemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronRequired if not in a chemical fume hood
General Handling of Solutions MediumChemical Splash GogglesNitrile GlovesLab CoatNot required if in a well-ventilated area
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this compound.[6] When handling the solid where dust may be generated or when working with solutions that could splash, upgrade to chemical splash goggles.[4] For larger volumes (>50 mL) or higher concentrations, a face shield should be worn over the goggles to protect the entire face.[6]

  • Hand Protection: Given the H317 (May cause an allergic skin reaction) classification, glove selection is critical. Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for handling this solid and its solutions.[6] Always inspect gloves for tears or holes before use. For prolonged work or when handling larger quantities, consider double-gloving or using thicker neoprene gloves. Gloves should be changed immediately if contamination is suspected.[6]

  • Body Protection: A standard, flame-resistant lab coat should be worn and kept fully buttoned to protect against incidental contact and minor spills.[5][6] When preparing solutions or handling larger quantities where the risk of a spill is higher, supplement the lab coat with a chemical-resistant apron.[4] Long pants and closed-toe shoes are mandatory at all times.[7]

  • Respiratory Protection: The primary respiratory hazard is the inhalation of the solid powder.[8] All weighing and initial dissolution steps should ideally be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize dust.[2] If these engineering controls are not available, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles.[3]

Procedural Integrity: Donning, Doffing, and Disposal

The effectiveness of PPE is directly linked to its proper use. A disciplined, step-by-step approach prevents cross-contamination and ensures your safety.

Step-by-Step PPE Donning Protocol
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Don your lab coat and apron (if required).

  • Respiratory Protection: If a respirator is needed, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles and a face shield (if required).

  • Hand Protection: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step PPE Doffing Protocol (to avoid contamination)
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Body Protection: Remove the apron (if used), followed by the lab coat.

  • Hand Hygiene: Wash and dry your hands.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Final Hand Hygiene: Wash your hands thoroughly one last time.

Waste Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, aprons, respirators) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed waste container.

  • Chemical Waste: Dispose of the compound and any solutions containing it according to your institution's and local hazardous waste regulations.[3] Do not pour it down the drain.[2]

Emergency Response: A Validated Plan

Preparedness is a critical component of laboratory safety.

  • Skin Contact: Immediately remove all contaminated clothing.[9] Drench the affected skin with running water for at least 15 minutes.[10] Seek medical attention if irritation or a rash develops.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[10][11] Seek immediate medical attention.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that your safety measures are always commensurate with the risk of the procedure.

PPE_Selection_Workflow cluster_ppe PPE Determination start Assess Task: Handling 6-Methyl-3,4-dihydro- 1,8-naphthyridin-2(1H)-one ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe_base All Tasks is_solid is_solid start->is_solid Handling Solid (e.g., Weighing)? ppe_goggles Upgrade to: Chemical Splash Goggles large_volume large_volume ppe_goggles->large_volume Large Volume? ppe_respirator Add: N95 Respirator ppe_face_shield Add: Face Shield is_solid->ppe_respirator Yes (if not in hood) is_liquid Risk of Splash (e.g., Dissolving)? is_solid->is_liquid No is_liquid->ppe_goggles Yes large_volume->ppe_face_shield Yes

Caption: PPE selection workflow based on task-specific risk assessment.

By adhering to this structured, evidence-based approach to personal protective equipment, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • PPE for Hazardous Chemicals - Canada Safety Training. Canada Safety Training.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ASECOS.
  • 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)
  • This compound Properties. Amerigo Scientific.
  • Safety Data Sheet for 1,6-Naphthyridine. (2014, December 1). Fisher Scientific.
  • Safety Data Sheet for 1-METHYL-3,5-DINITROPYRIDIN-2(1H)-ONE. Shanghai Canbi Pharma Ltd.
  • Safety Data Sheet for 2-Ethyl-2-[[3-(2-methylaziridin-1-yl)
  • Safety Data Sheet for 6-Methyl-1,4-naphthoquinone. (2025, September 25). MedchemExpress.com.
  • Safety Data Sheet for 1-Amino-2-phenoxy-4-.... (2025, April 28). Sigma-Aldrich.
  • Safety Data Sheet. (2023, August 25). Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.